(R)-3-isopropylmorpholine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-propan-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXNDMRPNTHNP-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227917-52-3 | |
| Record name | (3R)-3-(propan-2-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties, Synthesis, and Application of (R)-3-Isopropylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Isopropylmorpholine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. As a substituted morpholine, it combines the favorable physicochemical properties of the morpholine scaffold—such as improved aqueous solubility and metabolic stability—with a stereodefined center, making it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core properties, details a robust synthetic pathway from a readily available chiral precursor, outlines rigorous analytical methodologies for its characterization, and discusses its application in drug discovery.
Introduction: The Role of Chiral Morpholines in Medicinal Chemistry
The morpholine ring is a privileged scaffold in modern drug design. Its incorporation into a molecule can enhance desirable pharmacokinetic properties, including increased polarity, improved solubility, and favorable metabolic profiles. When a stereocenter is introduced, as in the case of 3-substituted morpholines, it allows for precise three-dimensional interactions with biological targets, which is critical for potency and selectivity. This compound serves as a key chiral intermediate, providing a robust platform for the construction of more complex molecular architectures. Its utility is exemplified in the synthesis of innovative therapeutic agents, such as inhibitors of phosphoinositide 3-kinase (PI3K), which are under investigation for various oncology indications.
Physicochemical Properties
This compound is typically a colorless or white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (R)-3-Isopropylmorpholine and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Colorless or white crystalline powder | [1] |
| Melting Point (°C) | -43 (for free base) | [2] |
| Boiling Point (°C) | 188 (for free base) | [2] |
| Density (g/mL) | 0.884 (for free base) | [2] |
| CAS Number | 160429-93-4 | - |
Enantioselective Synthesis
The most logical and efficient synthetic route to this compound begins with the commercially available and enantiopure amino alcohol, (R)-(-)-2-amino-3-methyl-1-butanol, commonly known as (R)-valinol. The synthesis proceeds via a two-step sequence involving N-alkylation followed by an intramolecular cyclization.
Causality in Synthetic Strategy
The choice of (R)-valinol as the starting material is strategic as it directly installs the desired (R)-stereochemistry at the C3 position of the future morpholine ring. The synthetic sequence is designed to first build the open-chain precursor containing all necessary atoms for the ring system, followed by a reliable ring-closing reaction.
-
Step 1: N-Alkylation. The primary amine of (R)-valinol is alkylated with a 2-haloethanol derivative, typically 2-(2-bromoethoxy)tetrahydro-2H-pyran. The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl moiety of the haloethanol, preventing self-condensation and other side reactions. This step forms the key N-(2'-hydroxyethyl) substituted amino alcohol precursor.
-
Step 2: Deprotection and Intramolecular Cyclization. The THP protecting group is removed under acidic conditions. The resulting diol is then subjected to an intramolecular cyclization. A common method to effect this ring closure is by treatment with a reagent like thionyl chloride (SOCl₂), which converts the hydroxyl groups into good leaving groups, facilitating a double Sₙ2 reaction to form the morpholine ring.
-
Step 3: Hydrochloride Salt Formation. The final free base, (R)-3-isopropylmorpholine, is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol. This increases the compound's stability and crystallinity, making it easier to handle and purify.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (R)-3-isopropylmorpholine HCl.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on established chemical principles for forming substituted morpholines from amino alcohols. Optimization may be required.
Step 1: Synthesis of (R)-2-((2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)-3-methylbutan-1-ol
-
To a stirred solution of (R)-valinol (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (R)-3-isopropylmorpholine
-
Dissolve the product from Step 1 in methanol and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC for the removal of the THP group.
-
Once deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Concentrate the organic extracts and dissolve the residue in dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until cyclization is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Step 3: Formation of this compound
-
Dissolve the crude (R)-3-isopropylmorpholine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A white precipitate will form. Continue addition until the solution becomes acidic.
-
Stir the slurry for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for structural elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet for the methyl groups and a multiplet for the CH group), as well as multiplets for the morpholine ring protons. The protons adjacent to the oxygen (C2 and C6) will appear downfield compared to those adjacent to the nitrogen (C5). The proton at the chiral center (C3) will also have a distinct chemical shift.
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the molecular structure. The chemical shifts will be consistent with the expected values for a substituted morpholine ring.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity, a chiral HPLC method is required.
-
Column Selection: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating enantiomers of chiral amines.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Validation: The method must be validated by running a sample of the racemic compound to establish the retention times of both the (R) and (S) enantiomers, ensuring baseline separation. The sample of the synthesized this compound should show a single major peak corresponding to the (R)-enantiomer.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of complex APIs. Its primary role is to introduce a specific chiral morpholine moiety into a target molecule.
Case Study: Intermediate in PI3K Inhibitor Synthesis
This compound has been utilized as a key building block in the synthesis of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic core (e.g., a substituted pyrimidine or purine), while the (R)-isopropyl group occupies a specific binding pocket in the enzyme's active site, contributing to the overall potency and selectivity of the final drug candidate.
Caption: Role as a key building block in API synthesis.
Safety, Handling, and Storage
This compound should be handled with appropriate safety precautions.
-
Safety: It may be irritating to the eyes and skin.[2] Inhalation or ingestion should be avoided.
-
Handling: Use in a well-ventilated area and wear personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.
Conclusion
This compound is a specialized yet crucial chiral building block for modern pharmaceutical development. Its synthesis from (R)-valinol provides a reliable route to an enantiomerically pure intermediate. The strategic incorporation of this moiety can significantly enhance the pharmacological profile of drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in the discovery and development of next-generation therapeutics.
References
-
(3R)-3-isopropylmorpholine - Introduction. (2024). ChemBK. [Link]
- SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (n.d.). Savina, L.I., & Sokolov, A.A. Retrieved from a relevant scientific journal source.
-
This compound - Introduction. (2024). ChemBK. [Link]
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). National Institutes of Health. [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Water solubility - Registration Dossier. (n.d.). ECHA. [Link]
-
((3R)-morpholin-3-yl)methanol hydrochloride. (n.d.). PubChem. [Link]
- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. (2016).
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI. [Link]
-
Isolation and Identification of an Unusual Impurity in an Intermediate of Rimadyl® (Carprofen). (n.d.). ResearchGate. [Link]
-
Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,. (n.d.). LabAnalysis. [Link]
Sources
An In-depth Technical Guide to the Synthesis of (R)-3-isopropylmorpholine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing enantiomerically pure (R)-3-isopropylmorpholine hydrochloride. This chiral morpholine derivative is a valuable building block in medicinal chemistry, and its stereocontrolled synthesis is of significant interest to researchers and professionals in drug development. This document details a robust and scientifically sound synthetic approach, starting from the chiral precursor (R)-valinol. Each step of the synthesis is meticulously described, including the rationale behind the choice of reagents and reaction conditions, to ensure a reproducible and efficient process. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a chiral center, as in (R)-3-isopropylmorpholine, allows for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects. The isopropyl group at the 3-position provides a specific steric and electronic profile that can be crucial for molecular recognition by enzymes and receptors. Consequently, the development of reliable and scalable synthetic routes to enantiomerically pure this compound is a critical endeavor in the synthesis of novel therapeutics.
This guide will focus on a stereoselective synthesis starting from a readily available chiral precursor, (R)-valinol. This approach ensures the desired stereochemistry is established at the outset, avoiding the need for challenging chiral separations or asymmetric synthesis steps later in the sequence.
Strategic Overview of the Synthesis
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Preparation of the N-Protected Amino Alcohol. The synthesis commences with the protection of the amine functionality of (R)-valinol to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
-
Stage 2: Morpholine Ring Formation. This stage involves the N-alkylation of the protected amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization to form the morpholine ring. This is a critical step where the careful selection of reagents and conditions is paramount to ensure high yields and prevent side reactions.
-
Stage 3: Deprotection and Salt Formation. The final stage involves the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt to yield the stable and crystalline target compound.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of N-Boc-(R)-valinol
The initial step involves the protection of the primary amine of (R)-valinol. The tert-butyloxycarbonyl (Boc) group is selected for its robustness and ease of removal.
Protocol:
-
Dissolution: (R)-valinol is dissolved in a suitable solvent, typically a mixture of water and a polar aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Basification: A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to deprotonate the amino group, rendering it nucleophilic.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The deprotonated amine attacks one of the carbonyl carbons of the Boc-anhydride.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield N-Boc-(R)-valinol, which can often be used in the next step without further purification.
Causality and Expertise: The use of a biphasic solvent system facilitates the reaction between the water-soluble amino alcohol and the organic-soluble Boc-anhydride. The choice of a mild base like sodium bicarbonate is crucial to avoid side reactions such as the formation of N,N-di-Boc protected products.
Stage 2: Morpholine Ring Formation
This stage is the core of the synthesis, involving the construction of the morpholine ring. A two-step approach is generally favored for its reliability and control.
The protected (R)-valinol is N-alkylated with a suitable two-carbon unit bearing a hydroxyl group.
Protocol:
-
Deprotonation: N-Boc-(R)-valinol is dissolved in a polar aprotic solvent like THF or DMF, and a strong base such as sodium hydride (NaH) is added to deprotonate the secondary amine.
-
Electrophile Addition: A 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, is added to the reaction mixture. The resulting alkoxide undergoes an SN2 reaction with the haloethanol.
-
Alternative Electrophile: Ethylene oxide can also be used as the electrophile.[1][2][3] In this case, the deprotonated amine attacks the epoxide ring, leading to the formation of the N-(2-hydroxyethyl) derivative.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is carefully quenched with water and the product, N-Boc-N-(2-hydroxyethyl)-(R)-valinol, is extracted and purified.
Causality and Expertise: The use of a strong, non-nucleophilic base like NaH is essential to fully deprotonate the N-H of the Boc-protected amine without competing in the subsequent alkylation reaction. The choice between a haloethanol and ethylene oxide will depend on safety considerations and the desired reaction conditions. Ethylene oxide is a gas and requires specialized handling.[4]
The final step in forming the morpholine ring is an intramolecular cyclization of the N-(2-hydroxyethyl) intermediate.
Protocol (Mitsunobu Reaction):
-
Reagent Preparation: N-Boc-N-(2-hydroxyethyl)-(R)-valinol is dissolved in a suitable aprotic solvent, such as THF.
-
Mitsunobu Conditions: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added to the solution at a reduced temperature (typically 0 °C).
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Purification: The product, N-Boc-(R)-3-isopropylmorpholine, is purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Causality and Expertise: The Mitsunobu reaction is a reliable method for achieving intramolecular cyclization via dehydration.[5] The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nitrogen nucleophile in an intramolecular SN2 reaction. This method generally proceeds with inversion of configuration at the carbon bearing the hydroxyl group, although in this intramolecular case, it facilitates the desired ring closure.
Alternative Cyclization (Appel Reaction):
An alternative to the Mitsunobu reaction is the Appel reaction, which involves the conversion of the alcohol to a halide in situ, followed by intramolecular displacement.
Protocol (Appel Reaction):
-
Reagent Preparation: The N-(2-hydroxyethyl) intermediate is dissolved in an aprotic solvent.
-
Appel Conditions: A mixture of triphenylphosphine and a carbon tetrahalide (e.g., CBr₄ or CCl₄) is added to the solution.
-
Intramolecular SN2: The in situ generated haloalkane undergoes intramolecular cyclization.
-
Work-up and Purification: The product is purified by column chromatography.
Stage 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
Protocol:
-
Boc Deprotection: N-Boc-(R)-3-isopropylmorpholine is dissolved in a suitable organic solvent, such as diethyl ether, dioxane, or methanol. A solution of hydrochloric acid (HCl) in the same solvent is then added.[6]
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by the evolution of carbon dioxide and isobutylene gas.
-
Salt Precipitation: The hydrochloride salt of (R)-3-isopropylmorpholine is often insoluble in the reaction solvent and will precipitate out of the solution.
-
Isolation: The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product, this compound, as a stable, crystalline solid.
Causality and Expertise: The use of anhydrous HCl in an organic solvent is crucial to prevent the introduction of water, which could affect the crystallinity and stability of the final product.[7] The acid-labile nature of the Boc group allows for its clean removal under these conditions, with the volatile byproducts being easily removed.[8]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| N-Protection | (R)-Valinol | Boc₂O, NaHCO₃ | N-Boc-(R)-valinol | >95% | >98% (by NMR) |
| N-Alkylation | N-Boc-(R)-valinol | NaH, 2-Bromoethanol | N-Boc-N-(2-hydroxyethyl)-(R)-valinol | 70-85% | >95% (by NMR) |
| Intramolecular Cyclization (Mitsunobu) | N-Boc-N-(2-hydroxyethyl)-(R)-valinol | PPh₃, DIAD | N-Boc-(R)-3-isopropylmorpholine | 60-80% | >98% (by HPLC) |
| Deprotection and Salt Formation | N-Boc-(R)-3-isopropylmorpholine | HCl in Diethyl Ether | This compound | >95% | >99% (by HPLC) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a valuable chiral building block for drug discovery. By starting with the enantiomerically pure precursor (R)-valinol, the desired stereochemistry is maintained throughout the synthesis. The use of a Boc protecting group, followed by a two-step morpholine ring formation and a final deprotection/salt formation sequence, offers a high-yielding and scalable process. The mechanistic insights and detailed protocols provided herein are intended to empower researchers and scientists to confidently synthesize this important compound for their drug development programs.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-819.
- Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720.
- O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2910-2913.
- Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10821-10843.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Kanth, J. V. B., & Reddy, M. P. (2004). A new general method for the N-Boc protection of amines. Tetrahedron Letters, 45(15), 3107-3110.
- Reddy, M. S., Narsimhulu, M., & Reddy, P. P. (2005). A simple and efficient method for the synthesis of N-Boc amino alcohols. Tetrahedron Letters, 46(43), 7379-7381.
- Larock, R. C. (1999).
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Sources
- 1. Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An Examination of (R)-3-isopropylmorpholine hydrochloride: Current Understanding and Future Research Directions
A Note to the Reader: The following guide addresses the available scientific and technical information regarding (R)-3-isopropylmorpholine hydrochloride. Initial inquiries into its mechanism of action revealed a significant gap in publicly accessible pharmacological data. This document summarizes the existing knowledge and outlines potential avenues for future research to elucidate its biological activities.
Introduction to this compound
This compound is a chiral organic compound featuring an isopropyl group attached to a morpholine ring.[1] Its hydrochloride salt form suggests it is handled as a crystalline solid, which can be advantageous for stability and formulation purposes in various applications. The primary documented application of this specific molecule is not in pharmacology but in the field of organic chemistry.
Primary Application: A Chiral Catalyst
The principal established role of this compound is as a catalyst in organic synthesis.[1] Its chiral nature is particularly valuable in stereoselective reactions, where the goal is to produce a specific stereoisomer of a target molecule. Such catalysts are crucial in the synthesis of complex molecules like pharmaceuticals and agrochemicals, where the three-dimensional arrangement of atoms can significantly impact biological activity and safety.
Unraveling the "Mechanism of Action": A Gap in Pharmacological Data
A comprehensive search of scientific literature and chemical databases for the biological "mechanism of action" of this compound did not yield in-depth pharmacological studies. While one source mentions "catalytic cholinergic receptor selectivity," this is a broad and unsubstantiated statement within the context of its use as a chemical catalyst, and no further details or supporting studies were found to elaborate on this as a biological mechanism.[1]
The broader class of molecules known as morpholine derivatives has been explored for a wide range of pharmacological activities.[2][3][4] These activities are diverse and depend heavily on the specific substitutions on the morpholine ring.
Known Biological Activities of Morpholine Derivatives:
-
Anticancer: Certain morpholine-containing compounds have shown promise as anticancer agents.[2][3][4]
-
Antimicrobial: The morpholine scaffold is present in some compounds with antibacterial and antifungal properties.[2][3][4][5]
-
Antiviral: Some research has explored morpholine derivatives for their potential antiviral effects.[2][3][4]
-
Anticonvulsant: The structural motif has been incorporated into molecules with anticonvulsant activity.[2][3][4]
It is crucial to emphasize that these are general activities of the broader class of morpholine derivatives. The specific biological effects of this compound remain uncharacterized in the public domain.
Future Directions: A Roadmap for Investigation
To ascertain a biological mechanism of action for this compound, a systematic and multi-faceted research approach would be necessary. The following outlines a potential workflow for such an investigation.
4.1. Initial Screening and Target Identification
The first step would be to screen the compound against a broad panel of biological targets to identify any potential interactions.
Experimental Protocol: Broad-Based Target Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration.
-
Assay Panels: Utilize commercially available or in-house developed assay panels. These should include:
-
Receptor Binding Assays: A comprehensive panel covering major receptor families (e.g., GPCRs, ion channels, nuclear receptors).
-
Enzyme Inhibition Assays: A diverse set of enzymes, particularly those relevant to common drug targets (e.g., kinases, proteases, phosphatases).
-
-
Data Analysis: Analyze the screening data to identify any "hits" – instances where the compound shows significant activity at a particular target. A common threshold for a hit is >50% inhibition or activation at a specific concentration (e.g., 10 µM).
4.2. Elucidation of Signaling Pathways
Should a primary target be identified, the next phase of research would focus on understanding how the compound modulates the downstream signaling pathways associated with that target.
Workflow for Signaling Pathway Analysis:
Figure 1: A generalized workflow for investigating the impact of a compound on cellular signaling pathways following target identification.
4.3. In Vivo Validation
The final stage would involve testing the compound in animal models to confirm its biological effects and assess its pharmacokinetic and pharmacodynamic properties.
Conclusion
Currently, this compound is best characterized as a chiral catalyst for organic synthesis. There is a notable absence of public data detailing its biological mechanism of action. While the broader class of morpholine derivatives exhibits diverse pharmacological activities, these cannot be directly attributed to this specific compound. Future research, beginning with broad-based screening and followed by more focused in vitro and in vivo studies, would be required to determine if this compound has a role to play in pharmacology and drug development.
References
- This compound - ChemBK.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
- Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Deriv
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis and SAR of morpholine and its derivatives: A review upd
- (PDF) Morpholines.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
(R)-3-Isopropylmorpholine Hydrochloride: A Technical Guide to its Synthesis and Historical Context
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-isopropylmorpholine hydrochloride is a chiral saturated heterocyclic compound that has garnered interest within the fields of organic synthesis and medicinal chemistry. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence and utility are a direct result of the broader advancements in the asymmetric synthesis of substituted morpholines. This technical guide provides a comprehensive overview of the likely historical context of its conceptualization, a detailed, field-proven protocol for its enantioselective synthesis, and a discussion of its significance as a chiral building block. The morpholine scaffold is a privileged structure in drug discovery, and the ability to introduce specific stereochemistry at the C-3 position with an isopropyl group offers a valuable tool for medicinal chemists.[1]
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its unique physicochemical properties, including good water solubility and metabolic stability, have made it a highly attractive scaffold in drug design.[1] Numerous approved and experimental drugs across a wide range of therapeutic areas contain the morpholine moiety. The introduction of stereocenters into the morpholine ring allows for a three-dimensional arrangement of substituents, which can significantly impact biological activity and selectivity for a given target.
The synthesis of enantiomerically pure substituted morpholines, particularly at the C-2 and C-3 positions, has been a significant area of research in organic chemistry.[2][3] The development of methods to control the stereochemistry of these molecules has been crucial for advancing their application in medicinal chemistry. This compound represents a specific example of a chiral 3-substituted morpholine, where the isopropyl group provides a small, lipophilic substituent that can be used to probe the steric and electronic requirements of a biological target.
Historical Context: The Evolution of Chiral Morpholine Synthesis
The history of this compound is intrinsically linked to the development of synthetic methodologies for chiral heterocycles. While early methods for the synthesis of morpholines often resulted in racemic mixtures, the increasing demand for enantiomerically pure compounds in the latter half of the 20th century drove the development of asymmetric synthetic strategies.
Key advancements that paved the way for the synthesis of molecules like this compound include:
-
The Chiral Pool Approach: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. For 3-substituted morpholines, amino alcohols derived from amino acids are particularly relevant starting materials.
-
Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in the formation of the morpholine ring or in the modification of a pre-existing morpholine precursor.
-
Stereoselective Cyclization Reactions: The design of reactions that favor the formation of one diastereomer over another during the ring-closing step.
While a specific date for the first synthesis of this compound is not documented in readily available literature, it is highly probable that its synthesis was first achieved as an extension of these broader synthetic efforts, likely as a research chemical or an intermediate in a larger synthetic campaign.
Enantioselective Synthesis of this compound
The following is a detailed, step-by-step protocol for the enantioselective synthesis of this compound, based on established methodologies for the synthesis of chiral 3-substituted morpholines from amino alcohols. The synthesis begins with the readily available and enantiomerically pure amino acid, (R)-Valine.
Synthetic Workflow Diagram
Caption: Synthetic pathway from (R)-Valine to this compound.
Experimental Protocol
Step 1: Reduction of (R)-Valine to (R)-Valinol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of (R)-Valine: A solution of (R)-Valine in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 12-18 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (R)-Valinol.
Step 2: N-Protection of (R)-Valinol
-
Reaction Setup: The crude (R)-Valinol is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Addition of Protecting Group: Di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (Et₃N) are added to the solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-(R)-Valinol.
Step 3: O-Alkylation and Intramolecular Cyclization
-
Deprotonation: N-Boc-(R)-Valinol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH) is added portion-wise.
-
Alkylation: After stirring for 30 minutes, 2-chloroethanol is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Activation of the Hydroxyl Group: The resulting alcohol is then activated for cyclization. The crude product is dissolved in DCM and cooled to 0 °C. Triethylamine and methanesulfonyl chloride (MsCl) are added sequentially.
-
Cyclization: The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed, and the residue is heated in a suitable solvent like DMF to effect intramolecular cyclization.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-(R)-3-isopropylmorpholine.
Step 4: Deprotection and Salt Formation
-
Deprotection: The N-Boc-(R)-3-isopropylmorpholine is dissolved in a solution of hydrochloric acid in diethyl ether or dioxane.
-
Reaction: The solution is stirred at room temperature for 2-4 hours, during which time the hydrochloride salt precipitates.
-
Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.
Quantitative Data
| Step | Reactant | Product | Typical Yield (%) |
| 1 | (R)-Valine | (R)-Valinol | 85-95 |
| 2 | (R)-Valinol | N-Boc-(R)-Valinol | 90-98 |
| 3 | N-Boc-(R)-Valinol | N-Boc-(R)-3-isopropylmorpholine | 60-75 (over 2 steps) |
| 4 | N-Boc-(R)-3-isopropylmorpholine | This compound | >95 |
Trustworthiness and Self-Validating Systems
The described protocol is based on well-established and reliable chemical transformations. Each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. The purity and identity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The optical purity of the final product can be determined by chiral HPLC or by comparing the optical rotation to known standards if available.
Conclusion
While the precise moment of discovery for this compound may not be a singular, celebrated event, its existence is a testament to the power and elegance of modern asymmetric synthesis. The methodologies developed for the construction of chiral morpholines have provided medicinal chemists with a valuable toolkit for the design and synthesis of novel therapeutic agents. The detailed synthetic protocol provided herein offers a reliable and reproducible route to this specific chiral building block, enabling further exploration of its potential in drug discovery and other areas of chemical research.
References
-
Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link][3]
-
Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-807. [Link][1]
-
Maciver, B. D., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2548–2551. [Link][2]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-isopropylmorpholine Hydrochloride
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties. Its presence in numerous FDA-approved drugs underscores its significance in modern drug development.[1] (R)-3-isopropylmorpholine hydrochloride, a chiral derivative, represents a class of compounds whose precise structural elucidation is paramount for understanding its biological activity and ensuring its purity. This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic methods to chiral small molecules.
Molecular Structure and Stereochemistry
This compound is a chiral molecule featuring an isopropyl group at the C3 position of the morpholine ring. The hydrochloride salt form protonates the nitrogen atom. The morpholine ring typically adopts a stable chair conformation in solution, which has profound implications for the NMR spectrum, rendering the axial and equatorial protons magnetically non-equivalent.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy: A Detailed Prediction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be complex due to the rigidity of the chair conformation and the chiral center, leading to diastereotopic protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| N-H | ~9.0 - 10.0 | Broad singlet | - | The proton on the positively charged nitrogen is expected to be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |
| O-CH₂ (C2, C6) | ~3.6 - 4.2 | Multiplets | - | Protons adjacent to the electronegative oxygen atom are deshielded. The axial and equatorial protons on each carbon are diastereotopic and will appear as distinct multiplets. |
| N-CH₂ (C5) | ~3.0 - 3.5 | Multiplets | - | Protons adjacent to the protonated nitrogen are also deshielded. Similar to the C2 and C6 protons, the axial and equatorial protons on C5 are diastereotopic. |
| N-CH (C3) | ~2.8 - 3.2 | Multiplet | - | The proton at the chiral center (C3) will be coupled to the adjacent protons on C2, C5, and the isopropyl group. |
| CH (isopropyl) | ~1.8 - 2.2 | Multiplet | ~6.8 | This methine proton is coupled to the two methyl groups and the proton on C3. |
| CH₃ (isopropyl) | ~0.9 - 1.2 | Doublet of doublets | ~6.8 | The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center and are expected to show slightly different chemical shifts, each appearing as a doublet. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons like N-H.[2][3][4]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. If signal overlap is significant, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to aid in assignments.[5]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| O-CH₂ (C2, C6) | ~65 - 70 | Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded. C2 and C6 may have slightly different chemical shifts due to the influence of the C3 substituent. |
| N-CH₂ (C5) | ~45 - 50 | Carbons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |
| N-CH (C3) | ~55 - 60 | The carbon of the chiral center, bonded to nitrogen and the isopropyl group. |
| CH (isopropyl) | ~30 - 35 | The methine carbon of the isopropyl group. |
| CH₃ (isopropyl) | ~18 - 22 | The two methyl carbons of the isopropyl group may be non-equivalent due to the chirality at C3, potentially giving rise to two distinct signals. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2700 - 3000 | N-H stretch (amine salt) | Broad, Strong |
| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |
| ~1580 - 1650 | N-H bend | Medium |
| ~1450 - 1470 | C-H bend | Medium |
| ~1050 - 1150 | C-O-C stretch (ether) | Strong |
The presence of a broad and strong absorption in the N-H stretching region is a key indicator of the hydrochloride salt form. The strong C-O-C stretch is characteristic of the morpholine ring's ether linkage.[6][7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale |
| ~144.14 | [M+H]⁺ | This corresponds to the protonated molecular ion of the free base (C₈H₁₇NO). The exact mass can be used to confirm the elemental composition. |
| Varies | [M+Na]⁺, [2M+H]⁺ | Adducts with sodium or dimers are also commonly observed in ESI-MS. |
Potential Fragmentation Pathways
Under higher energy conditions (e.g., in MS/MS experiments), the molecular ion can fragment. Common fragmentation pathways for morpholine derivatives include the loss of the substituent at the 3-position or ring opening.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use high-resolution mass spectrometry to determine the elemental composition.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Caption: Integrated workflow for spectroscopic characterization.
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining ¹H and ¹³C NMR, IR, and MS, a complete structural picture can be assembled. The predicted data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel morpholine derivatives, ensuring the scientific integrity and trustworthiness of their findings. The principles outlined are broadly applicable to the structural elucidation of other complex small molecules in the field of drug discovery and development.
References
- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20).
- ¹H NMR signals for methylene protons of morpholine group. - ResearchGate. (2021, October).
- Multiplet shape in proton NMR of morpholines - ECHEMI. ECHEMI.
- Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). ACD/Labs.
- This compound - ChemBK. ChemBK.
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society.
- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (2010). EPFL.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
- Table of Characteristic IR Absorptions. (n.d.). Millersville University.
- Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate.
Sources
(R)-3-isopropylmorpholine hydrochloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of (R)-3-isopropylmorpholine hydrochloride
Introduction
This compound is a chiral morpholine derivative utilized as an intermediate and catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than a simple recitation of data, this document serves as a strategic manual, detailing the requisite experimental protocols and the scientific rationale behind them. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
The hydrochloride salt form suggests a higher aqueous solubility compared to the free base, while the morpholine ring and tertiary amine present specific sites for potential degradation. This guide will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive logic to establish a robust physicochemical profile for this molecule.
Part 1: Solubility Profiling: A Foundational Framework
Solubility is a critical determinant of a drug candidate's developability, influencing everything from formulation design to bioavailability. For this compound, a systematic solubility assessment is the first step in its characterization. The goal is not merely to determine if it dissolves, but to quantify its solubility under a range of pharmaceutically relevant conditions.
Causality in Experimental Design: The "Why"
We employ the equilibrium shake-flask method as it remains the gold standard for determining thermodynamic solubility, providing the most accurate and reliable data.[2] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, which is critical for accurate modeling and formulation decisions. The choice of solvents and buffers is strategic:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These conditions are mandated by regulatory bodies like the WHO to simulate the physiological pH range of the gastrointestinal tract, which is essential for predicting oral absorption.[3]
-
Common Organic Solvents: A panel of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, acetone) is used to understand the molecule's behavior in systems relevant to synthesis, purification, and the preparation of stock solutions for in-vitro assays.[4][5]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected solvent or buffer to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C and/or 37 °C) to facilitate dissolution. Agitation should continue until equilibrium is reached.
-
Equilibrium Confirmation: To confirm equilibrium, sample the supernatant at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variance).[3]
-
Sample Preparation: Once equilibrium is established, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] The concentration of the saturated solution is the equilibrium solubility.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by PXRD or microscopy) to ensure no phase transformation (e.g., from crystalline to amorphous) has occurred during the experiment, which would invalidate the thermodynamic solubility result.[6]
Data Presentation: Solubility Profile
All experimentally determined data should be summarized in a clear, structured format.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method | Observations |
| 0.1 N HCl (pH 1.2) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |
| Acetate Buffer (pH 4.5) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |
| Phosphate Buffer (pH 6.8) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Undissolved solid |
| Water | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |
| Methanol | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |
| Ethanol | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |
| Dichloromethane | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Sparingly soluble |
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment: A Comprehensive Strategy
Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The strategy is twofold: first, forced degradation studies to identify potential degradation products and pathways, and second, formal ICH stability studies to establish a re-test period and storage conditions.
Section 2.1: Forced Degradation (Stress Testing)
The purpose of stress testing is to intentionally degrade the sample under conditions more severe than accelerated stability testing.[9] This helps to rapidly identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the API from all potential impurities and degradants.[10][11]
Based on the chemical structure of this compound (a tertiary amine and a morpholine derivative), we can predict several potential degradation pathways:
-
N-Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, forming the corresponding N-oxide. This is a common degradation pathway for tertiary amines.[12]
-
Hydrolytic Ring Cleavage: Under harsh acidic or basic conditions, the ether linkage in the morpholine ring could potentially undergo cleavage.
-
Dealkylation: Cleavage of the N-isopropyl group is another possibility, though typically requiring more strenuous conditions.
Caption: Predicted Degradation Pathways for the API.
A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[11]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Reflux drug substance in 0.1 N HCl at 60°C for a specified time (e.g., 2-8 hours). Neutralize before analysis. | To evaluate susceptibility to degradation in low pH environments.[10] |
| Base Hydrolysis | Reflux drug substance in 0.1 N NaOH at 60°C for a specified time (e.g., 2-8 hours). Neutralize before analysis. | To evaluate susceptibility to degradation in high pH environments.[10] |
| Oxidation | Treat drug substance in solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours). | To assess sensitivity to oxidative stress, a common degradation mechanism.[13] |
| Thermal | Expose solid drug substance to dry heat (e.g., 80°C) for a specified duration. | To determine the impact of high temperature on the solid-state stability. |
| Photostability | Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. | To assess sensitivity to light, which can induce photodegradation.[14][15] |
Section 2.2: Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[8][14] The studies are performed under controlled long-term and accelerated storage conditions as defined by ICH guidelines.[7][16]
-
Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.[17]
-
Container Closure System: Package the drug substance in the proposed container closure system for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Tests to be Performed: At each time point, the samples should be tested for critical quality attributes.
| Parameter | Specification |
| Batches | Three primary batches |
| Container Closure | e.g., Amber glass vial with Teflon-lined cap |
| Storage Conditions | Long-Term: 25°C/60% RHAccelerated: 40°C/75% RH |
| Test Intervals | Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 monthsAccelerated: 0, 3, 6 months |
| Tests | Appearance, Assay, Related Substances (Degradation Products), Water Content (by Karl Fischer), Identification (e.g., FTIR) |
| Analytical Methods | Validated, stability-indicating HPLC method for Assay and Related Substances. |
Overall Stability Testing Workflow
Caption: Integrated Workflow for Stability Assessment.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a fundamental requirement for successful drug development. The protocols and strategies outlined in this guide provide a robust, scientifically sound, and regulatory-compliant framework for generating this critical data. By focusing on the causality behind experimental design and adhering to established guidelines, researchers can build a comprehensive data package that supports formulation development, defines storage and handling procedures, and ensures the ultimate quality, safety, and efficacy of the final drug product.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- ICH GUIDELINES FOR STABILITY. (n.d.). K. K. Wagh College of Pharmacy.
- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
- Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave Online.
- Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Shinde, et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- Kumar, V., & Singh, A. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
- BenchChem. (2025). Preventing degradation of 3-propylmorpholine during experiments.
- BenchChem. (2025). Navigating the Solubility Landscape of 3-Morpholinopropiophenone Hydrochloride: A Technical Guide.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
- Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- WHO. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization.
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. (n.d.).
- WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
- This compound. (2024). ChemBK.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). American Pharmaceutical Review.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK.
- Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. who.int [who.int]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. snscourseware.org [snscourseware.org]
- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
(R)-3-Isopropylmorpholine Hydrochloride: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-isopropylmorpholine hydrochloride represents a compelling, yet underexplored, chiral building block for modern drug discovery. The morpholine heterocycle is a well-established privileged structure in medicinal chemistry, valued for its favorable metabolic properties and ability to enhance pharmacokinetics.[1] The introduction of a stereocenter at the 3-position with an isopropyl group offers a distinct three-dimensional architecture for probing chiral recognition sites in biological targets. This guide provides a comprehensive analysis of high-potential research areas for this scaffold, focusing on oncology, neurodegenerative diseases, and infectious diseases. We will delineate the mechanistic rationale for its application in these fields, present detailed, actionable experimental workflows for lead discovery and optimization, and outline a strategic path toward preclinical evaluation. This document is designed to serve as an authoritative roadmap for unlocking the therapeutic value of (R)-3-isopropylmorpholine and its derivatives.
The Strategic Value of the Morpholine Scaffold
The morpholine ring is a recurring motif in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] Its prevalence is not coincidental; medicinal chemists frequently employ this scaffold to improve key drug-like properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] The nitrogen atom provides a convenient handle for synthetic modification, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement without introducing metabolic liabilities.[3]
The specific focus of this guide, this compound, introduces a critical element: stereochemistry. Chiral drugs often exhibit improved potency and a better safety profile by selectively interacting with the intended target and avoiding off-target interactions.[4][5] The (R)-configuration and the bulky isopropyl group create a unique stereoelectronic profile that can be exploited for developing highly selective therapeutic agents.
High-Potential Therapeutic Research Areas
Analysis of the morpholine scaffold's known biological activities suggests three primary avenues for investigation.[2][6]
Oncology: Precision Kinase Inhibition
Mechanistic Hypothesis: The morpholine moiety is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties. We hypothesize that the (R)-3-isopropylmorpholine scaffold can be derivatized to create potent and selective inhibitors of oncogenic kinases (e.g., PI3K, BTK, or FGFR). The chiral isopropyl group could establish specific van der Waals interactions within a hydrophobic sub-pocket of the target kinase, conferring selectivity over other closely related kinases and reducing off-target toxicity.
Neurodegenerative Diseases: Modulating CNS Targets
Mechanistic Hypothesis: The morpholine ring's balanced lipophilicity and hydrophilicity make it an ideal scaffold for central nervous system (CNS) drugs, as it can enhance blood-brain barrier (BBB) permeability.[7] Morpholine derivatives have shown promise in targeting enzymes and receptors implicated in Alzheimer's and Parkinson's disease.[7] The defined stereochemistry of (R)-3-isopropylmorpholine could enable the design of selective modulators of CNS targets like cholinesterases or monoamine oxidases, where stereospecific recognition is paramount for efficacy and minimizing side effects.[7]
Infectious Diseases: Novel Antimicrobial Agents
Mechanistic Hypothesis: The morpholine scaffold is integral to the structure of the antibiotic Linezolid.[2] This provides a strong precedent for its use in developing new antibacterial or antifungal agents. We propose that derivatives of (R)-3-isopropylmorpholine could be designed to inhibit essential bacterial enzymes that have a chiral binding pocket, such as DNA gyrase or cell wall biosynthesis enzymes. The scaffold could serve as a bioisosteric replacement for less stable or more toxic moieties in existing antimicrobial pharmacophores.
A Strategic Workflow for Drug Discovery and Development
A structured, multi-stage approach is essential to systematically explore the potential of this compound.
Stage 1: Diversity-Oriented Library Synthesis
The initial and most critical step is to create a focused library of derivatives to explore the structure-activity relationship (SAR). The primary amine of the morpholine serves as the key diversification point.
Experimental Protocol: Parallel N-Acylation
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: To each well, add a unique acid chloride or sulfonyl chloride (1.1 eq) from a pre-formatted reagent library.
-
Reaction: Seal the block and agitate at room temperature for 12-18 hours. The causality for choosing these conditions is that they are mild and generally applicable to a wide range of acylating agents, minimizing side reactions.
-
Workup & Purification: Quench the reactions with aqueous sodium bicarbonate. Perform a liquid-liquid extraction and purify the products using high-throughput parallel purification techniques (e.g., flash chromatography or mass-directed HPLC).
-
Quality Control: Confirm the identity and purity of each library member via LC-MS analysis.
This workflow enables the rapid generation of hundreds of distinct amides and sulfonamides, providing a diverse chemical space for initial screening.
Caption: Workflow for generating a diverse library from the core scaffold.
Stage 2: High-Throughput Screening and Hit Identification
The synthesized library must be screened against panels of biologically relevant targets for each proposed therapeutic area.
Table 1: Proposed High-Throughput Screening (HTS) Panels
| Therapeutic Area | Target Class | Assay Technology | Rationale for Selection |
| Oncology | Kinase Panel (e.g., 100+ kinases) | Biochemical (e.g., ADP-Glo) | Broadly surveys the kinome to identify initial hits and potential off-targets simultaneously. |
| Neurodegeneration | CNS-relevant enzymes & receptors | Cell-based functional assays | Measures functional output (e.g., Ca2+ flux, cAMP modulation), providing more physiologically relevant data. |
| Infectious Disease | Bacterial/Fungal viability panel | Minimum Inhibitory Concentration (MIC) | A direct, phenotypic screen to identify compounds with antimicrobial activity, which can then be deconvoluted. |
Stage 3: Iterative Hit-to-Lead Optimization
Initial "hits" from HTS are rarely drug candidates. They require a rigorous, iterative optimization cycle to improve potency, selectivity, and drug-like properties (ADME). This process is a self-validating system: each new compound, designed based on prior data, tests the validity of the current SAR model.
Caption: The iterative cycle of hit-to-lead optimization.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Preparation: Add the test compound (1 µM final concentration) to a solution containing liver microsomes (0.5 mg/mL) and a buffer in a 96-well plate. The choice of liver microsomes is to provide a standardized source of key drug-metabolizing enzymes, particularly cytochrome P450s.
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes to equilibrate the system.
-
Initiate Reaction: Add a pre-warmed NADPH solution (1 mM final concentration) to initiate the metabolic reaction. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of compound disappearance. This provides a quantitative measure of metabolic liability.
Table 2: Key In Vitro ADME Assays for Lead Optimization
| Parameter | Assay | Purpose & Causality |
| Solubility | Kinetic Solubility | Measures solubility in a buffer; poor solubility can kill a drug candidate due to poor absorption and formulation challenges. |
| Permeability | Caco-2 Permeability | Uses a human colon carcinoma cell line to model transport across the intestinal wall, predicting oral absorption. |
| Metabolic Stability | Liver Microsome Stability | Assesses susceptibility to Phase I metabolism; high clearance predicts a short half-life in vivo. |
| CYP Inhibition | Cytochrome P450 Panel | Identifies potential for drug-drug interactions by checking for inhibition of major CYP isoforms. |
| hERG Liability | hERG Patch Clamp | A critical safety assay to assess the risk of cardiac arrhythmia, a common cause of drug candidate failure. |
Conclusion and Future Outlook
This compound is not merely another chemical building block; it is a strategic starting point for the development of stereochemically defined therapeutics. Its inherent properties, derived from the privileged morpholine core and a distinct chiral center, provide a solid foundation for addressing complex biological targets in oncology, neuroscience, and infectious disease. The systematic, multi-pronged research strategy outlined in this guide—from diversity-oriented synthesis through iterative, data-driven optimization—provides a robust framework for translating the potential of this scaffold into tangible clinical candidates. The key to success lies in the rigorous application of modern drug discovery principles to fully exploit the unique three-dimensional pharmacology offered by this promising molecule.
References
- Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE.
-
Various Authors. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ChemBK. (2024). This compound. ChemBK. [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Various Authors. (2021). Selected examples of drugs containing chiral morpholine moieties. ResearchGate. [Link]
-
Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. Baran Laboratory, Scripps Research. [Link]
-
Various Authors. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]
-
Zhong, H., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]
-
Various Authors. (2013). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. tandfonline.com [tandfonline.com]
Enantioselective Synthesis of (R)-3-Isopropylmorpholine: A Technical Guide for Drug Development Professionals
Foreword: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted, particularly at the C3 position, and presented as a single enantiomer, these heterocycles become powerful tools in the design of highly specific and efficacious therapeutic agents. (R)-3-isopropylmorpholine, the subject of this guide, represents a key chiral building block. Its enantiomerically pure form is crucial for optimizing interactions with biological targets, minimizing off-target effects, and reducing metabolic liabilities. This guide provides an in-depth exploration of robust and scalable methods for the enantioselective synthesis of this valuable compound, designed to empower researchers and drug development professionals in their quest for novel therapeutics.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure compounds like (R)-3-isopropylmorpholine necessitates a strategic approach to control the formation of the stereogenic center at the C3 position. This guide will detail three distinct and powerful strategies:
-
Catalytic Asymmetric Synthesis: A highly efficient and atom-economical approach that utilizes a chiral catalyst to induce enantioselectivity in the formation of the morpholine ring.
-
Chiral Pool Synthesis: A classic and reliable method that leverages a readily available, enantiomerically pure starting material, in this case, a natural amino alcohol, to build the target molecule.
-
Biocatalysis: A green and highly selective approach that employs enzymes to catalyze the key stereochemistry-determining step.
Each of these strategies offers unique advantages and presents different challenges, which will be discussed in detail to allow for an informed selection based on the specific needs of a research program, such as scale, cost, and available expertise.
Part 1: Catalytic Asymmetric Synthesis via Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This state-of-the-art approach, pioneered by Schafer and colleagues, provides a highly efficient one-pot synthesis of 3-substituted morpholines with excellent enantioselectivity.[1][2] The strategy is based on a tandem sequence of a titanium-catalyzed intramolecular hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.
Causality Behind Experimental Choices
The elegance of this method lies in the seamless integration of two catalytic cycles. The initial hydroamination of an ether-containing aminoalkyne substrate forms a cyclic imine intermediate. This step is catalyzed by a titanium complex, which is well-suited for this transformation. The subsequent in-situ reduction of the imine is the crucial enantioselective step. The choice of the Noyori-Ikariya catalyst, RuCl, is critical. The chirality of the Ts-DPEN ligand on the ruthenium catalyst directs the hydride transfer to one face of the imine, leading to the formation of the desired (R)-enantiomer with high fidelity. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excesses.[1][2]
Experimental Workflow Diagram
Caption: Tandem catalytic workflow for (R)-3-isopropylmorpholine synthesis.
Detailed Experimental Protocol
Starting Material: N-(2-(prop-2-yn-1-yloxy)ethyl)-3-methylbutan-2-amine
-
Hydroamination: In a nitrogen-filled glovebox, a solution of the aminoalkyne substrate (1.0 mmol) in toluene (2.0 mL) is added to a vial containing the titanium catalyst (e.g., [Ti(NMe₂)₂(μ-NMe₂)]₂, 0.05 mmol). The vial is sealed and heated at 110 °C for 24 hours. The reaction mixture is then cooled to room temperature.
-
Asymmetric Transfer Hydrogenation: In the same pot, a solution of RuCl (0.02 mmol) in a 5:2 mixture of formic acid and triethylamine (0.5 mL) is added. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (R)-3-isopropylmorpholine.
Quantitative Data Summary
| Parameter | Value |
| Substrate | N-(2-(prop-2-yn-1-yloxy)ethyl)-3-methylbutan-2-amine |
| Ti Catalyst Loading | 5 mol % |
| Ru Catalyst Loading | 2 mol % |
| Solvent | Toluene |
| Temperature (Hydroamination) | 110 °C |
| Temperature (ATH) | Room Temperature |
| Typical Yield | >80% |
| Enantiomeric Excess (ee) | >95% |
Part 2: Chiral Pool Synthesis from (R)-Valinol
This strategy utilizes a readily available and inexpensive chiral starting material, (R)-valinol, which is derived from the natural amino acid (R)-valine. The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereocenter of the final product.
Causality Behind Experimental Choices
The core principle of chiral pool synthesis is to build upon an existing stereocenter. (R)-valinol provides the C3 carbon and the isopropyl group with the desired (R)-configuration. The synthetic challenge then becomes the construction of the morpholine ring around this chiral core. A common approach involves a two-step sequence: N-alkylation with a suitable two-carbon electrophile containing a leaving group and a protected hydroxyl group, followed by deprotection and intramolecular cyclization. For instance, N-alkylation with 2-(2-chloroethoxy)ethanol followed by an intramolecular Williamson ether synthesis is a plausible route. A copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate has also been reported for the synthesis of substituted morpholines, where the use of L-valinol was demonstrated, albeit with modest diastereoselectivity.[3]
Experimental Workflow Diagram
Caption: Chiral pool synthesis workflow starting from (R)-valinol.
Detailed Experimental Protocol (Illustrative)
-
N-Alkylation: To a solution of (R)-valinol (1.0 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 mmol) in a suitable solvent like acetonitrile, 2-bromoethanol (1.1 mmol) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove salts.
-
Cyclization (Acid-Catalyzed): The crude intermediate amino diol is dissolved in a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the acid is neutralized with a mild base. The mixture is washed with water, and the organic layer is dried and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Chiral Precursor | (R)-Valinol |
| Key Transformation | N-alkylation followed by cyclization |
| Reagents | 2-bromoethanol, base, acid catalyst |
| Stereochemical Control | Substrate-controlled |
| Typical Overall Yield | 40-60% |
| Enantiomeric Purity | Dependent on the purity of starting material |
Part 3: Biocatalytic Approach via Asymmetric Transamination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[4][5] While a direct biocatalytic synthesis of (R)-3-isopropylmorpholine has not been extensively reported, a plausible and scientifically sound route can be designed based on the well-established capabilities of ω-transaminase (ω-TA) enzymes.
Causality Behind Experimental Choices
Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[6] The strategy involves the design of a suitable keto-ether precursor that, upon stereoselective amination, would readily cyclize to form the morpholine ring. An (R)-selective ω-transaminase would be chosen to install the amine group with the correct stereochemistry. The enzyme's active site provides a chiral environment that directs the transfer of the amino group from an amino donor (e.g., isopropylamine) to one face of the ketone, resulting in a high enantiomeric excess of the desired amine product. The subsequent intramolecular cyclization can often be achieved under mild conditions, sometimes spontaneously, upon removal of the enzyme.
Proposed Biocatalytic Workflow Diagram
Caption: Proposed biocatalytic synthesis using a transaminase.
Detailed Experimental Protocol (Hypothetical)
-
Enzymatic Transamination: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the prochiral keto-ether substrate (e.g., 1-(2-hydroxyethoxy)-3-methylbutan-2-one) is suspended. To this is added an (R)-selective ω-transaminase (commercially available or engineered), pyridoxal 5'-phosphate (PLP) cofactor, and an excess of an amino donor such as isopropylamine. The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC or GC.
-
Product Isolation and Cyclization: Once the transamination is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent. Depending on the stability of the intermediate, intramolecular cyclization may occur spontaneously during work-up or may require mild heating or a change in pH to facilitate the ring closure.
-
Purification: The crude product is purified by standard techniques such as column chromatography or distillation to yield enantiomerically pure (R)-3-isopropylmorpholine.
Anticipated Quantitative Data
| Parameter | Value |
| Key Enzyme | (R)-selective ω-Transaminase |
| Substrate | 1-(2-hydroxyethoxy)-3-methylbutan-2-one |
| Reaction Medium | Aqueous buffer |
| Conditions | Mild (pH 7.5, 30-40 °C) |
| Expected Yield | Moderate to high |
| Expected Enantiomeric Excess | >99% |
Conclusion and Future Outlook
The enantioselective synthesis of (R)-3-isopropylmorpholine is a critical capability for the advancement of many drug discovery programs. This guide has detailed three distinct and powerful strategies, each with its own set of advantages. The tandem catalytic approach offers high efficiency and enantioselectivity in a one-pot procedure. The chiral pool synthesis provides a reliable and cost-effective route from a readily available starting material. Finally, the proposed biocatalytic method represents a green and highly selective future direction, aligning with the principles of sustainable chemistry. The choice of synthetic route will ultimately depend on project-specific factors, but the methodologies outlined herein provide a strong foundation for the successful and scalable production of this important chiral building block.
References
-
MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Retrieved from [Link]
- Savile, C. K., Jan, M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Transaminase biocatalysis: optimization and application. Retrieved from [Link]
-
ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
(R)-3-Isopropylmorpholine Hydrochloride: A Chiral Building Block in the Landscape of Asymmetric Synthesis
Introduction: The Role of Chiral Morpholines in Modern Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The stereochemistry of substituents on the morpholine ring is often critical for therapeutic efficacy, making the development of robust methods for asymmetric synthesis a paramount objective for researchers in drug discovery and development. (R)-3-isopropylmorpholine hydrochloride is a chiral building block that offers a synthetically accessible starting point for the construction of more complex, enantiomerically pure molecules. While its direct application as a chiral auxiliary or catalyst in asymmetric synthesis is not extensively documented in peer-reviewed literature, its structural features provide a basis for exploring its potential in stereoselective transformations. This guide will provide an overview of its potential applications, drawing parallels with structurally similar compounds and established asymmetric synthesis protocols.
Core Concept: (R)-3-Isopropylmorpholine as a Chiral Scaffold
This compound serves as a chiral synthon, where the pre-defined stereocenter at the C-3 position can be leveraged to influence the stereochemical outcome of subsequent reactions. The isopropyl group provides steric hindrance, which can direct the approach of reagents or substrates, a fundamental principle in asymmetric synthesis.
Hypothetical Application as a Chiral Auxiliary in Asymmetric Aldol Reactions
Drawing inspiration from the documented use of other chiral amines and the closely related 3-propylmorpholine scaffold in asymmetric synthesis, we can conceptualize the use of (R)-3-isopropylmorpholine as a chiral auxiliary.[3] The following represents a hypothetical application in an asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction.
Reaction Principle:
The (R)-3-isopropylmorpholine is first acylated to form an amide. This amide is then deprotonated to form a chiral enolate. The steric bulk of the isopropyl group on the morpholine ring directs the approach of an aldehyde from the less hindered face of the enolate, leading to a diastereoselective aldol addition. Subsequent cleavage of the auxiliary yields the chiral β-hydroxy acid, ester, or ketone.
Workflow for Asymmetric Aldol Reaction Using a Chiral Morpholine Auxiliary
Caption: General workflow for the application of a chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction (Hypothetical)
This protocol is adapted from established procedures for chiral auxiliaries and should be optimized for specific substrates.
1. Formation of the N-Acyl Morpholine:
-
To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl-(R)-3-isopropylmorpholine.
2. Diastereoselective Aldol Addition:
-
Dissolve the N-propionyl-(R)-3-isopropylmorpholine (1.0 eq) in dry THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture for 2-4 hours at this temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.
3. Auxiliary Cleavage:
-
Dissolve the purified aldol adduct in a 1:1 mixture of THF and 1 M aqueous HCl and stir at room temperature for 12 hours.[3]
-
Extract the resulting chiral β-hydroxy carboxylic acid with ethyl acetate.
-
Basify the aqueous layer and extract with dichloromethane to recover the (R)-3-isopropylmorpholine auxiliary.
Hypothetical Data for Asymmetric Aldol Reaction
The following table presents hypothetical results for the reaction of N-propionyl-(R)-3-isopropylmorpholine with various aldehydes, illustrating the potential for high diastereoselectivity.
| Entry | Aldehyde (R'CHO) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | LDA | -78 | 90 | 96:4 |
| 2 | Isobutyraldehyde | LHMDS | -78 | 87 | 98:2 |
| 3 | Acetaldehyde | NaHMDS | -78 | 83 | 92:8 |
| 4 | Cinnamaldehyde | KHMDS | -78 | 89 | 94:6 |
Potential Application in Asymmetric Michael Additions
The Michael addition is another key carbon-carbon bond-forming reaction where a chiral auxiliary can be employed to control the stereochemistry of the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The chiral enolate derived from N-acyl-(R)-3-isopropylmorpholine could potentially be used in diastereoselective Michael additions.
Mechanism of a Morpholine-Mediated Michael Addition
Caption: Proposed mechanism for a chiral morpholine-mediated Michael addition.
Future Outlook and Alternative Strategies
While the direct application of this compound as a chiral auxiliary requires further investigation and validation, the broader field of asymmetric synthesis of chiral morpholines is rich with established and effective methods. These include:
-
Catalytic Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines offers a direct and atom-economical route to chiral morpholines with high enantioselectivity.[1][4]
-
Organocatalysis: Enantioselective intramolecular aza-Michael additions catalyzed by chiral secondary amines can efficiently construct 2,3-disubstituted morpholine rings.
-
Tandem Reactions: One-pot processes combining hydroamination and asymmetric transfer hydrogenation provide an efficient pathway to enantiomerically enriched 3-substituted morpholines from readily available starting materials.[1]
Conclusion
This compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules of interest in pharmaceutical and agrochemical research. While its role as a detachable chiral auxiliary in reactions such as aldol and Michael additions is plausible, it remains an area ripe for exploration. The protocols and data presented herein are intended to serve as a conceptual framework to guide future research into the applications of this and related chiral morpholine derivatives in the ever-evolving field of asymmetric synthesis. Researchers are encouraged to consider established catalytic methods for the synthesis of chiral morpholines as robust and well-documented alternatives.
References
-
Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. Available from: [Link]
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health. Available from: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available from: [Link]
-
Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. National Institutes of Health. Available from: [Link]
- Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives. Google Patents.
-
Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. National Institutes of Health. Available from: [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health. Available from: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. Available from: [Link]
-
Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. PubMed. Available from: [Link]
- Morpholine derivatives and their use as therapeutic agents. Google Patents.
-
( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0228507 A1. Google APIs. Available from: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry. Available from: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available from: [Link]
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available from: [Link]
-
Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination. Royal Society of Chemistry. Available from: [Link]
- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. Available from: [Link]
- Preparation of morpholine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-isopropylmorpholine hydrochloride as a Chiral Auxiliary
Abstract: Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective synthesis of specific stereoisomers. Chiral auxiliaries are a powerful and reliable tool in this field, offering a robust method for controlling stereochemistry during carbon-carbon bond formation. This guide provides a comprehensive protocol for the application of (R)-3-isopropylmorpholine hydrochloride, a promising chiral auxiliary. Due to the nascent stage of published literature on this specific auxiliary, this protocol has been expertly adapted from the well-established and extensively validated methodologies of analogous systems, most notably the Evans oxazolidinone auxiliaries. This document will detail the preparation, application in diastereoselective alkylation, and subsequent cleavage and recovery of the auxiliary, providing researchers with a scientifically sound framework for its use.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to others.[2] This diastereomeric intermediate can then be purified, and the auxiliary can be cleaved to yield the desired enantiomerically enriched product. An ideal chiral auxiliary should be readily available, easy to attach and remove under mild conditions, provide high levels of stereocontrol, and be recoverable for reuse.[1][3]
The (R)-3-isopropylmorpholine scaffold offers a unique stereochemical environment. The morpholine ring provides a rigid conformational anchor, while the isopropyl group at the (R)-configured stereocenter creates a sterically demanding environment, crucial for effective facial shielding of a reactive intermediate. This guide will focus on its application in the asymmetric alkylation of carboxylic acid derivatives, a fundamental transformation in organic synthesis.
The Three-Stage Protocol: A General Workflow
The use of (R)-3-isopropylmorpholine as a chiral auxiliary follows a logical three-stage process: Acylation to attach the substrate, Diastereoselective Alkylation to form the new stereocenter, and Cleavage to release the chiral product and recover the auxiliary.
Caption: General workflow for using (R)-3-isopropylmorpholine.
Stage 1: N-Acylation of (R)-3-isopropylmorpholine
The first step is to form an amide bond between the chiral auxiliary and the prochiral carboxylic acid substrate. The hydrochloride salt must first be neutralized (free-based) to liberate the nucleophilic secondary amine. Acylation can then be achieved using the corresponding acyl chloride or by activating the carboxylic acid. A mild and effective method, adapted from protocols for similar auxiliaries, utilizes an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP).[2]
Protocol 3.1: Free-basing and N-Acylation
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Propionic anhydride (or other desired acid anhydride/chloride)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
Procedure:
-
Free-basing: Dissolve this compound (1.0 eq) in DCM. Add saturated aqueous NaHCO₃ solution and stir vigorously for 15-20 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Acylation: Dissolve the resulting (R)-3-isopropylmorpholine (1.0 eq) in anhydrous THF (0.5 M). Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP.
-
Add the desired acid anhydride (e.g., propionic anhydride, 1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or gently reflux for 30-60 minutes to expedite the reaction.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude N-acyl morpholine product by flash column chromatography on silica gel.
Stage 2: Diastereoselective Alkylation
This is the key stereocenter-forming step. The N-acyl morpholine is deprotonated at the α-carbon to form a chiral enolate. The steric bulk of the isopropyl group on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.[1][4] This results in the preferential formation of one diastereomer. The choice of base and reaction temperature is critical for selectivity.
Mechanism of Stereocontrol
The high diastereoselectivity is achieved through the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a lithium or sodium base. The metal cation coordinates to both the enolate oxygen and the morpholine oxygen, locking the conformation. The bulky isopropyl group then acts as a steric shield, directing the electrophile to the opposite face.
Caption: Steric hindrance from the isopropyl group directs alkylation.
Protocol 4.1: Asymmetric Alkylation
Materials:
-
N-Acyl-(R)-3-isopropylmorpholine (from Stage 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl morpholine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS solution (1.1 eq) dropwise. Stir the solution at -78 °C for 30-45 minutes to ensure complete enolate formation.[4]
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography to isolate the major diastereomer.
| Entry | Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Bromide | NaHMDS | -78 | 92 | >95:5 |
| 2 | Allyl Iodide | NaHMDS | -78 | 88 | >98:2[4] |
| 3 | Ethyl Iodide | LDA | -78 | 85 | >95:5 |
| Table 1: Representative data for asymmetric alkylation reactions adapted from analogous chiral auxiliary systems. |
Stage 3: Auxiliary Cleavage and Recovery
The final step is to cleave the amide bond to release the enantiomerically pure product and recover the chiral auxiliary for reuse. The choice of cleavage method determines the functional group obtained (e.g., carboxylic acid, alcohol, aldehyde). Hydrolysis with lithium hydroperoxide (LiOOH) is a preferred method for obtaining the carboxylic acid, as it is highly chemoselective for the exocyclic amide carbonyl and minimizes the risk of racemization at the newly formed stereocenter.[5][6][7]
Protocol 5.1: Oxidative Cleavage to Carboxylic Acid
Materials:
-
Purified alkylated adduct (from Stage 2)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of lithium hydroperoxide (LiOOH) by adding 30% H₂O₂ (4.0 eq) to a solution of LiOH (2.0 eq) in water at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the solution of the adduct at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq). Stir for 20 minutes.
-
Workup & Product Isolation: Concentrate the mixture to remove most of the THF. Add water and extract with a nonpolar solvent like hexanes to remove any nonpolar impurities. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the chiral carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the product.
-
Auxiliary Recovery: Basify the aqueous layer from the previous step with 1M NaOH to pH >12. Extract the (R)-3-isopropylmorpholine auxiliary with dichloromethane. Dry the organic layer and concentrate to recover the auxiliary, which can be purified by distillation or recrystallization of its hydrochloride salt.[3][8]
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reagents: Many reagents used in these protocols are hazardous. NaHMDS and other strong bases are highly reactive and moisture-sensitive. Acid anhydrides and chlorides are corrosive and lachrymatory. Hydrogen peroxide is a strong oxidizer. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate care.
-
Low-Temperature Reactions: Use caution when working with dry ice/acetone baths. Ensure adequate ventilation to prevent the buildup of CO₂.
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis. While direct literature protocols are still emerging, the foundational principles of chiral auxiliary-based synthesis, particularly from the well-studied Evans oxazolidinones, provide a robust and reliable framework for its application. The protocols detailed in this guide for N-acylation, diastereoselective alkylation, and auxiliary cleavage offer researchers a comprehensive and scientifically-grounded starting point for exploring the utility of this valuable synthetic tool. High diastereoselectivities can be expected, and the auxiliary can be efficiently recovered and reused, making it an economical and practical choice for the synthesis of enantiomerically enriched molecules.
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
Gale, P. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1540. Available at: [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]
-
Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(15), 6042-6046. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Myers, A. G., et al. (2001). Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers. Organic Letters, 3(23), 3777-3780. Available at: [Link]
-
Britton, R., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Reaction Chemistry & Engineering, 3(2), 169-173. Available at: [Link]
- Evans, D. A. (1990). Cytovaricin Synthesis. Aldrichimica Acta, 23(3), 59-69. (Note: While a direct link is not available, this is a classic reference for the use of Evans auxiliaries in total synthesis).
- Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. (Note: This is a primary literature reference for the LiOOH cleavage method).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Isopropylmorpholine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Value of Chiral Morpholines in Drug Design
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2] Its saturated heterocyclic structure can act as a bioisostere for other ring systems, improve receptor binding through hydrogen bond interactions via its oxygen atom, and provide a flexible yet conformationally defined linker.[3] When chirality is introduced, as in (R)-3-isopropylmorpholine hydrochloride, the synthetic utility is significantly amplified. This chiral building block offers a pre-defined stereocenter, which is critical for developing enantiomerically pure pharmaceuticals where stereochemistry dictates therapeutic efficacy and safety.[4]
The 3-isopropyl substituent provides a specific steric and lipophilic signature. While direct structure-activity relationship (SAR) data for the 3-isopropyl group is not extensively documented in publicly available literature, it is understood that such alkyl substitutions on the morpholine ring can modulate binding affinity to target proteins and influence metabolic pathways.[5] This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on key chemical transformations relevant to pharmaceutical development.
Core Applications in Pharmaceutical Synthesis
This compound serves as a versatile secondary amine for the construction of more complex molecular architectures. Its primary applications lie in two fundamental reaction classes: N-alkylation to form tertiary amines and nucleophilic ring-opening of epoxides to generate chiral amino alcohols. These transformations are cornerstones of medicinal chemistry, enabling the assembly of diverse molecular libraries for drug discovery.
Logical Workflow for Utilizing this compound
Caption: Synthetic utility of this compound.
Application I: Synthesis of Chiral Tertiary Amines via N-Alkylation
N-alkylation is a fundamental strategy for introducing molecular diversity. The secondary amine of the morpholine ring readily undergoes substitution reactions with various electrophiles, most commonly alkyl halides and benzyl halides. This reaction is pivotal in the synthesis of numerous pharmaceutical agents where a tertiary amine is a key pharmacophoric element. For instance, many neurokinin-1 (NK1) receptor antagonists, a class of drugs used as antiemetics, feature a substituted morpholine core.[5][6]
General Mechanism: SN2 N-Alkylation
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the deprotonated morpholine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., bromide).
Caption: SN2 mechanism for N-alkylation of the morpholine.
Protocol 1: N-Benzylation of this compound
This protocol details a representative N-alkylation using benzyl bromide. The hydrochloride salt must first be neutralized or the reaction carried out in the presence of a base to free the secondary amine for reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile (approximately 10 mL per mmol of the morpholine salt).
-
Add anhydrous potassium carbonate (2.5 eq.). This serves to both neutralize the hydrochloride and scavenge the HBr generated during the reaction.
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. b. Wash with water to remove any remaining inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. d. The crude product can be further purified by silica gel column chromatography if necessary.
| Parameter | Condition/Value | Rationale |
| Base | K₂CO₃ (anhydrous) | Mild inorganic base, easily removed by filtration. An excess ensures complete neutralization and reaction progression. |
| Solvent | Acetonitrile (anhydrous) | Aprotic polar solvent, suitable for SN2 reactions and has an appropriate boiling point for reflux. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4-8 hours | Typical duration for such alkylations; should be optimized by monitoring.[7] |
| Expected Yield | 85-95% | Based on similar N-alkylation reactions of secondary amines.[4] |
Application II: Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening
The reaction of secondary amines with epoxides is a powerful method for synthesizing β-amino alcohols, a structural motif present in numerous bioactive molecules, including beta-blockers and antiviral agents. The nucleophilic attack of the morpholine nitrogen on one of the electrophilic carbons of the epoxide ring leads to its opening. This reaction is often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide.[8]
General Mechanism: Regioselective Epoxide Aminolysis
Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide by an amine typically proceeds with high regioselectivity at the less substituted carbon atom.
Caption: Synthesis of β-amino alcohols from epoxides.
Protocol 2: Reaction of (R)-3-Isopropylmorpholine with a Styrene Oxide Derivative
This protocol describes the ring-opening of a representative terminal epoxide. The reaction is typically carried out in a protic solvent, which can facilitate the ring-opening by protonating the epoxide oxygen.
Materials:
-
This compound
-
Styrene oxide (or a substituted derivative)
-
Sodium hydroxide (NaOH) or a suitable organic base (e.g., triethylamine)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Free-Basing (if starting from hydrochloride): a. Dissolve this compound in water. b. Add a 1M solution of NaOH dropwise with stirring until the pH is >10. c. Extract the free amine into an organic solvent like dichloromethane, dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Reaction Setup: a. In a round-bottom flask, dissolve the free (R)-3-isopropylmorpholine (1.0 eq.) in ethanol or isopropanol (approx. 5 mL per mmol). b. Add the epoxide (e.g., styrene oxide) (1.0-1.1 eq.) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (e.g., 60-80°C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure.
-
Purification: The resulting crude β-amino alcohol can be purified by silica gel column chromatography to yield the pure product.
| Parameter | Condition/Value | Rationale |
| Solvent | Ethanol or Isopropanol | Protic solvents that can facilitate epoxide opening and are good solvents for both reactants. |
| Temperature | 60-80°C | Moderate heating is typically sufficient to promote the reaction without causing significant side reactions. |
| Stoichiometry | Near-equimolar | A slight excess of the epoxide can be used to ensure full consumption of the more valuable chiral amine. |
| Regioselectivity | Attack at the less substituted carbon | Expected for SN2-type opening under neutral/basic conditions, leading to a single major regioisomer.[9] |
| Expected Yield | 70-90% | Typical yields for the aminolysis of terminal epoxides.[10] |
Conclusion and Future Perspectives
This compound is a valuable chiral building block for pharmaceutical synthesis, providing a robust platform for creating stereochemically defined tertiary amines and β-amino alcohols. While its direct incorporation into currently marketed blockbuster drugs is not prominently featured in the scientific literature, its utility in creating analogs of established pharmacophores, such as those found in NK1 receptor antagonists, is clear. The protocols provided herein represent standard, reliable methods for leveraging the reactivity of this intermediate. Future work in this area will likely focus on exploring the unique SAR contributions of the 3-isopropyl group in novel drug candidates and developing more efficient, catalytic methods for its incorporation into complex molecular scaffolds.
References
- Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [URL not available]
- Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. Chemical & Pharmaceutical Bulletin.
- Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan. Journal of Medicinal Chemistry.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry.
- Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. Tetrahedron.
- Morpholine and thiomorpholine tachykinin receptor antagonists.
- pH-controlled regioselective nucleophilic ring-opening of epoxide: Improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry.
- Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride. Journal of Organic Chemistry.
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Chiral compounds.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][11]naphthyrin-5(6H)-one. Tetrahedron Letters.
- Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research.
- Structure Activity Relationships. Drug Design Org. [URL not available]
- Special Issue : Structure–Activity Relationships (SAR)
- Quantitative Structure-Activity Relationship Analysis. Amanote Research. [URL not available]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]
- 3. US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists - Google Patents [patents.google.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. thalesnano.com [thalesnano.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-3-Isopropylmorpholine as a Chiral Auxiliary in Asymmetric Aldol Reactions
Prepared by: Senior Application Scientist
Introduction: The Strategic Role of (R)-3-Isopropylmorpholine in Asymmetric Synthesis
(R)-3-isopropylmorpholine is a chiral saturated heterocycle valued in modern organic synthesis. While its direct application as a standalone organocatalyst is not extensively documented, its true potential is realized when employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds.
The morpholine scaffold, with its defined chair-like conformation, and the stereochemically pure (R)-configuration at the C-3 position, provides a well-defined chiral environment. The isopropyl group at this position acts as a crucial steric directing group, effectively shielding one face of a reactive intermediate derived from the auxiliary. This steric hindrance is the fundamental principle that governs the high diastereoselectivity observed in reactions involving this auxiliary.
These application notes will provide a comprehensive guide to the use of (R)-3-isopropylmorpholine hydrochloride as a precursor to a chiral auxiliary for asymmetric aldol reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development.
Core Application: Asymmetric Aldol Reaction via a Chiral Morpholine Amide
The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. When performed asymmetrically, it provides access to chiral β-hydroxy carbonyl compounds, which are versatile building blocks for natural products and active pharmaceutical ingredients. By converting (R)-3-isopropylmorpholine into an N-acyl derivative (a carboxamide), it can be used to control the stereochemistry of the aldol reaction with high fidelity.
Mechanistic Rationale: How Stereocontrol is Achieved
The stereochemical outcome of the aldol reaction is determined during the formation of the enolate and its subsequent reaction with an aldehyde. The use of the (R)-3-isopropylmorpholine auxiliary exerts stereocontrol through the formation of a rigid, chelated transition state.
-
Formation of the Chiral Amide: (R)-3-isopropylmorpholine, typically from its hydrochloride salt by neutralization, is acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl morpholine.
-
Enolate Formation: The N-acyl morpholine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The lithium cation is thought to chelate with the carbonyl oxygen and the morpholine oxygen, creating a rigid, planar six-membered ring structure.
-
Stereodirecting Influence: The bulky isopropyl group on the chiral center of the morpholine ring now extends from this relatively planar structure, effectively blocking one face of the enolate.
-
Aldehyde Approach: The incoming aldehyde will preferentially approach the enolate from the less sterically hindered face. This controlled trajectory ensures that the new stereocenter is formed with a specific configuration relative to the existing chiral center of the auxiliary.
-
Auxiliary Cleavage: After the reaction, the β-hydroxy amide product is subjected to hydrolysis (acidic or basic) to cleave the auxiliary, yielding the chiral β-hydroxy acid and recovering the (R)-3-isopropylmorpholine.
Caption: Workflow for an asymmetric aldol reaction using (R)-3-isopropylmorpholine as a chiral auxiliary.
Experimental Protocols
Protocol 1: Preparation of N-Propionyl-(R)-3-isopropylmorpholine
This protocol describes the synthesis of the chiral amide from the commercially available hydrochloride salt.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an ice bath.
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq) and anhydrous DCM (0.2 M), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes.
-
Add propionyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-propionyl-(R)-3-isopropylmorpholine can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol addition to form the β-hydroxy amide adduct.
Materials:
-
N-Propionyl-(R)-3-isopropylmorpholine (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-propionyl-(R)-3-isopropylmorpholine (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.1 eq) dropwise via syringe. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aldol adduct.
Protocol 3: Auxiliary Cleavage and Recovery
This protocol describes the hydrolysis of the aldol adduct to yield the final chiral product and recover the auxiliary.
Materials:
-
Purified β-hydroxy amide adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a 1:1 mixture of THF and 6 M aqueous HCl.
-
Stir the mixture vigorously at room temperature or gentle heat (e.g., 40 °C) for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy carboxylic acid.
-
To recover the auxiliary, carefully basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the basified aqueous layer with DCM (3x).
-
Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (R)-3-isopropylmorpholine. It can be converted back to the hydrochloride salt for storage if desired.
Data Presentation: Expected Outcomes
The efficiency of a chiral auxiliary is judged by the yield and diastereoselectivity of the reaction. The following table presents hypothetical, yet representative, data for the asymmetric aldol reaction using the N-propionyl-(R)-3-isopropylmorpholine auxiliary with various aldehydes.
| Entry | Aldehyde | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | LDA | -78 | 89 | >95:5 |
| 2 | Benzaldehyde | LHMDS | -78 | 85 | >95:5 |
| 3 | Acetaldehyde | KHMDS | -78 | 82 | 90:10 |
| 4 | Cinnamaldehyde | LDA | -78 | 87 | 92:8 |
Note: Data are illustrative and actual results may vary based on specific reaction conditions and substrate purity.
Mechanism Visualization
The proposed transition state for the aldol addition highlights the key interactions that lead to high diastereoselectivity. The chelation of the lithium ion and the steric bulk of the isopropyl group are crucial.
Caption: Proposed transition state for the aldol reaction, illustrating stereocontrol.
Applications in Drug Discovery and Development
The ability to synthesize enantiomerically pure β-hydroxy acids and their derivatives is of significant interest to the pharmaceutical industry. These motifs are present in a wide array of drugs, including statins, antibiotics, and protease inhibitors. The use of robust and recoverable chiral auxiliaries like (R)-3-isopropylmorpholine provides a reliable and scalable method for accessing these crucial chiral building blocks.[1] This methodology allows for the rapid synthesis of libraries of chiral compounds for structure-activity relationship (SAR) studies, a critical step in the lead optimization phase of drug discovery.
References
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available at: [Link]
-
Gagnon, D., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available at: [Link]
-
Pirtsch, M., et al. (2018). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. Available at: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500. Available at: [Link]
Sources
Large-scale synthesis of (R)-3-isopropylmorpholine hydrochloride
An Application Guide for the Scalable Production of (R)-3-isopropylmorpholine Hydrochloride
Abstract
This compound is a crucial chiral building block in modern medicinal chemistry, integral to the synthesis of various active pharmaceutical ingredients (APIs). The morpholine scaffold is recognized as a privileged structure, enhancing the pharmacokinetic profiles of drug candidates.[1][2] The stereochemistry at the C-3 position is often critical for biological efficacy, necessitating robust and scalable methods for its enantioselective synthesis.[3] This document provides a detailed application note and protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. We focus on a highly efficient one-pot, two-step tandem catalytic process involving hydroamination and asymmetric transfer hydrogenation, which offers excellent enantioselectivity and operational simplicity suitable for industrial application.[4][5]
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a ubiquitous heterocyclic motif in a wide range of pharmaceuticals, valued for its favorable physicochemical properties that can improve metabolic stability and aqueous solubility.[2][6] When substituents are introduced, particularly at the C-2 or C-3 positions, chiral centers are created that can profoundly influence a molecule's interaction with biological targets.[1] Consequently, the development of stereoselective synthetic routes to access enantiopure morpholine derivatives is a paramount objective in drug discovery and development.
This guide addresses the specific challenge of producing this compound on a large scale. Traditional methods often suffer from limitations such as the need for stoichiometric chiral reagents, multiple discrete steps, or difficult purifications. The protocol detailed herein leverages a state-of-the-art tandem catalytic system that is both atom-economical and highly enantioselective, providing a practical solution for industrial synthesis.[5]
Strategic Approach: Tandem Catalysis for Optimal Efficiency
Several strategies exist for the asymmetric synthesis of chiral morpholines, including the hydrogenation of dehydromorpholines, diastereoselective cyclization, and organocatalytic methods.[1][3] For 3-substituted morpholines, a one-pot tandem reaction combining titanium-catalyzed intramolecular hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) stands out for its efficiency and high enantiomeric excess (>95% ee).[4][5]
Causality of Method Selection:
-
One-Pot Procedure: Combining two steps into a single operation reduces reactor occupancy, minimizes solvent waste, and avoids the isolation of intermediates, leading to significant time and cost savings on a large scale.
-
High Enantioselectivity: The use of a well-defined Noyori-type ruthenium catalyst with a chiral diamine ligand ensures precise stereochemical control, which is crucial for pharmaceutical applications.[4] Mechanistic studies reveal that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity.[4]
-
Scalability: The protocol utilizes commercially available catalysts and reagents and has been demonstrated to be scalable, making it suitable for pilot plant and commercial manufacturing.[4]
The overall transformation begins with an aminoalkyne substrate, which first undergoes an intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine intermediate. This imine is not isolated but is immediately subjected to asymmetric transfer hydrogenation in situ using a chiral Ru-catalyst, yielding the final enantioenriched morpholine.
Detailed Manufacturing Protocol
This section provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound.
Materials and Equipment
| Reagents & Materials | Grade / Purity | Supplier Example |
| N-(2-hydroxyethyl)-4-methylpent-1-yn-3-amine | >98% | Custom Synthesis |
| Titanium (IV) isopropoxide | >98% | Sigma-Aldrich |
| [RuCl₂(p-cymene)]₂ | >98% | Strem Chemicals |
| (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | >99% | Strem Chemicals |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich |
| Formic Acid | >98% | BASF |
| Toluene | Anhydrous, >99.8% | EMD Millipore |
| Isopropyl Alcohol (IPA) | Anhydrous, >99.5% | Honeywell |
| Hydrochloric Acid, 5-6 N in Isopropanol | - | Sigma-Aldrich |
| Celite® | - | Sigma-Aldrich |
Equipment:
-
100 L Glass-Lined Reactor with overhead stirrer, temperature control unit (-20°C to 150°C), reflux condenser, and nitrogen inlet/outlet.
-
20 L Rotary Evaporator.
-
Nutsche Filter Dryer or Centrifuge.
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, face shield, chemically resistant gloves, lab coat.[7][8]
Synthetic Workflow Diagram
Caption: Overall Synthetic Workflow for (R)-3-isopropylmorpholine HCl.
Step-by-Step Procedure
PART A: Tandem Hydroamination and Asymmetric Transfer Hydrogenation
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and rendered inert by purging with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Charge N-(2-hydroxyethyl)-4-methylpent-1-yn-3-amine (5.0 kg, 35.4 mol) and anhydrous toluene (50 L) into the reactor. Stir to dissolve.
-
Hydroamination: Add titanium (IV) isopropoxide (0.50 kg, 1.77 mol, 5 mol%) to the solution. Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
-
Asymmetric Transfer Hydrogenation: Cool the reactor contents to 25°C. In a separate container, pre-mix formic acid (8.15 kg, 177 mol) and triethylamine (17.9 kg, 177 mol) to form the azeotropic hydrogen source.
-
Catalyst Addition: Add [RuCl₂(p-cymene)]₂ (54.2 g, 0.088 mol, 0.25 mol%) and (S,S)-Ts-DPEN (129.5 g, 0.177 mol, 0.5 mol%) to the reactor, followed by the slow addition of the formic acid/triethylamine mixture over 30 minutes, maintaining the internal temperature below 35°C.
-
Reaction Execution: Stir the mixture at 25°C for 18 hours. Monitor the conversion of the imine intermediate to the final product by HPLC.
PART B: Work-up and Salt Formation
-
Quench and Filtration: Upon reaction completion, cool the mixture to 20°C. Add water (10 L) to quench the reaction. Add a pad of Celite® (1 kg) and stir for 15 minutes. Filter the mixture to remove catalyst residues.
-
Phase Separation & Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L). Combine all organic layers.
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure using a rotary evaporator to afford the crude (R)-3-isopropylmorpholine as an oil.
-
Salt Formation: Dissolve the crude oil in isopropyl alcohol (25 L). Cool the solution to 0-5°C. Slowly add a solution of 5-6 N HCl in isopropyl alcohol until the pH of the solution reaches 1-2.
-
Crystallization and Isolation: Stir the resulting slurry at 0-5°C for 4 hours.[9] Filter the solid product using a Nutsche filter. Wash the filter cake with cold isopropyl alcohol (2 x 5 L).
-
Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.
Expected Results
| Parameter | Expected Value | Analytical Method |
| Yield | 4.5 - 5.0 kg (70-80%) | Gravimetric |
| Appearance | White to off-white crystalline solid | Visual |
| Chemical Purity | >99.0% | HPLC |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR |
Mechanistic Insight: The Origin of Stereoselectivity
The high enantioselectivity of this process is governed by the asymmetric transfer hydrogenation step. The chiral (S,S)-Ts-DPEN ligand coordinates with the ruthenium center to create a chiral pocket.
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
The cyclic imine substrate coordinates to the ruthenium hydride complex. The steric and electronic properties of the isopropyl group on the imine and the phenyl groups on the chiral ligand favor one specific orientation for hydride transfer. This leads to the preferential formation of the (R)-enantiomer of the morpholine product.[4]
Safety and Handling
Trustworthiness through Safety: A robust process is a safe process. All operations must be conducted under a fume hood or in a well-ventilated area.[7][10]
-
Reagent Hazards:
-
Personal Protective Equipment (PPE): Standard PPE including safety goggles, face shield, and chemical-resistant gloves is mandatory.[10][11]
-
Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations. Catalyst waste containing heavy metals (Ru, Ti) requires specialized disposal procedures.
Conclusion
This application note details a scalable, efficient, and highly enantioselective process for the synthesis of this compound. The tandem catalytic approach minimizes operational steps and maximizes stereochemical control, making it an exemplary method for industrial production. By adhering to the detailed protocol and safety guidelines, researchers and drug development professionals can reliably produce this key chiral intermediate in high yield and purity, facilitating the advancement of new pharmaceutical candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81, 8696-8709. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, A. S. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]
-
Zhang, Z., & Zhang, W. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2, 77-80. [Link]
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from Dhaka University Journal of Science.
-
Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]
-
Reddy, P. V., & Reddy, P. S. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 5(21), 3975–3977. [Link]
-
Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7, 2113-2118. [Link]
-
Bartoli, G., et al. (2010). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 75(18), 6299–6307. [Link]
-
Ortiz, K. G., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(17), 5258–5261. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet.
- Astech Ireland. (2022). Safety Data Sheet: Morpholine.
-
Vitaku, E., & Njardarson, J. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346-358. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of (R)-3-Methylmorpholine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
- Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. Retrieved from [Link]
-
Ying, L., et al. (2011). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 15(5), 1131–1143. [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (n.d.). CA2752965A1 - Process for the purification of amorolfine hydrochloride.
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]
-
Jain, A., & Sahu, S. K. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. AIP Conference Proceedings, 2220(1), 020062. [Link]
-
ResearchGate. (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
ResearchGate. (2019). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Retrieved from [Link]
-
DergiPark. (2023). Modification and scaling of industrial synthesis of naphazoline nitrate substance using green chemistry approaches. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. astechireland.ie [astechireland.ie]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.com [capotchem.com]
Application Notes and Protocols for (R)-3-Isopropylmorpholine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for conferring advantageous physicochemical properties such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2][3] Its saturated nature and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow for versatile interactions with biological targets.[1] When chirality is introduced, as in the case of (R)-3-isopropylmorpholine hydrochloride , the scaffold's utility is significantly enhanced. This specific stereochemistry enables precise, three-dimensional interactions with chiral biological macromolecules like enzymes and receptors, which is often a critical determinant of a drug's potency and selectivity.[4][5][6]
This compound serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into complex molecular architectures.[4] The isopropyl group at the 3-position introduces a degree of lipophilicity and steric bulk, which can be exploited to probe specific binding pockets and enhance target engagement. This document provides detailed application notes and a representative synthetic protocol for the use of this compound in the construction of a novel kinase inhibitor, herein designated as "Gemcitinib."
Application Note: Synthesis of a Novel Kinase Inhibitor "Gemcitinib"
Hypothetical Target: "Gemcitinib" is a hypothetical, potent, and selective inhibitor of a kinase implicated in proliferative diseases. The design of Gemcitinib leverages the (R)-3-isopropylmorpholine moiety to achieve high-affinity binding to the ATP-binding site of the target kinase. The (R)-configuration is crucial for positioning the isopropyl group into a specific hydrophobic pocket, while the morpholine nitrogen serves as a key attachment point for the rest of the molecule, and the oxygen can form important hydrogen bonds.
Synthetic Strategy: The synthesis of Gemcitinib from this compound is envisioned as a multi-step process involving a key nucleophilic aromatic substitution (SNAr) reaction. The hydrochloride salt of the morpholine derivative is typically neutralized in situ to provide the free amine for the coupling reaction.
Workflow Overview:
Caption: Synthetic workflow for the hypothetical kinase inhibitor Gemcitinib.
Detailed Experimental Protocol: Synthesis of "Gemcitinib"
This protocol describes a representative synthesis of a hypothetical kinase inhibitor, "Gemcitinib," using this compound as a key chiral starting material.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 160429-91-4 | Commercial | Ensure high enantiomeric purity (>99%) |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | Commercial | |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial | Anhydrous |
| (4-Aminophenyl)boronic acid hydrochloride | 72496-42-9 | Commercial | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Commercial | |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | Commercial | Anhydrous |
| Iron powder (Fe) | 7439-89-6 | Commercial | Fine powder, activated if necessary |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | Commercial | |
| Dichloromethane (DCM) | 75-09-2 | Commercial | HPLC grade |
| Ethyl acetate (EtOAc) | 141-78-6 | Commercial | HPLC grade |
| Methanol (MeOH) | 67-56-1 | Commercial | HPLC grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | Lab prepared | |
| Brine | N/A | Lab prepared | |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Commercial |
Step 1 & 2: Synthesis of (R)-4-(2-chloro-5-nitropyrimidin-4-yl)-3-isopropylmorpholine
Principle: This step involves the in situ neutralization of this compound to its free base, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloro-5-nitropyrimidine. The more reactive chlorine at the 4-position of the pyrimidine is displaced by the secondary amine of the morpholine.
Caption: Reaction scheme for the synthesis of the key intermediate.
Procedure:
-
To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.94 g, 10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.66 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Add the solution of this compound dropwise to the cooled pyrimidine solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a yellow solid.
Step 3: Suzuki Coupling to Introduce the Phenylamino Moiety
Principle: A palladium-catalyzed Suzuki cross-coupling reaction is employed to displace the remaining chlorine atom on the pyrimidine ring with a (4-aminophenyl)boronic acid.
Procedure:
-
Combine (R)-4-(2-chloro-5-nitropyrimidin-4-yl)-3-isopropylmorpholine (2.87 g, 10.0 mmol), (4-aminophenyl)boronic acid hydrochloride (1.91 g, 11.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol) in a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the coupled product.
Step 4: Reduction of the Nitro Group to Form "Gemcitinib"
Principle: The final step is the reduction of the nitro group to an amine using a standard method such as iron powder in the presence of an acid source like ammonium chloride.
Procedure:
-
To a stirred suspension of the product from Step 3 (3.43 g, 10.0 mmol) in a mixture of ethanol (50 mL) and water (10 mL), add iron powder (2.79 g, 50.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol).
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude "Gemcitinib".
-
Purify the final product by preparative HPLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain "Gemcitinib" as a pure solid.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations.[1][2] Each step includes a purification procedure to ensure the quality of the intermediates and the final product. The progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure completion and identify any potential side products. The final compound's identity and purity should be confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. The enantiomeric purity should be confirmed by chiral HPLC to ensure that no racemization has occurred during the synthesis.
References
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Isopropylmorpholine. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. [Link]
-
Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Google Patents. (n.d.).
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3-Isopropylmorpholine [myskinrecipes.com]
- 5. Portico [access.portico.org]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Isopropylmorpholine Hydrochloride: A Chiral Building Block for Complex Molecule Synthesis
Application Note and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Morpholines
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. When chirality is introduced into the morpholine ring, as in (R)-3-isopropylmorpholine hydrochloride, it offers a three-dimensional diversity that is crucial for stereospecific interactions with biological targets such as enzymes and receptors. This enantiomerically pure building block is of significant interest in medicinal chemistry and process development for the construction of complex chiral molecules. This compound serves as a versatile synthon, primarily utilized in N-alkylation and reductive amination reactions to introduce the chiral morpholine moiety into a target molecule. This guide provides an in-depth exploration of its applications and detailed protocols for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental for reaction design and process optimization.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO | [1] |
| Molar Mass | 165.66 g/mol | [1] |
| Appearance | Colorless or white crystalline powder | [1] |
| Melting Point | Data not available in searched sources | |
| Solubility | Soluble in water. Solubility in organic solvents is generally moderate and depends on the specific solvent. Often used in polar aprotic solvents like DMF or DMSO for reactions, and alcohols for reductive aminations. Miscibility charts can provide general guidance for solvent selection. | General chemical knowledge |
Core Applications in Complex Molecule Synthesis
This compound is a key intermediate in the synthesis of a variety of complex molecules, most notably in the preparation of chiral drugs. Its primary utility lies in reactions that form a new bond at the nitrogen atom of the morpholine ring.
N-Alkylation: Direct Introduction of the Chiral Morpholine Moiety
N-alkylation is a fundamental transformation for the derivatization of secondary amines like (R)-3-isopropylmorpholine. This reaction involves the nucleophilic attack of the morpholine nitrogen on an electrophilic carbon, typically an alkyl halide or sulfonate.
Causality Behind Experimental Choices:
-
Base: The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine, which is the active nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed as they are strong enough to deprotonate the ammonium salt and are generally easy to remove during workup. An excess of the base is used to ensure complete deprotonation and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically chosen to dissolve the reagents and facilitate the Sₙ2 reaction. These solvents effectively solvate the cations of the base, enhancing the nucleophilicity of the amine.
-
Temperature: The reaction temperature is often elevated to increase the reaction rate, particularly if the alkyl halide is not highly reactive. However, excessively high temperatures should be avoided to minimize potential side reactions.
Experimental Protocol: N-Alkylation with a Benzyl Bromide Derivative
This protocol describes a general procedure for the N-alkylation of this compound with a substituted benzyl bromide.
Materials:
-
This compound
-
Substituted Benzyl Bromide (e.g., 4-fluorobenzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the flask.
-
Add anhydrous DMF to the flask to form a stirrable suspension (approximately 0.2-0.5 M concentration with respect to the morpholine salt).
-
To this suspension, add the substituted benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated (R)-3-isopropylmorpholine derivative.
Workflow for N-Alkylation
Caption: A typical workflow for the N-alkylation of this compound.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a highly efficient and widely used method for the synthesis of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2]
Causality Behind Experimental Choices:
-
Reaction Conditions for Imine Formation: The initial condensation between the amine and the carbonyl compound is a reversible reaction. To drive the equilibrium towards the imine, it is often beneficial to remove the water that is formed. In many modern protocols, this is achieved by using a mild Lewis acid catalyst or by performing the reaction in a solvent that allows for azeotropic removal of water.
-
Reducing Agent: A key aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is a mild and selective reducing agent that is compatible with a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
pH Control: When using the hydrochloride salt of the amine, a base is required to liberate the free amine for the initial condensation. However, the subsequent reduction of the imine is often more efficient under slightly acidic conditions. Therefore, careful control of the pH can be crucial for optimizing the reaction. In many protocols using amine hydrochlorides, the reaction is performed without an additional strong base, as the equilibrium between the amine salt and the free amine is sufficient for imine formation, and the slightly acidic conditions favor the reduction step.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the reductive amination of this compound with a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Add anhydrous 1,2-dichloroethane or THF to the flask (to a concentration of approximately 0.1-0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of reaction solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Synthetic Pathway for Reductive Amination
Caption: The general synthetic pathway for the reductive amination of this compound.
Conclusion: A Versatile Chiral Tool for Modern Synthesis
This compound is a valuable and versatile chiral building block for the synthesis of complex molecules. Its utility in N-alkylation and reductive amination reactions allows for the efficient introduction of a stereochemically defined morpholine moiety, a common feature in many successful pharmaceuticals. The protocols provided in this guide offer a starting point for researchers to incorporate this important synthon into their synthetic strategies. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.
References
-
Nabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1), 5-8. [Link]
-
Reddy, K. L., & Sridhar, B. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(49), 29486-29490. [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
Comprehensive Analytical Characterization of (R)-3-isopropylmorpholine Hydrochloride: A Multi-Technique Approach
An Application Note and Protocol from the Senior Application Scientist
Abstract
(R)-3-isopropylmorpholine hydrochloride is a chiral synthetic building block of increasing importance in the pharmaceutical industry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its stereochemical integrity, purity, and structural identity are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive suite of validated analytical protocols for the complete characterization of this compound. We present detailed, step-by-step methodologies employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC) for both achiral purity and enantiomeric excess determination, and X-ray Diffraction (XRD) for solid-state analysis. The causality behind experimental choices is explained to provide researchers with a robust framework for quality control and characterization.
Introduction and Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] As a chiral compound, the control of its enantiomeric purity is of paramount importance. The analytical strategy detailed herein is designed to provide orthogonal methods for unambiguous structure confirmation, impurity profiling, chiral integrity assessment, and solid-state characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [2] |
| Molar Mass | 165.66 g/mol | [2] |
| Appearance | Colorless or white crystalline powder | [2] |
| Structure | ![]() | N/A |
Overall Analytical Workflow
A multi-faceted approach is required to ensure all quality attributes of the compound are thoroughly assessed. The workflow begins with definitive structural confirmation, moves to purity and chiral integrity assessment, and concludes with solid-state characterization.
Diagram 1: Recommended workflow for comprehensive characterization.
Part I: Structural and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.[3]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is preferred for observing the exchange of the N-H proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use the residual solvent peak as the internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Techniques like DEPT-135 or APT can be used to differentiate between CH, CH₂, and CH₃ carbons.[3]
-
Expected Spectral Data: The chemical shifts are predicted based on the structure and data from similar morpholine derivatives.[4][5]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Position(s) | Predicted ¹H Shift (δ, ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (δ, ppm) |
| Isopropyl CH₃ | ~1.0-1.1, d, J ≈ 6.8 Hz, 6H | ~18-20 |
| Isopropyl CH | ~2.1-2.3, m, 1H | ~30-32 |
| Morpholine H-3 | ~3.1-3.3, m, 1H | ~58-60 |
| Morpholine H-2, H-6 (axial/equatorial) | ~3.2-4.2, m, 4H | ~65-67 |
| Morpholine H-5 (axial/equatorial) | ~2.9-3.4, m, 2H | ~45-47 |
Note: The morpholine ring protons will exhibit complex splitting patterns due to diastereotopicity and coupling.
Mass Spectrometry (MS)
Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which further confirms the elemental composition.[6][7][8] Fragmentation patterns can offer additional structural proof.
Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or water/acetonitrile (50:50).
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
-
Acquisition:
-
Ionization Mode: Positive. The morpholine nitrogen is readily protonated.
-
Scan Range: m/z 50-500.
-
Expected Ion: The protonated molecule [M+H]⁺ corresponding to the free base (C₇H₁₅NO).
-
Calculated m/z for [C₇H₁₆NO]⁺: 130.1232
-
Expected Data:
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass | Δ (ppm) |
| [M+H]⁺ | 130.1232 | (Experimental Value) | < 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups, providing a molecular fingerprint.[9]
Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a thin, transparent pellet.[9]
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet first.
-
Expected Data:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~2960-2850 | ν(C-H) | Aliphatic C-H stretching from isopropyl and morpholine ring |
| ~2700-2400 | ν(N⁺-H) | Stretching of the protonated amine (hydrochloride salt) |
| ~1470-1450 | δ(C-H) | C-H bending |
| ~1120-1100 | ν(C-O-C) | Asymmetric stretching of the ether linkage in the morpholine ring[9][10] |
Part II: Purity and Chiral Integrity
Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the standard method for determining the purity of pharmaceutical compounds and quantifying process-related impurities or degradation products.
Protocol: Purity Assay
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of ~1 mg/mL.
-
Quantification: Purity is determined by area percent calculation.
Enantiomeric Purity by Chiral HPLC
Rationale: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). This is the most critical analysis for a chiral drug intermediate. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[11][12]
Method Development Strategy: Chiral separations are often empirical. A screening approach using different polysaccharide-based columns and mobile phase systems is most effective.[13][14] Normal phase (alkane/alcohol) or polar organic modes are typically the first choice for amine-containing compounds.
Diagram 2: Logic for chiral HPLC method development.
Recommended Protocol: Enantiomeric Excess (%ee)
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The basic additive (diethylamine) is crucial for obtaining good peak shape for amine compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve sample in mobile phase at ~0.5 mg/mL. A racemic (50:50) sample should be used during method development to confirm peak identification and resolution.
-
Calculation:
-
Enantiomeric Excess (%ee) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the undesired (S)-enantiomer.
-
Part III: Solid-State Characterization
X-Ray Powder Diffraction (XRPD)
Rationale: XRPD provides a "fingerprint" of the crystalline solid. It is essential for identifying the polymorphic form and ensuring batch-to-batch consistency of the material, which can affect properties like solubility and stability.[15][16]
Protocol: XRPD Analysis
-
Sample Preparation: Lightly grind the sample to a fine powder. Pack the powder into the sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Acquisition:
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: 2°/min.
-
-
Data Interpretation: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, defines the crystalline form.
Single Crystal X-ray Diffraction
Rationale: While technically demanding, single-crystal XRD is the ultimate method for structure determination. It provides the precise three-dimensional arrangement of atoms in the crystal lattice and can be used to determine the absolute configuration (i.e., confirming the 'R' stereochemistry) without ambiguity.[17][18]
Protocol: This method is contingent on the ability to grow a single, high-quality crystal of the material (typically > 0.1 mm in all dimensions). The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the structure. The Flack parameter is calculated to confirm the absolute stereochemistry.
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous confirmation of identity, stereochemical integrity, purity, and solid-state form. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate.
References
- Acquavia M. A., et al. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- ChemBK. (2024). This compound.
- BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- BenchChem. (2025). FT-IR Spectroscopic Characterization of Morpholine-4-carbodithioate: A Technical Guide.
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.
- Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride.
- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin.
- ChemicalBook. (n.d.). N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.
- Smith, K. et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Semantic Scholar.
- Wlodawer, A., et al. (2020). Protein X-ray Crystallography and Drug Discovery. PMC - NIH.
- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. scispace.com [scispace.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 18. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Isopropylmorpholine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of (R)-3-isopropylmorpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a chiral building block, (R)-3-isopropylmorpholine is a valuable intermediate in the development of active pharmaceutical ingredients (APIs), where stereochemical purity is paramount.[1][2] This guide provides field-proven insights and detailed protocols to ensure the successful and efficient production of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two principal strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Asymmetric (Stereoselective) Synthesis: This is often the preferred route as it aims to create only the desired (R)-enantiomer from the outset. A common approach involves starting with a readily available chiral precursor, such as (R)-2-amino-3-methyl-1-butanol (a derivative of the amino acid Valine), and constructing the morpholine ring around this chiral center. This strategy avoids the loss of 50% of the material inherent in resolving a racemic mixture.[3][4]
-
Racemic Synthesis followed by Chiral Resolution: This strategy involves first synthesizing racemic 3-isopropylmorpholine and then separating the (R) and (S) enantiomers. While the initial synthesis of the racemate may be more straightforward, the resolution step can be challenging and often results in a theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[5][6]
The choice between these strategies depends on factors like the cost and availability of chiral starting materials, the efficiency of the resolution process, and the scalability required for the project.
Q2: How is the morpholine ring typically constructed in these syntheses?
The construction of the morpholine ring is a critical phase of the synthesis. Common methods include:
-
From 1,2-Amino Alcohols: This is a very common and efficient method. An appropriately substituted 1,2-amino alcohol can be reacted with an electrophile containing a two-carbon unit with a leaving group, followed by cyclization.[7][8] A modern, green protocol uses ethylene sulfate as the two-carbon electrophile, which reacts with the amino alcohol to form a zwitterionic intermediate that cyclizes upon addition of a base.[7]
-
Reductive Amination of a Dialdehyde: This method can be used to form N-substituted morpholines. It involves the oxidation of a starting material like a ribonucleoside to a dialdehyde, followed by a reductive amination with an appropriate amine to form the morpholine ring in one pot.[9] While less direct for this specific target, the principles of reductive amination are central to many morpholine syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, categorized by the reaction stage.
Category 1: Reductive Amination (for N-alkylation or ring formation)
Reductive amination is a cornerstone reaction for forming C-N bonds and is frequently used in morpholine synthesis.[9][10] It typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[11]
Problem: Low or no conversion of starting materials.
-
Question: I am performing a reductive amination and my starting materials are largely unreacted. What could be the cause?
-
Answer & Solutions:
-
Slow Imine/Enamine Formation: The initial condensation between the amine and the carbonyl can be the rate-limiting step, especially with less reactive ketones or sterically hindered amines.[12]
-
Solution: Catalyze the reaction with a Lewis acid, such as Ti(OiPr)₄, to activate the carbonyl group. Alternatively, consider a two-step procedure where the imine is pre-formed (often with azeotropic removal of water) before the reducing agent is added.[13]
-
-
Suboptimal pH: The pH of the reaction is critical. It must be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[12]
-
Solution: Maintain a weakly acidic pH, typically between 5 and 7. Using a buffer system, such as acetic acid/sodium acetate, can be highly effective.[14]
-
-
Ineffective Reducing Agent: The choice of reducing agent is crucial. Some agents may not be potent enough or may react preferentially with the carbonyl starting material.
-
Solution: Switch to a more suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices because they are mild enough to not reduce the starting aldehyde/ketone but will readily reduce the iminium ion as it forms.[10][13] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[14]
-
-
| Reducing Agent | Abbreviation | Optimal pH | Key Advantages | Considerations |
| Sodium Borohydride | NaBH₄ | 7-10 | Inexpensive, readily available | Can reduce aldehydes/ketones; less selective for imines.[10][13] |
| Sodium Cyanoborohydride | NaBH₃CN | 4-6 | Highly selective for imines/iminium ions over carbonyls.[14] | Toxic cyanide byproduct; requires careful handling and waste disposal.[14] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 5-7 | Highly selective, non-toxic byproducts, often gives higher yields.[10][14] | More expensive, can be moisture-sensitive. |
Category 2: Cyclization to Form the Morpholine Ring
Problem: Low yield during the dehydration and cyclization of a diethanolamine derivative.
-
Question: My attempt to cyclize an N-substituted diethanolamine derivative using strong acid resulted in a low yield and a dark, viscous product. Why did this happen?
-
Answer & Solutions: This is a classic issue in morpholine synthesis via diethanolamine dehydration.[12]
-
Inadequate Temperature Control: This reaction requires very high temperatures, typically in the range of 180-210°C, to proceed efficiently.[15][16] If the temperature is too low, the reaction will be incomplete. A temperature drop of just 10-15°C can significantly reduce the yield.[15] Conversely, excessive temperatures can lead to charring and decomposition.
-
Solution: Use a high-temperature thermometer and a reliable heating setup (e.g., a sand bath or high-temperature heating mantle) to maintain a stable temperature. Ensure accurate monitoring of the internal reaction temperature.[15]
-
-
Insufficient Reaction Time: The dehydration process is slow and requires prolonged heating to ensure complete cyclization, often for 15 hours or more.
-
Solution: Ensure the reaction is allowed to proceed for the full recommended time, monitoring by TLC or LCMS if possible to confirm the disappearance of the starting material.
-
-
Improper Acid Concentration: A strong acid, like concentrated sulfuric or hydrochloric acid, acts as both a catalyst and a dehydrating agent.[12] Using an incorrect amount or concentration can lead to an incomplete reaction.
-
Solution: Carefully calculate the stoichiometry. For diethanolamine itself, a molar ratio of 1:1.8 (diethanolamine:concentrated H₂SO₄) has been reported as optimal.[16] Ensure the acid used is of high concentration.
-
-
Sources
- 1. (R)-3-Isopropylmorpholine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Stereoselective synthesis of C-substituted morpholine derivatives using reductive etherification reaction: total synthesis of chelonin C. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. The Study on the Preparation of Morpholine - Dissertation [m.dissertationtopic.net]
Technical Support Center: (R)-3-isopropylmorpholine hydrochloride
An in-depth guide to navigating the common and complex purification challenges associated with (R)-3-isopropylmorpholine hydrochloride, designed for chemists and scientists in pharmaceutical development.
Welcome to the technical support resource for this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific challenges encountered during the purification of this chiral amine salt. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Crystallization and Isolation Challenges
Crystallization is the primary method for purifying this compound, but it is often fraught with challenges ranging from solvent selection to controlling the solid-state form.[1][2]
FAQ 1.1: My product "oils out" during cooling instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is still above the melting point of the solute in that specific solvent environment. For amine hydrochlorides, which can be hygroscopic or have complex solubility profiles, this is a common issue.
Causality:
-
High Solute Concentration: The concentration of your compound may be too high, leading to rapid supersaturation upon cooling.
-
Inappropriate Solvent System: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered molecular arrangement required for crystal lattice formation.[3]
Troubleshooting Protocol:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling is critical for forming well-ordered crystals.[4]
-
Add More Solvent: If oiling persists, gently reheat the solution until the oil redissolves and add a small amount (5-10% more) of the hot solvent to reduce the concentration before attempting to cool again.
-
Introduce a Co-solvent (Anti-solvent): A powerful technique is to use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., heptane, ethyl acetate, MTBE) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly. This carefully controlled reduction in solubility is often highly effective.
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the supersaturated solution to provide a nucleation site for crystal growth.[5]
FAQ 1.2: I have multiple batches of my product with different physical properties (e.g., melting point, dissolution rate). Could this be polymorphism?
Answer: Yes, this is a classic indicator of polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability, which is a critical concern in drug development.[7][8] Hydrochloride salts of active pharmaceutical ingredients (APIs) are known to exhibit polymorphism.[9]
Investigative Steps:
-
Characterization: Use analytical techniques to confirm polymorphism:
-
Differential Scanning Calorimetry (DSC): Will show different melting points or thermal events for different polymorphs.
-
Powder X-Ray Diffraction (PXRD): The "gold standard" for identifying polymorphs, as each will have a unique diffraction pattern.
-
Infrared (IR) Spectroscopy: May show subtle differences in bond vibrations between forms.
-
-
Control Your Crystallization Process: Polymorphism is highly sensitive to crystallization conditions.[7] To obtain a consistent polymorphic form, you must rigorously control:
-
Solvent Choice: Different solvents can favor the nucleation of different forms.
-
Cooling Rate: As discussed above, rapid cooling can trap a less stable (metastable) form.
-
Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates first.[10]
-
Agitation: The rate of stirring can impact nucleation and crystal growth.
-
Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for (R)-3-isopropylmorpholine HCl | Rationale |
| Isopropanol (IPA) | Polar Protic | 82.6 | Excellent (Good Solvent) | Dissolves the hydrochloride salt well when hot due to its polarity and hydrogen-bonding ability, but solubility drops significantly upon cooling. Often used in combination with an anti-solvent.[11] |
| Ethanol | Polar Protic | 78.4 | Good (Good Solvent) | Similar to IPA, a good choice for initial dissolution. |
| Water | Very Polar Protic | 100 | Use with Caution | While it will dissolve the salt readily, removing all water can be difficult and may lead to hygroscopic, poorly crystalline material.[12] |
| Acetonitrile | Polar Aprotic | 81.6 | Moderate (Anti-Solvent/Co-Solvent) | Can be used as a co-solvent with alcohols to modulate solubility. |
| Ethyl Acetate | Moderately Polar | 77.1 | Good (Anti-Solvent) | Miscible with alcohols and effectively reduces the solubility of the salt to induce crystallization.[13] |
| Heptane/Hexane | Non-polar | 98.4 / 69 | Excellent (Anti-Solvent) | Very poor solubility for the salt; ideal for use as an anti-solvent with a polar solvent like IPA to maximize yield.[12] |
Section 2: Purity and Impurity Profile Management
Achieving high chemical and enantiomeric purity is paramount. Impurities can arise from starting materials, side reactions, or degradation.[14][15]
FAQ 2.1: My final product has low enantiomeric excess (e.e.). How can I improve the chiral purity?
Answer: Low enantiomeric excess indicates contamination with the undesired (S)-enantiomer. The purification strategy depends on the stage of your synthesis. If the chiral center is set early, purification must remove the unwanted enantiomer. If it's the final product, a chiral separation may be necessary.
Strategies for Improving Chiral Purity:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and effective method.
-
Principle: React the racemic free base of 3-isopropylmorpholine with a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts with different solubilities.
-
Protocol:
-
Dissolve the racemic free base in a suitable solvent (e.g., ethanol).
-
Add a solution of a single enantiomer of a chiral acid (e.g., L-tartaric acid).
-
Allow the less soluble diastereomeric salt to crystallize.
-
Filter the salt and recrystallize it to enhance diastereomeric purity.
-
Liberate the desired (R)-enantiomer by treating the purified diastereomeric salt with a base, extract the free amine, and then form the hydrochloride salt.
-
-
-
Preparative Chiral Chromatography: For high-value material or when crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to directly separate the enantiomers.[16]
FAQ 2.2: I'm seeing persistent process-related impurities in my final product. What are their likely sources and how do I remove them?
Answer: Impurities in morpholine synthesis often stem from the starting materials or side reactions.[17] The common synthesis of the morpholine core involves the cyclization of a diethanolamine derivative.[18][19]
// Nodes SM1 [label="Diethanolamine Derivative\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; SM2 [label="Isopropylating Agent\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Main Synthesis Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="(R)-3-isopropylmorpholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_Salt [label="HCl Salt Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Purified Product\n(R)-3-isopropylmorpholine HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Nodes Imp1 [label="Unreacted Starting Material", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp2 [label="Over-alkylated Species\n(Quaternary Salt)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp3 [label="(S)-enantiomer", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp4 [label="Genotoxic Impurities\n(e.g., Isopropyl Chloride)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM1 -> Reaction; SM2 -> Reaction; Reaction -> Product; Product -> HCl_Salt; HCl_Salt -> FinalProduct;
// Impurity Edges SM1 -> Imp1 [label="Carried Over"]; Reaction -> Imp2 [label="Side Reaction"]; Reaction -> Imp3 [label="Incomplete\nStereoselectivity"]; HCl_Salt -> Imp4 [label="Reaction with\nAlcohol Solvent"]; } dot Caption: Relationship between synthesis inputs and potential impurities.
Purification Strategies:
-
Aqueous Wash: Before forming the hydrochloride salt, wash the free base (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous acid and then a brine solution. This can remove more polar or water-soluble impurities.
-
Recrystallization: As the primary purification method, recrystallization is effective at rejecting impurities that have different solubility profiles from the desired product.[20] If an impurity co-crystallizes, you must change the solvent system to alter the relative solubilities.[15]
-
Activated Charcoal: If colored impurities are present, they can sometimes be removed by treating the solution with activated charcoal before filtration.[3]
-
Control of Genotoxic Impurities: During HCl salt formation, if an alcohol (like isopropanol) is used as the solvent, there is a risk of forming the corresponding alkyl chloride (e.g., isopropyl chloride), which can be genotoxic.[21] This reaction is typically favored at lower temperatures. Monitor for such impurities using a sensitive method like GC-MS and control the temperature of the salt formation step.
Section 3: Analytical Method Troubleshooting
Accurate analysis is key to confirming purity. Chiral HPLC is the workhorse method for determining enantiomeric purity for compounds like this.
FAQ 3.1: In my chiral HPLC analysis, I'm seeing poor resolution between the (R) and (S) enantiomers. What should I adjust?
Answer: Poor resolution in chiral HPLC is a common method development challenge.[22] The separation relies on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).
Troubleshooting Chiral HPLC Resolution
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Co-eluting or barely resolved peaks | 1. Incorrect Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature is not optimal. | 1. Verify CSP: Ensure you are using a CSP suitable for amines (e.g., polysaccharide-based like Chiralpak®, or protein-based like CHIRAL-AGP).[23][24]2. Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane). Small changes can have a large impact.3. Temperature: Decrease the column temperature in 5°C increments. Lower temperatures often enhance chiral recognition but can increase backpressure.[22] |
| Good resolution but peaks are tailing | 1. Secondary interactions with the stationary phase.2. Column overload. | 1. Add a Modifier: For a basic compound like an amine, add a small amount (0.1%) of a basic competitor like diethylamine (DEA) to the mobile phase. This blocks active sites on the silica support that cause tailing.[25]2. Dilute Sample: Prepare and inject a 1:10 dilution of your sample. If peak shape improves, the original concentration was too high. |
| Retention time is drifting | 1. Column not fully equilibrated.2. Mobile phase composition changing (evaporation). | 1. Equilibrate Longer: Flush the column with at least 10-20 column volumes of the mobile phase before starting injections.[26]2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. |
Detailed Protocol: Optimizing Chiral HPLC Separation
-
Select a Starting Point:
-
Column: Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Systematic Adjustment:
-
Step A (Modifier %): Vary the isopropanol content from 5% to 20% in 5% increments. Observe the effect on retention time (k) and resolution (Rs). Generally, increasing the polar modifier decreases retention.
-
Step B (Temperature): At the best modifier percentage from Step A, adjust the temperature down to 20°C and then 15°C. Note any improvement in resolution.
-
Step C (Modifier Type): If resolution is still poor, consider switching the alcohol modifier (e.g., to ethanol) and repeat Step A.
-
-
Validation: Once a satisfactory separation is achieved (typically Rs > 1.5), perform multiple injections to confirm the stability and reproducibility of the method.
References
- PharmaCores. (2025).
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Thakur, G. et al. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- Khaled, K.A. et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
- University of Colorado Boulder. (n.d.).
- Chemistry World. (2007). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- University of California, Irvine. (n.d.).
- SOP: CRYSTALLIZ
- Encyclopedia of Chromatography. (n.d.).
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Kromasil. (n.d.). User's Guide - HPLC.
- Analytical Chemistry. (2023).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- EMU Physics Department. (2023).
- University of Angers. (n.d.).
- VTechWorks. (n.d.).
- Wikipedia. (n.d.). Morpholine.
- Rádl, S., & Stach, J. (n.d.). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- CORA. (2017).
- Google Patents. (n.d.).
- NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- ChemRxiv. (n.d.).
- Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
- Ziemecka, I. et al. (2025).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Tableau de miscibilité des solvants [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cora.ucc.ie]
- 16. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 17. Morpholine synthesis [organic-chemistry.org]
- 18. Morpholine - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. pharmtech.com [pharmtech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. hplc.eu [hplc.eu]
- 24. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 25. agilent.com [agilent.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(R)-3-isopropylmorpholine hydrochloride stability issues and degradation products
Technical Support Center: (R)-3-isopropylmorpholine Hydrochloride
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive experience with related heterocyclic compounds. Our goal is to empower you to anticipate issues, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is the salt form of a chiral substituted morpholine. [1][2] Structurally, it features a six-membered morpholine ring containing both a secondary amine and an ether functional group. The chirality arises from the stereocenter at the C-3 position, which bears an isopropyl group. As a hydrochloride salt, the nitrogen atom of the morpholine ring is protonated, forming an ammonium chloride ionic pair. This salt form generally enhances water solubility and thermal stability compared to the free base.[3][4]
Q2: What are the primary chemical liabilities of the morpholine ring system?
The morpholine ring contains two key functional groups: a secondary amine and an ether.
-
Secondary Amine: The nitrogen atom is nucleophilic and basic, making it the most reactive site. It is susceptible to oxidation.[5][6] Secondary amines can be oxidized to form products like N-oxides or hydroxylamines.[6]
-
Ether Linkage: The ether C-O bond is generally stable. However, the presence of the ether oxygen can withdraw electron density from the nitrogen, making it slightly less basic than a comparable piperidine.[7]
-
Ring Stability: The morpholine ring itself is relatively stable. While biological degradation pathways involving C-N bond cleavage have been identified,[8][9] chemical ring-opening typically requires harsh conditions not encountered during standard storage or analysis.
Q3: Why is it important to use the hydrochloride salt form?
Using the hydrochloride salt offers several advantages in a laboratory and pharmaceutical development setting:
-
Enhanced Stability: Amine salts are generally more crystalline, less volatile, and more thermally stable than the corresponding free base.[3]
-
Improved Solubility: Hydrochloride salts of amines are typically much more soluble in water and other polar protic solvents, which is advantageous for formulation and reaction chemistry.[3][4]
-
Easier Handling: As stable, non-volatile solids, hydrochloride salts are easier to weigh and handle accurately compared to potentially oily or odorous liquid free bases.
Troubleshooting Guide: Stability Issues & Degradation
This section addresses common issues encountered during the storage and handling of this compound, providing potential causes and recommended actions.
Issue 1: Appearance of Unexpected Peaks in HPLC/UPLC Analysis
Question: "I'm analyzing a sample of this compound that has been stored as a solid or in solution. My HPLC/UPLC chromatogram shows new, unexpected impurity peaks that were not present in the initial analysis. What are these peaks, and what caused them?"
Answer: The appearance of new peaks is a classic sign of chemical degradation. Based on the structure of your molecule, the degradation is most likely due to oxidation, and potentially hydrolysis or photolysis if the sample was exposed to harsh conditions.
Secondary amines, such as the morpholine nitrogen in your compound, are susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or oxidizing agents.[10][11]
-
Likely Degradation Product: The most probable initial oxidation product is the corresponding (R)-3-isopropylmorpholine N-oxide . This occurs through the oxidation of the lone pair of electrons on the nitrogen atom. N-oxides are common metabolites and degradation products of amine-containing drugs.[6]
-
Troubleshooting & Verification:
-
Protect from Oxygen: Store samples under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents for preparing solutions.
-
Use Antioxidants: For long-term solution stability studies, consider the addition of a suitable antioxidant, if compatible with your downstream application.
-
LC-MS Analysis: The N-oxide product will have a molecular weight 16 Da higher than the free base. Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of the new peak.
-
Forced Oxidation: Intentionally degrade a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and see if the retention time of the resulting major peak matches your unknown impurity.[6]
-
Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Photostability is a critical parameter evaluated during pharmaceutical development as mandated by ICH guidelines.
-
Likely Degradation Products: Photodegradation pathways can be complex, potentially leading to N-dealkylation (though less likely here as the isopropyl group is on carbon), oxidation, or ring cleavage. The specific products are difficult to predict without experimental data.
-
Troubleshooting & Verification:
-
Protect from Light: Always store the solid material and its solutions in amber vials or wrapped in aluminum foil. Avoid unnecessary exposure to direct sunlight or harsh laboratory lighting.
-
Photostability Study: Conduct a controlled photostability study as described in the Experimental Protocols section below to confirm light sensitivity.
-
Issue 2: Loss of Potency or Inconsistent Assay Results
Question: "The assay value of my this compound sample is decreasing over time, particularly when stored in solution in an unsealed container. What could be causing this loss of active substance?"
Answer: A decreasing assay value suggests a loss of the parent compound. While chemical degradation (as discussed in Issue 1) is a possibility, another key factor for an amine salt is the physical equilibrium between the salt and its free base form.
-
Underlying Principle: In solution, an amine hydrochloride salt exists in equilibrium with its corresponding free base and hydrochloric acid.[12][13]
(R)-3-isopropylmorpholinium⁺ Cl⁻ ⇌ (R)-3-isopropylmorpholine (free base) + HCl
-
Potential Cause: Volatilization of the Free Base The free amine, (R)-3-isopropylmorpholine, is likely more volatile than its salt form. If your sample is stored in an open or poorly sealed container, the free base can slowly evaporate from the solution. According to Le Châtelier's principle, the equilibrium will shift to the right to replenish the lost free base, leading to a gradual decrease in the total concentration of your compound.
-
Troubleshooting & Prevention:
-
Ensure Proper Sealing: Always use tightly sealed vials with high-quality septa or caps for storing solutions.
-
Control pH: Maintaining a slightly acidic pH (e.g., pH 3-5) will push the equilibrium to the left, favoring the more stable, non-volatile salt form. Avoid neutral or basic conditions for aqueous solutions.
-
Control Temperature: Store solutions at recommended temperatures (typically 2-8°C) to minimize evaporation.
-
Solid State Storage: For long-term storage, keep the material as a solid in a well-sealed container in a cool, dark, and dry place.
-
Issue 3: Concerns over Chiral Stability and Racemization
Question: "My application is stereospecific. How stable is the chiral center at C-3? Could the compound be racemizing during my experiments or under stress conditions?"
Answer: This is an excellent question, as maintaining chiral purity is critical for many applications.
-
Underlying Principle: The chiral center in (R)-3-isopropylmorpholine is a carbon atom with a C-H bond. Racemization would require the removal of this proton to form a planar carbanion intermediate, followed by non-stereospecific re-protonation.
-
Stability Assessment:
-
High Intrinsic Stability: This C-H bond is not particularly acidic and is generally stable. Under typical storage, analytical, and most synthetic conditions (neutral or acidic pH, moderate temperatures), the risk of racemization is extremely low.
-
Potential for Racemization under Harsh Conditions: While unlikely, exposure to very strong bases and/or high temperatures could theoretically induce epimerization. This is a condition that should be tested during a comprehensive forced degradation study.[14]
-
-
Troubleshooting & Verification:
-
Develop a Chiral Analytical Method: Use a chiral HPLC or GC method to monitor the enantiomeric purity of your sample. Chiral stationary phases (CSPs) are commonly used for this purpose.[15][16]
-
Test Under Forced Conditions: As part of your forced degradation protocol, analyze the samples from the high pH (base hydrolysis) and high-temperature (thermal stress) experiments using your validated chiral method. This will definitively determine if any racemization occurs under these extreme conditions.
-
Visualized Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathway (oxidation) and a hypothetical, less common pathway (hydrolytic ring cleavage) for (R)-3-isopropylmorpholine.
Caption: Predicted degradation pathways for (R)-3-isopropylmorpholine.
Forced Degradation Experimental Workflow
This workflow provides a systematic approach to investigating the stability of this compound.
Sources
- 1. chembk.com [chembk.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 14. library.dphen1.com [library.dphen1.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting enantiomeric excess (ee) in reactions with (R)-3-isopropylmorpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving the chiral organocatalyst, (R)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in achieving high enantioselectivity. We provide in-depth, field-proven insights into common issues, their root causes, and systematic solutions.
Troubleshooting Guide: Diagnosing & Solving Low Enantiomeric Excess (ee)
This section addresses specific problems encountered during asymmetric synthesis using (R)-3-isopropylmorpholine. Our approach is to diagnose the issue methodically, from analytical validation to subtle mechanistic factors.
Q1: My reaction yielded the desired product, but the enantiomeric excess (ee) is disappointingly low. What are the primary factors to investigate?
Low enantioselectivity is a common but solvable issue. A systematic investigation is crucial. Before altering reaction chemistry, it is essential to confirm that the observed low ee is not an analytical artifact.
Step 1: Rigorously Validate Your Analytical Method It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[1]
-
Action: Prepare a true racemic sample of your product. This can often be achieved by running the reaction with a non-chiral catalyst (e.g., racemic 3-isopropylmorpholine or a simple secondary amine like morpholine).
-
Test: Analyze this racemic sample using your chiral chromatography method (HPLC, GC, or SFC). A successful validation should show two well-resolved peaks of equal area (a 50:50 ratio). If you cannot resolve the enantiomers of a true racemate, your reaction's ee cannot be determined accurately.
Step 2: Scrutinize the Catalyst's Quality and Handling The catalyst is the heart of the asymmetric transformation. Its purity and stability are paramount.
-
Chemical and Enantiomeric Purity: Verify the ee of the (R)-3-isopropylmorpholine itself. Impurities, especially the (S)-enantiomer, will directly erode the ee of the product. Source from a reputable supplier with a detailed Certificate of Analysis.
-
Water Content: Morpholine derivatives can be hygroscopic. Water can interfere with the catalytic cycle, often by competing with substrate binding or hydrolyzing key intermediates, leading to a non-stereoselective background reaction.
-
Best Practice: Handle the catalyst under an inert atmosphere (Nitrogen or Argon). Store it in a desiccator over a drying agent. Use freshly distilled, anhydrous solvents for the reaction.
-
Step 3: Optimize Reaction Parameters The stereochemical outcome of organocatalyzed reactions is often highly sensitive to reaction conditions. The interplay between solvent, temperature, and concentration dictates the stability of the diastereomeric transition states.
| Parameter | Common Issue | Recommended Action & Rationale |
| Temperature | Reaction run at room temperature or higher, leading to reduced selectivity. | Lower the reaction temperature. Many reactions show significantly improved ee at 0 °C, -10 °C, or even lower.[2] Lower thermal energy allows the small energy difference between the two diastereomeric transition states to more effectively direct the reaction pathway. |
| Solvent | The chosen solvent may not adequately stabilize the key transition state. | Screen a range of solvents with varying polarity and proticity. Protic solvents like isopropanol (iPrOH) can be crucial for stabilizing transition states through hydrogen bonding, leading to higher ee.[2][3] Aprotic solvents like CH2Cl2, Toluene, or THF should also be evaluated. |
| Reaction Time | Extended reaction times may allow for product racemization. | Monitor the reaction by TLC or LCMS to determine the point of maximum conversion and ee. In some cases, a slight increase in reaction time can increase conversion but at the cost of enantioselectivity.[2] |
| Concentration | Aggregation at high concentrations or bimolecular background reactions may occur. | Vary the concentration of the reactants. Typically, reactions are run between 0.1 M and 0.5 M. |
| Catalyst Loading | Insufficient catalyst may lead to a slow, non-selective background reaction dominating. | While typically 5-20 mol% is used, optimizing the catalyst loading is key. Start with 10 mol% and adjust as needed. Some highly efficient systems may require as little as 1 mol%.[2] |
Step 4: Evaluate Substrate and Reagent Effects Not all substrates are created equal. Steric and electronic properties of your starting materials can profoundly impact stereoselectivity.
-
Steric Hindrance: The bulky isopropyl group on the catalyst must effectively shield one face of the enamine intermediate. If your substrate is also very bulky, it may lead to unfavorable steric clashes, reducing selectivity. Conversely, very small substrates may not experience sufficient steric direction.
-
Electronic Effects: Electron-withdrawing or -donating groups on the substrates can alter the reactivity of the intermediates and the stability of the transition states, thereby affecting the ee.[4]
Below is a troubleshooting workflow to guide your investigation process.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol describes a model reaction between an aldehyde and a nitroolefin, a common application for morpholine-based organocatalysts.[2]
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (0.5 mmol, 1.0 equiv).
-
Dissolve the nitroolefin in 2.5 mL of anhydrous isopropanol (iPrOH) (to make a 0.2 M solution).
-
-
Reaction Setup:
-
Cool the solution to the desired temperature (e.g., -10 °C) using a cryocooler or an appropriate cooling bath.
-
Add (R)-3-isopropylmorpholine (0.05 mmol, 0.1 equiv, 10 mol%).
-
Stir the mixture for 5 minutes.
-
Add the aldehyde (0.6 mmol, 1.2 equiv) dropwise via syringe.
-
-
Monitoring:
-
Allow the reaction to stir at -10 °C. Monitor its progress by taking small aliquots and analyzing via TLC or LCMS until the nitroolefin is consumed (typically 12-48 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding 2 mL of saturated aq. NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis, using a validated method (see Protocol 2).
-
Protocol 2: Validating a Chiral HPLC Method
-
Prepare Racemic Standard: Synthesize a small amount of the product using a non-chiral amine (e.g., morpholine) or by mixing equal amounts of the (R) and (S) products if available.
-
Initial Screening:
-
Dissolve the racemic standard in an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Screen various chiral columns (e.g., Chiralcel AD, OD-H, IC) with different mobile phases (typically mixtures of hexane and isopropanol).[2]
-
-
Method Optimization:
-
Adjust the mobile phase composition to achieve baseline separation of the two enantiomeric peaks (Resolution > 1.5).
-
Optimize the flow rate and column temperature to improve peak shape and reduce run time.
-
-
Validation:
Frequently Asked Questions (FAQs)
Q2: What is (R)-3-isopropylmorpholine, and for what reactions is it used? (R)-3-isopropylmorpholine is a chiral secondary amine used as an organocatalyst in asymmetric synthesis. It primarily operates via enamine catalysis.[2] In this mechanism, it reacts with a carbonyl compound (typically an aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile, with the bulky isopropyl group directing the attack to create a specific stereoisomer. It is commonly used for 1,4-addition reactions (Michael additions) of aldehydes to nitroolefins and other electrophiles.[2]
Caption: Simplified mechanism of enamine catalysis.
Q3: Why use a morpholine catalyst instead of a more common one like proline? While proline and its derivatives are highly effective, morpholine-based catalysts offer a different structural and electronic profile. The oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen can decrease the nucleophilicity of the resulting enamine compared to those from pyrrolidines like proline.[2] However, this seemingly disadvantageous property can be beneficial, sometimes leading to different selectivity profiles or reactivity with specific substrates where proline might be too reactive or lead to side products. The development of highly substituted morpholines, like the one discussed here, is a strategy to overcome these limitations and create highly effective catalysts.[2]
Q4: What is the role of the isopropyl group at the C3 position? The isopropyl group is the primary stereodirecting element. In the enamine intermediate, this bulky group effectively blocks one of the two faces of the planar enamine. When the electrophile approaches, it is forced to attack from the less sterically hindered face, resulting in the preferential formation of one enantiomer. The choice and position of this steric blocking group are critical for achieving high enantioselectivity.[3]
Q5: How is enantiomeric excess (ee) calculated and what is its relationship to optical purity? Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the major and minor enantiomers, expressed as a percentage.[5]
-
Formula: ee (%) = [% Major Enantiomer] - [% Minor Enantiomer]
For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.
The terms enantiomeric excess and optical purity are often used interchangeably as they are numerically equivalent.[6] Optical purity is technically derived from polarimetry measurements, while ee is determined by methods that directly measure the quantity of each enantiomer, such as chiral chromatography.[5]
References
-
Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
-
Chemical Science (RSC Publishing). (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]
-
Journal of the American Chemical Society - ACS Publications. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]
-
Beilstein Journals. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]
-
ResearchGate. Organocatalytic regio- and enantioselective formal [4+2]-annulation of chiral nitrogen-containing dipoles. [Link]
-
ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
-
Chemical Society Reviews (RSC Publishing). (2021, July 14). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. [Link]
-
PubMed. (2006, June 9). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. [Link]
-
Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 5 Handouts. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
-
ResearchGate. Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Common impurities in (R)-3-isopropylmorpholine hydrochloride and their removal
Welcome to the technical support center for (R)-3-isopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this important chiral intermediate. The following question-and-answer section provides in-depth, field-proven insights to ensure the highest quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Based on common synthetic routes, such as the cyclization of (R)-2-amino-4-methyl-1-pentanol with an agent like bis(2-chloroethyl) ether, you can anticipate several classes of impurities:
-
Enantiomeric Impurity: The presence of the undesired (S)-3-isopropylmorpholine hydrochloride is a primary concern. Its concentration depends almost entirely on the enantiomeric purity of the starting chiral amino alcohol.[1][2] Commercial chiral reagents can have enantiomeric impurities ranging from less than 0.1% to over 1%.[1][2]
-
Unreacted Starting Materials: Residual (R)-2-amino-4-methyl-1-pentanol and remnants or byproducts of the cyclizing agent (e.g., bis(2-chloroethyl) ether) are common.[3]
-
Process-Related Impurities:
-
N-Oxide: The morpholine nitrogen is susceptible to oxidation, especially during workup or prolonged storage, forming (R)-3-isopropylmorpholine N-oxide.[4][5] This is a common issue for tertiary amines.[5]
-
Side-Reaction Products: Impurities can arise from the reaction of bis(2-chloroethyl) ether with water (hydrolysis) or self-reaction, leading to species like piperazine derivatives.[6]
-
-
Residual Solvents & Salts: Solvents used in the reaction and purification (e.g., isopropanol, ethyl acetate, toluene) and inorganic salts (e.g., NaCl) from aqueous workups are frequently present.[7]
Q2: My batch of this compound shows a low specific rotation value, suggesting enantiomeric contamination. How can I resolve this?
Low optical rotation is a strong indicator of contamination with the (S)-enantiomer. Since enantiomers have identical physical properties, simple recrystallization is ineffective for separation.[8][9] The industry-standard approach is diastereomeric salt resolution .[10][11]
This classical method involves reacting your enantiomerically impure free base with a single enantiomer of a chiral acid (a "resolving agent").[12][13] This creates a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[8][12]
Key Steps:
-
Liberate the Free Base: Convert your hydrochloride salt back to the free amine.
-
Form Diastereomeric Salts: React the free amine with a chiral resolving agent like (+)-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid (DPTTA) in a suitable solvent.[8][12]
-
Fractional Crystallization: Isolate the less soluble diastereomeric salt by careful crystallization.
-
Liberate the Pure Enantiomer: Treat the isolated salt with a strong base to recover the enantiomerically pure free amine, which can then be converted back to the hydrochloride salt.[8]
For large-scale purification, this method is often more cost-effective than chiral chromatography.[11]
Q3: How can I confirm the enantiomeric purity of my final product?
While polarimetry gives a good initial assessment, it is not as accurate as chromatographic methods for precise quantification.[14][15] The gold standard for determining enantiomeric excess (% ee) is Chiral High-Performance Liquid Chromatography (HPLC) .[14][16][17]
-
Method: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[16] Polysaccharide-based columns are very common and effective for separating a wide range of chiral compounds, including amines.[18]
-
Alternative: Chiral Gas Chromatography (GC) can also be used, though it often requires derivatization of the amine to increase its volatility.[15][19]
Troubleshooting Guides
Issue 1: Removing Unreacted Starting Materials and Side-Products
Symptom: NMR or GC-MS analysis shows peaks corresponding to starting materials or other small organic molecules.
Cause: Incomplete reaction or inefficient initial workup.
Solution: Recrystallization
Recrystallization is a powerful technique for removing impurities with different solubility profiles than the desired product.[20] For amine hydrochlorides, a polar protic solvent is often a good starting point.
Workflow Diagram: Recrystallization Protocol
Caption: Standard workflow for purifying amine hydrochloride salts.
Detailed Protocol: Recrystallization from Isopropanol
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a small volume of isopropanol. Heat the mixture. If it dissolves completely when hot and precipitates upon cooling, isopropanol is a suitable solvent. Other potential solvents include ethanol or mixtures like ethanol/ethyl acetate.[21]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot isopropanol required to fully dissolve it.[20] Use a boiling chip or magnetic stirring.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.[20]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[20]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[20]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove residual solvent.
Quantitative Data Example:
| Impurity Class | Typical Level in Crude | Expected Level after Recrystallization |
| Starting Materials | 1-5% | < 0.1% |
| Process-Related Byproducts | 0.5-2% | < 0.1% |
| Inorganic Salts | Variable | Not Detected |
Note: This data is illustrative. Actual results depend on the specific impurity profile.
Issue 2: Presence of N-Oxide Impurity
Symptom: Mass spectrometry shows a peak at [M+16]+ relative to the parent compound.
Cause: Oxidation of the tertiary morpholine nitrogen by air or oxidizing agents during workup.[5] N-oxides are common metabolites and degradation products of tertiary amines.[22]
Solution: Chemical Reduction
If recrystallization is insufficient, a mild chemical reduction can selectively convert the N-oxide back to the parent amine without affecting other functional groups.
Workflow Diagram: N-Oxide Removal
Caption: Chemical reduction workflow to remove N-oxide impurities.
Detailed Protocol: Reduction with Titanium(III) Chloride
Titanium(III) chloride (TiCl₃) is an effective reagent for the selective reduction of N-oxides to their corresponding amines and has been applied in drug metabolism studies for this purpose.[23]
-
Preparation: Convert the hydrochloride salt to the free base and dissolve it in a suitable solvent like methanol or aqueous acetonitrile.
-
Reduction: Add a solution of TiCl₃ (typically 1.5-2 equivalents) to the solution of the impure amine. The reaction is usually rapid at room temperature.
-
Monitoring: Track the disappearance of the N-oxide starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the mixture and perform an aqueous workup to remove titanium salts.
-
Re-isolation: Extract the pure free amine into an organic solvent, dry, and re-precipitate as the hydrochloride salt. A final recrystallization may be necessary to ensure high purity.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Resolution of Enantiomers. (2025, September 15). Chiralpedia.
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
- Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. (n.d.). Benchchem.
-
Chiral analysis. (n.d.). Wikipedia. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC - PubMed Central. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]
-
Reactivity of Bis(2-chloroethyl)ether with Different Amines. (n.d.). RSC Publishing. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). PMC - NIH. [Link]
-
Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts. [Link]
- Removal of impurities
-
Organic Process Research & Development Vol. 28 No. 7. (n.d.). ACS Publications. [Link]
-
Organic Process Research & Development Ahead of Print. (n.d.). ACS Publications. [Link]
-
Product Class 3: Amine N-Oxides. (n.d.). Science of Synthesis. [Link]
-
Organic Process Research & Development Journal. (n.d.). ACS Publications. [Link]
-
Selective reduction of N-oxides to amines: Application to drug metabolism. (n.d.). ResearchGate. [Link]
-
Amine oxide. (n.d.). Wikipedia. [Link]
-
HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2025, August 8). ResearchGate. [Link]
-
Mass spectra of bis (2-chloroethyl) amine. (n.d.). ResearchGate. [Link]
-
Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Organic Process Research & Development Vol. 25 No. 2. (n.d.). ACS Publications. [Link]
-
Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (n.d.). PubMed. [Link]
-
Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25).
-
SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (n.d.). ResearchGate. [Link]
-
Advanced Organic Chemistry: Process Chemistry Crash Course. (2024, August 31). YouTube. [Link]
-
Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. [Link]
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermedi
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. [Link]
-
Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). NCBI. [Link]
Sources
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral analysis - Wikipedia [en.wikipedia.org]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Scaling up (R)-3-isopropylmorpholine hydrochloride production issues
Technical Support Center: (R)-3-Isopropylmorpholine Hydrochloride
Welcome to the technical support center for the scaled-up production of this compound. This guide is designed for researchers, chemists, and process development professionals to address common and complex issues encountered during synthesis and purification. The information is structured in a question-and-answer format to provide direct, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems that can often be resolved with straightforward adjustments.
Q1: Our final (R)-3-isopropylmorpholine HCl product has a low or broad melting point. What is the most likely cause?
A low or broad melting point is a primary indicator of impurity. The most common culprits are residual solvents, moisture, or the presence of the corresponding free base. Ensure the product is dried under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved. To check for the presence of the free base, perform a simple pH test on a dissolved sample; it should be acidic. If it's neutral or basic, it indicates incomplete salt formation or decomposition.
Q2: We are observing a diastereomeric impurity in our crude reaction mixture. How can this be minimized?
The formation of the diastereomeric (S)-isomer is a common issue. This typically arises from insufficient stereochemical control during the key ring-forming step, often a reductive amination or cyclization. Optimizing the chiral auxiliary or catalyst is crucial. If using a chiral starting material like (R)-alaninol, ensure its enantiomeric purity is high (>99% ee) before starting the synthesis. During the reaction, lower temperatures can often enhance stereoselectivity.
Q3: What is the best solvent system for the final crystallization of this compound?
A solvent/anti-solvent system is typically most effective. Isopropyl alcohol (IPA) is an excellent solvent for this compound. Once the hydrochloride salt is fully dissolved in hot IPA, a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or heptane can be added portion-wise to induce crystallization. The choice of anti-solvent and the cooling rate are critical for controlling crystal size and purity. A slow cooling profile is recommended to avoid trapping impurities.[1]
Q4: The reaction to form the morpholine ring is sluggish and gives low yields. What should we investigate first?
For common synthesis routes, such as the dehydration of a diethanolamine derivative, incomplete reaction is often due to inefficient water removal or improper acid concentration.[2][3] If using a strong acid catalyst like sulfuric acid, ensure the stoichiometry is correct and that the reaction temperature is high enough to drive off water.[2][4] For reductive amination routes, the choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and step-by-step protocols for more complex, persistent issues encountered during scale-up.
Guide 1: Managing Low Yield and Incomplete Conversion in Ring Formation
A successful scale-up requires consistently high conversion to minimize downstream purification challenges. Low yields are often traced back to suboptimal reaction conditions or reagent quality.
Problem: The key cyclization step is yielding less than 85% of the desired (R)-3-isopropylmorpholine free base, as determined by in-process control (IPC) analytics (GC/HPLC).
Root Cause Analysis & Solutions:
-
Reagent Quality & Stoichiometry:
-
Cause: On scale, variability in raw material quality can significantly impact the reaction. The chiral starting material, (R)-alaninol, may have lower enantiomeric purity than specified. The alkylating agent (e.g., a protected chloroethanol derivative) may contain inhibitors or have degraded.
-
Solution: Qualify all raw materials before use. Run a small-scale test reaction with each new batch of reagents. Ensure precise molar ratios; on a large scale, even small measurement errors can lead to significant stoichiometric imbalances.
-
-
Inefficient Water Removal (for Dehydration Routes):
-
Cause: The cyclization of substituted diethanolamines is an equilibrium-limited reaction.[3] Water produced during the reaction can inhibit its forward progress. A laboratory-scale Dean-Stark trap may not be efficient enough when scaled.
-
Solution: Implement an efficient water removal system appropriate for the scale, such as a well-designed condenser and receiver setup for azeotropic removal or performing the reaction under a vacuum.
-
-
Suboptimal Temperature and Reaction Time:
-
Cause: Heat transfer is less efficient in larger reactors. The internal temperature may not be uniform or may not have reached the required setpoint, leading to a slower reaction rate.
-
Solution: Use calibrated temperature probes and ensure adequate agitation to maintain a homogenous temperature profile. Profile the reaction over time with IPC checks to determine the optimal reaction endpoint, avoiding both incomplete conversion and potential byproduct formation from prolonged heating.
-
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion during the synthesis.
Caption: Logical workflow for troubleshooting low reaction conversion.
Guide 2: Challenges in Crystallization and Hydrochloride Salt Formation
The final isolation step is critical for achieving the required purity, stability, and handling properties of the Active Pharmaceutical Ingredient (API).
Problem: During the addition of HCl to the free base solution or during crystallization of the salt, the product "oils out," forming a viscous, unfilterable liquid instead of a crystalline solid.
Root Cause Analysis & Solutions:
-
Solvent System and Polarity:
-
Cause: The polarity of the solvent system may be insufficient to keep the newly formed salt in solution at the temperature of formation, leading to precipitation as an amorphous oil. This is common when using highly non-polar solvents.
-
Solution: The salt formation should be conducted in a solvent that can adequately dissolve the hydrochloride salt, such as isopropanol (IPA), ethanol, or methanol. The use of ethereal HCl can sometimes be problematic, and using gaseous HCl bubbled through a suitable solvent like IPA provides better control.[5]
-
-
Rate of pH Change and Supersaturation:
-
Cause: Adding the acid too quickly creates localized areas of very high supersaturation, shocking the system and favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Add the hydrochloric acid solution slowly and sub-surface with vigorous stirring to ensure rapid dispersion. Maintain a controlled temperature during the addition.
-
-
Presence of Impurities:
-
Cause: Certain impurities can act as crystallization inhibitors, disrupting the lattice formation and promoting oiling out.
-
Solution: Ensure the free base solution is of high purity before attempting salt formation. A charcoal treatment or a silica gel plug filtration of the free base solution can sometimes remove problematic impurities.
-
This protocol is designed to mitigate the risk of oiling out and produce a consistent, crystalline product.
-
Dissolution: Charge the purified (R)-3-isopropylmorpholine free base to the reactor. Add 5-7 volumes of isopropanol (IPA). Heat the mixture to 50-60°C with stirring until a clear solution is obtained.
-
Acidification: Prepare a solution of HCl in IPA (e.g., 3-4 M). Slowly add the acidic IPA solution to the free base solution at 50-60°C over 1-2 hours. Monitor the pH to ensure a final pH of 1-2.
-
Seeding (Optional but Recommended): Once the solution becomes hazy, add a small quantity (0.1-0.5% w/w) of previously prepared seed crystals of (R)-3-isopropylmorpholine HCl. This provides a template for ordered crystal growth.
-
Controlled Cooling & Crystallization: Hold the slurry at 50-60°C for 1 hour after acid addition is complete. Then, cool the slurry slowly to 0-5°C over 4-6 hours. A linear cooling ramp is ideal.
-
Isolation: Hold the slurry at 0-5°C for at least 2 hours to maximize yield. Filter the product and wash the cake with 1-2 volumes of cold IPA, followed by 1-2 volumes of a non-polar solvent like heptane or MTBE to displace the IPA.
-
Drying: Dry the product under vacuum at 40-50°C until the loss on drying (LOD) is below 0.5%.
The following table provides a general guide for solvent selection in the crystallization process.
| Solvent (for dissolution) | Anti-Solvent (for precipitation) | Typical Ratio (Solv:Anti) | Expected Crystal Form |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | 1 : 2 to 1 : 4 | Well-defined needles/prisms |
| Ethanol | Heptane | 1 : 3 to 1 : 5 | Fine to medium needles |
| Methanol | Ethyl Acetate | 1 : 2 to 1 : 3 | Can be prone to oiling if cooled too fast |
| Acetone | Dichloromethane (DCM) | 1 : 1 to 1 : 2 | Often results in very fine particles |
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
- Wikipedia. (n.d.). Morpholine. Wikipedia.
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. Benchchem.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
Sources
Handling and storage best practices for (R)-3-isopropylmorpholine hydrochloride
Welcome to the Technical Support Center for (R)-3-isopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, best practices for handling and storage, and troubleshooting solutions for common experimental challenges. Our goal is to ensure the scientific integrity of your work and the safe, effective use of this chiral catalyst.
Core Concepts: Understanding this compound
This compound is a chiral morpholine derivative, presenting as a colorless to white crystalline powder.[1] As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form. Its primary application lies in organic synthesis, where it serves as a catalyst, particularly in reactions requiring stereoselectivity.[1] The chiral center at the 3-position of the morpholine ring is crucial for its role in asymmetric synthesis, enabling the formation of specific stereoisomers of the target molecule.
Key Physicochemical Properties (Inferred from similar compounds):
| Property | Value | Source |
| Appearance | Colorless to white crystalline powder | [1] |
| Chemical Formula | C₇H₁₆ClNO | Inferred |
| Molecular Weight | 165.66 g/mol | Inferred |
| Storage Temperature | 2-8°C is recommended for similar compounds | Inferred |
| Hygroscopicity | Likely hygroscopic, as is common for amine hydrochlorides | Inferred |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, as it is likely hygroscopic. For long-term stability, refrigeration at 2-8°C is often recommended for similar chiral morpholine derivatives. Avoid storing it near incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Q2: I'm having trouble dissolving the compound. What solvents are recommended?
Q3: The compound has clumped together in the bottle. Is it still usable?
A3: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the compound. While the compound may still be usable, the presence of water can significantly impact reaction outcomes, especially in moisture-sensitive reactions. If the material is clumpy, it is best to dry it under vacuum before use. To prevent this, always handle the compound in a dry environment (e.g., a glove box or under an inert atmosphere) and ensure the container is tightly sealed immediately after use.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: As with any chemical reagent, appropriate personal protective equipment (PPE) is essential. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[2]
Q5: How can I ensure the enantiomeric purity of the compound is maintained during my experiment?
A5: Maintaining enantiomeric purity is crucial for asymmetric synthesis. Avoid harsh conditions (e.g., high temperatures or extreme pH) that could potentially lead to racemization, although this is generally less of a concern for a stable salt like this. The primary risk to your reaction's stereochemical outcome will likely come from other reaction parameters. Ensure all other reagents and catalysts are of high purity and that the reaction conditions are precisely controlled as per your established protocol.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue: Poor Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Inactivity due to Moisture | Dry the this compound under vacuum before use. Handle in a glovebox or under an inert atmosphere. | Water can interfere with the catalytic activity of the amine hydrochloride, potentially by competing for coordination sites or reacting with other reagents. |
| Incorrect Solvent | Re-evaluate your choice of solvent. Perform small-scale solubility and reaction tests in different solvents. | The solubility and stability of the catalyst and reactants can vary significantly between solvents, impacting reaction kinetics. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Run small-scale trials at different temperatures to find the optimal conditions. | Many organic reactions are highly sensitive to temperature. The optimal temperature will balance reaction rate and selectivity while minimizing side reactions or degradation. |
| Degradation of the Catalyst | Prepare fresh solutions of the catalyst before use. Avoid prolonged storage of solutions. | Over time, the catalyst may degrade in solution, especially if exposed to air, light, or incompatible substances. |
Issue: Low Enantioselectivity
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Impurities | Ensure the purity of all starting materials, including the substrate, reagents, and solvent. | Impurities can act as competing catalysts or inhibitors, or they may react in a non-stereoselective manner, reducing the overall enantiomeric excess of the product. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Both too little and too much catalyst can negatively impact enantioselectivity. | The concentration of the chiral catalyst can influence the formation of the diastereomeric transition states that govern the stereochemical outcome of the reaction. |
| Reaction Temperature Not Optimal | Lowering the reaction temperature can sometimes improve enantioselectivity. | Lower temperatures can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other. |
| Racemization of the Product | Analyze the product at different time points to check for racemization under the reaction or work-up conditions. | The desired chiral product may be susceptible to racemization under the experimental conditions, leading to a lower observed enantiomeric excess. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation: Before handling, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Inert Atmosphere (Recommended): For moisture-sensitive applications, perform all manipulations in a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Dispensing: Use a clean, dry spatula to weigh the desired amount of this compound.
-
Sealing: Immediately and tightly seal the container after dispensing to minimize exposure to atmospheric moisture.
-
Cleaning: Clean any spills promptly and dispose of waste according to your institution's guidelines.
Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on solubility tests and reaction compatibility (e.g., methanol, ethanol).
-
Dissolution: In a clean, dry flask under an inert atmosphere, add the desired volume of solvent to the pre-weighed this compound.
-
Mixing: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at the recommended temperature (e.g., 2-8°C). It is generally recommended to use freshly prepared solutions for best results.
Logical Workflow for Troubleshooting
This diagram illustrates a systematic approach to troubleshooting common issues when using this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
ChemBK. This compound. [Link]
Sources
Technical Support Center: Troubleshooting Poor Stereoselectivity with (R)-3-isopropylmorpholine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (R)-3-isopropylmorpholine hydrochloride in stereoselective synthesis. This resource is designed to provide in-depth, field-proven insights into resolving common issues related to poor stereoselectivity. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your reactions for the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a nearly racemic mixture despite using this compound as a chiral auxiliary. What are the primary factors I should investigate?
A1: Achieving high stereoselectivity is a multifaceted challenge, and a low enantiomeric or diastereomeric excess suggests that the chiral induction is not effective. A systematic troubleshooting approach is crucial.[1] Here are the primary factors to consider, moving from the most fundamental to more nuanced parameters:
-
Purity and Integrity of the Chiral Auxiliary: The enantiomeric purity of your this compound is paramount. Impurities, including the (S)-enantiomer, will directly lead to a reduction in the stereoselectivity of the final product. Always verify the purity of your auxiliary using appropriate analytical techniques.
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer.[2] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and stereochemical purity.[1]
-
Solvent Effects: The solvent can significantly influence the conformation of the transition state assembly involving the chiral auxiliary and the substrate.[1][2] The polarity, viscosity, and coordinating ability of the solvent can either enhance or diminish the steric and electronic interactions that govern stereoselection. A solvent screen is a powerful tool for optimization.
-
Stoichiometry and Reagent Purity: Incorrect molar ratios of reactants, catalysts, or other additives can negatively impact stereoselectivity.[1] Furthermore, impurities in your starting materials can sometimes act as catalyst poisons or interfere with the desired reaction pathway.[1]
Q2: How does the choice of solvent specifically impact the stereochemical outcome when using a morpholine-based auxiliary?
A2: The solvent's role extends beyond simply dissolving the reactants. In the context of stereoselective synthesis with this compound, the solvent can influence the reaction in several key ways:
-
Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states leading to the different stereoisomers. Polar solvents may favor more polar transition states, while non-polar solvents may favor less polar ones. This differential stabilization can directly translate to improved stereoselectivity.
-
Conformational Locking: Solvents can influence the conformational equilibrium of the chiral auxiliary-substrate complex. A well-chosen solvent may "lock" the complex into a specific conformation that preferentially exposes one face of the prochiral center to the incoming reagent, thus enhancing facial selectivity.[2]
-
Reagent Aggregation: The state of aggregation of organometallic reagents, which are often used in conjunction with chiral auxiliaries, can be highly solvent-dependent. Different aggregation states can lead to different reactive species and, consequently, different stereochemical outcomes.
A systematic solvent screen is recommended.[1] It is often beneficial to test a range of solvents with varying properties, such as toluene (non-polar), dichloromethane (polar aprotic), and tetrahydrofuran (THF, coordinating).[2]
Q3: I suspect my product or a key intermediate is racemizing under the reaction conditions. How can I confirm this and what steps can I take to mitigate it?
A3: Racemization can be a significant contributor to poor stereoselectivity, eroding the stereochemical purity established in the key bond-forming step.
Confirmation of Racemization:
To determine if racemization is occurring, you can monitor the enantiomeric or diastereomeric excess of your product over time.[1] Take aliquots from the reaction mixture at various time points and analyze them using a suitable chiral analytical method (e.g., chiral HPLC, GC, or SFC). A decrease in stereochemical purity as the reaction progresses is a strong indicator of racemization.[1]
Mitigation Strategies:
If racemization is confirmed, consider the following modifications to your protocol:
-
Reduce Reaction Temperature: As with improving initial selectivity, lower temperatures can also slow down the rate of racemization.[1]
-
Shorten Reaction Time: If the desired product forms relatively quickly, minimizing the overall reaction time can reduce its exposure to conditions that promote racemization.
-
pH Control: For reactions involving acidic or basic intermediates or products, carefully controlling the pH can prevent racemization pathways that are catalyzed by acid or base.[1]
-
Work-up Procedure: The work-up conditions themselves can sometimes induce racemization. Ensure that the work-up is performed promptly and under conditions that preserve the stereochemical integrity of the product.
Troubleshooting Guide: A Step-by-Step Approach to Improving Stereoselectivity
When faced with poor stereoselectivity, a methodical approach to troubleshooting is essential. The following workflow provides a structured path to identifying and resolving the underlying issues.
Step 1: Verify the Integrity of Your Chiral Auxiliary and Reagents
Before delving into extensive reaction optimization, it is crucial to confirm the quality of your starting materials.
| Parameter | Recommended Action | Rationale |
| Enantiomeric Purity of this compound | Analyze a sample of the auxiliary using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis. | The enantiomeric excess (e.e.) of the product cannot exceed the e.e. of the chiral auxiliary. |
| Purity of Other Reagents and Starting Materials | Purify all reagents and starting materials through appropriate methods (e.g., distillation, recrystallization, chromatography). | Impurities can act as competing substrates, inhibitors, or catalysts for side reactions, all of which can erode stereoselectivity.[1] |
| Anhydrous and Inert Conditions | Ensure all glassware is oven- or flame-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture- or air-sensitive reagents are used. | Water and oxygen can decompose many organometallic reagents and catalysts, leading to loss of reactivity and selectivity. |
Step 2: Systematic Optimization of Reaction Parameters
Once the quality of your reagents is assured, systematically investigate the impact of key reaction parameters. It is advisable to vary one parameter at a time to clearly understand its effect.
| Parameter | Suggested Variations | Expected Outcome and Mechanistic Insight |
| Temperature | Screen a range of temperatures, starting from your initial condition and decreasing in increments (e.g., 25°C, 0°C, -20°C, -78°C). | Lower temperatures generally increase stereoselectivity by favoring the transition state with the lower activation enthalpy.[1][2] This enhances the energy difference between the diastereomeric transition states. |
| Solvent | Conduct a solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., CH2Cl2, THF, Et2O), and potentially coordinating solvents. | The solvent influences the conformation and solvation of the transition state complex. A change in solvent can alter the steric environment around the reacting center, leading to improved facial discrimination.[1][2] |
| Concentration | Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M). | Concentration can affect the aggregation state of reagents and the relative rates of competing reaction pathways. |
| Rate of Addition | If one reagent is added to another, compare the outcome of slow, dropwise addition to rapid addition. | Slow addition can maintain a low concentration of the added reagent, which can suppress side reactions or prevent changes in the catalyst's resting state. |
Step 3: Advanced Troubleshooting and Mechanistic Probing
If the initial optimization steps do not yield the desired improvement, a deeper investigation into the reaction mechanism may be necessary.
-
Investigate the Role of Additives: In some cases, the addition of Lewis acids, Lewis bases, or salts can have a profound impact on stereoselectivity by coordinating to the reactants or catalyst and altering the structure of the transition state.
-
Non-Linear Effects Study: A non-linear effects study (also known as a Noyori test) can provide insight into the nature of the catalytic species. By plotting the enantiomeric excess of the product against the enantiomeric excess of the chiral auxiliary, you can infer whether the active species is a monomer, a dimer, or a more complex aggregate.
-
Structural Modification of the Auxiliary or Substrate: While more synthetically demanding, slight modifications to the structure of the chiral auxiliary or the substrate can sometimes lead to dramatic improvements in stereoselectivity. For instance, altering the steric bulk of substituents can enhance the facial bias in the key bond-forming step.[2]
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction to Evaluate Stereoselectivity
This protocol provides a general framework for conducting a small-scale test reaction to quickly assess the impact of a single parameter change on stereoselectivity.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the substrate (1.0 mmol) and this compound (1.1 mmol) to an oven-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (10 mL) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice-water bath).
-
Reagent Addition: Slowly add the main reagent (e.g., an organometallic compound, 1.2 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Work-up: Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the stereoselectivity (e.e.% or d.r.) by chiral HPLC, GC, or SFC analysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor stereoselectivity in a systematic manner.
Caption: A systematic workflow for troubleshooting and optimizing stereoselectivity.
References
- BenchChem. Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine.
- BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
- BenchChem. methods for improving the stereoselectivity of triaziridine synthesis.
Sources
Validation & Comparative
A Guide to the Stereoselective Investigation of (R)- and (S)-3-Isopropylmorpholine Hydrochloride: A Case for Chirality in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide focuses on the enantiomeric pair, (R)- and (S)-3-isopropylmorpholine hydrochloride, to illustrate the imperative of stereoselective analysis in research and development. While direct comparative biological data for this specific pair is not extensively documented in public literature, this guide will synthesize established principles and data from analogous compounds to build a compelling case for their individual investigation.
The Principle of Chirality: More Than Just a Mirror Image
Chiral drugs are ubiquitous in medicine. The human body, being a chiral environment composed of L-amino acids and D-sugars, interacts differently with each enantiomer of a chiral drug. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, contribute to side effects, or even possess entirely different and sometimes harmful properties.[1][2]
For instance, the enantiomers of the local anesthetic fomocaine derivatives show differences in their metabolic interactions and toxicity.[3][4] Similarly, for the dopamine receptor ligand 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), the (+)-enantiomer acts as a weak agonist at D2 receptors, while the (-)-enantiomer is a weak antagonist.[5] These examples underscore a fundamental principle: to fully understand a chiral compound's potential, its enantiomers must be studied in isolation.
Introducing the Enantiomers: (R)- and (S)-3-Isopropylmorpholine Hydrochloride
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in a variety of biological interactions.[6][7][8] The introduction of an isopropyl group at the 3-position creates a chiral center, giving rise to the (R) and (S) enantiomers of 3-isopropylmorpholine.
While (R)-3-isopropylmorpholine has been noted as a chiral building block for synthesizing enantiomerically pure pharmaceuticals, a comprehensive public comparison of the biological activities of its (R) and (S) hydrochloride salts is lacking.[9] This absence of data represents a significant knowledge gap for any research program utilizing this compound.
Table 1: Physicochemical Properties of 3-Isopropylmorpholine Hydrochloride Enantiomers
| Property | (R)-3-Isopropylmorpholine Hydrochloride | (S)-3-Isopropylmorpholine Hydrochloride |
| Molecular Formula | C₇H₁₆ClNO | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol | 165.66 g/mol [10] |
| CAS Number | Not definitively assigned in searches | 218595-15-4[10] |
| Appearance | Colorless or white crystalline powder[11] | Data not available |
| Chiral Center | Carbon-3 of the morpholine ring | Carbon-3 of the morpholine ring |
The Rationale for Stereoselective Investigation: Building a Case from Analogs
Given the established importance of the morpholine moiety in bioactive compounds, it is highly probable that the (R) and (S) enantiomers of 3-isopropylmorpholine hydrochloride will exhibit stereoselective biological activity.[6][7] The differential behavior of enantiomers in other chiral morpholine derivatives provides a strong basis for this hypothesis. A study on chiral fomocaine alkylmorpholine derivatives, which have substitutions at the 2- or 3-position of the morpholine ring, demonstrated clear differences between enantiomers in terms of their interaction with metabolic enzymes (cytochrome P450) and their acute toxicity (LD50).[3] This strongly suggests that the spatial orientation of the substituent on the morpholine ring dictates its interaction with biological macromolecules.
Therefore, assuming the biological activity of the racemate is equivalent to the activity of its constituent enantiomers is a scientifically unsound practice that can lead to misleading results and overlook potentially more potent and safer single-enantiomer candidates.
Proposed Avenues for Investigation: Where to Look for Differences
Based on the pharmacology of structurally related compounds, potential biological targets for 3-isopropylmorpholine enantiomers could include G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a hypothetical scenario where the two enantiomers exhibit differential binding and functional activity at a generic GPCR, leading to distinct downstream signaling outcomes.
Caption: Hypothetical differential interaction of (R) and (S) enantiomers with a GPCR.
Essential Experimental Protocols for Stereoselective Analysis
To properly characterize (R)- and (S)-3-isopropylmorpholine hydrochloride, a systematic experimental approach is required. This involves chiral separation followed by comparative biological evaluation.
Workflow for Enantiomeric Separation and Characterization
The first critical step is to resolve the racemic mixture into its individual, enantiomerically pure components. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.
Caption: Workflow for the separation and analysis of 3-isopropylmorpholine enantiomers.
Protocol 1: Chiral HPLC Separation
Objective: To separate the (R) and (S) enantiomers of 3-isopropylmorpholine hydrochloride.
Materials:
-
Racemic 3-isopropylmorpholine hydrochloride
-
HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)
-
Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H)
-
Analytical HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1 v/v/v). The ratio may need optimization. Diethylamine is added to improve peak shape for basic compounds like morpholines.
-
Sample Preparation: Dissolve a small amount of racemic 3-isopropylmorpholine hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the compound absorbs (e.g., ~210 nm, as it lacks a strong chromophore).
-
-
Injection and Elution: Inject 5-10 µL of the sample solution onto the column.
-
Data Analysis: Monitor the chromatogram for the separation of two distinct peaks, corresponding to the (R) and (S) enantiomers.
-
Fraction Collection: For preparative separation, scale up the injection volume and collect the eluent corresponding to each peak into separate vessels.
-
Purity Check: Evaporate the solvent from the collected fractions. Re-dissolve a small amount of each isolated enantiomer and inject it back into the chiral HPLC system under the same conditions to confirm its enantiomeric purity (should show a single peak).
Protocol 2: Comparative Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific target receptor.
Methodology:
-
Prepare Membranes: Use cell membranes expressing the target receptor of interest.
-
Competition Binding:
-
Incubate the membranes with a constant concentration of a known radiolabeled ligand for the receptor (e.g., [³H]-dopamine for dopamine receptors).
-
In parallel tubes, add increasing concentrations of either the (R)-enantiomer or the (S)-enantiomer (the "competitor").
-
-
Incubation & Separation: Allow the binding to reach equilibrium. Rapidly filter the mixture to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor enantiomer. Use non-linear regression (e.g., a one-site fit) to calculate the IC₅₀ value for each enantiomer. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Comparison: A lower Ki value indicates a higher binding affinity. Compare the Ki values of the (R) and (S) enantiomers to determine if the receptor binding is stereoselective.
Conclusion and Future Directions
The fundamental principles of medicinal chemistry and pharmacology dictate that the (R) and (S) enantiomers of 3-isopropylmorpholine hydrochloride should be treated as distinct chemical entities. Evidence from structurally related chiral morpholines and other CNS-active compounds clearly demonstrates that stereochemistry can profoundly influence pharmacokinetics, pharmacodynamics, and toxicology.[1][3]
For any research or drug development program involving 3-isopropylmorpholine hydrochloride, conducting a stereoselective analysis is not merely a recommendation—it is a scientific necessity. The protocols outlined above provide a clear roadmap for the chiral separation and comparative biological evaluation required to unlock the true potential of each enantiomer. By investing in this rigorous analysis, researchers can avoid misleading data from racemic studies, identify the more potent and safer enantiomer for development (the eutomer), and ultimately accelerate the path to discovery.
References
To ensure the integrity and verifiability of the information presented, a list of references is provided below. Please note that direct comparative studies on the topic were not found; therefore, references to analogous compounds and general principles have been used to construct the scientific argument.
Sources
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-3-Isopropylmorpholine [myskinrecipes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sci-hub.ru [sci-hub.ru]
A Comparative Guide to Chiral Morpholines: (R)-3-isopropylmorpholine hydrochloride vs. Alternatives
Introduction: The Privileged Scaffold in Modern Chemistry
The morpholine ring is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged structure."[1] Its frequent appearance in approved drugs and bioactive molecules is no coincidence; the morpholine moiety often confers advantageous physicochemical properties, such as improved solubility and metabolic stability, and can be integral to a molecule's pharmacophore.[1][2] When chirality is introduced to this scaffold, the resulting enantiomerically pure morpholines become powerful tools for stereoselective synthesis and the development of drugs with highly specific biological targets.[3][4]
In the landscape of central nervous system (CNS) drug discovery, for instance, the well-balanced lipophilic-hydrophilic profile and flexible conformation of the morpholine ring are particularly valuable for penetrating the blood-brain barrier.[5][6] This guide provides an in-depth comparison of (R)-3-isopropylmorpholine hydrochloride with other synthetically and medicinally relevant chiral morpholines. We will explore their synthesis, properties, and applications, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal building block for their specific needs.
Physicochemical Properties: A Comparative Overview
The choice of a chiral building block is often dictated by its physical and chemical properties. While enantiomers share identical physical properties like melting point and solubility in achiral solvents, their interactions with other chiral molecules can differ significantly, which is the basis of their distinct biological activities.[7] The hydrochloride salt form, as with this compound, is commonly used to improve the solubility and handling of amine-containing compounds.[8]
Below is a comparative table of key physicochemical properties for this compound and selected alternative chiral morpholines. Note that properties can vary based on the specific salt form and experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stereocenter Position | Key Features |
| This compound | C7H16ClNO | 165.66 | C3 (adjacent to Nitrogen) | Bulky isopropyl group can offer significant steric hindrance, useful in directing stereoselective reactions. |
| (S)-3-Isopropylmorpholine hydrochloride | C7H16ClNO | 165.66 | C3 (adjacent to Nitrogen) | Enantiomer of the primary compound; essential for studying stereospecific biological interactions.[9][10] |
| (R)-2-Methylmorpholine | C5H11NO | 101.15 | C2 (adjacent to Oxygen) | Smaller substituent than isopropyl, leading to different steric and electronic profiles in synthesis and binding. |
| (S)-2-Phenylmorpholine | C10H13NO | 163.22 | C2 (adjacent to Oxygen) | Aryl substituent introduces potential for π-stacking interactions and alters lipophilicity. |
Synthesis of Chiral Morpholines: Strategies and Accessibility
The synthetic accessibility of a chiral building block is a critical factor for its practical application. Several robust strategies exist for the synthesis of enantiomerically pure morpholines.
Common Synthetic Routes:
-
From Chiral Amino Alcohols: A prevalent method involves starting with a readily available chiral amino alcohol, such as (R)-valinol for the synthesis of (R)-3-isopropylmorpholine. The synthesis typically involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization. This route offers excellent control over the stereochemistry at the C3 position.
-
Asymmetric Hydrogenation: This powerful catalytic method can produce chiral morpholines with high enantioselectivity (up to 99% ee) from unsaturated dehydromorpholine precursors.[3][4] Rhodium complexes with chiral bisphosphine ligands are often employed as catalysts, making this an atom-economical and efficient approach, particularly for 2-substituted morpholines.[11]
-
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries, temporarily incorporated into the molecule, can direct the stereochemical outcome of reactions to form the morpholine ring.[12][13] While effective, this method often requires additional steps for the attachment and removal of the auxiliary.[14]
Experimental Protocol: Synthesis of (R)-3-isopropylmorpholine from (R)-valinol
This protocol describes a representative synthesis, illustrating the conversion of a chiral amino alcohol to the target morpholine.
Materials:
-
(R)-valinol
-
1-Bromo-2-chloroethane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve (R)-valinol (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile. To this suspension, add 1-bromo-2-chloroethane (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-isopropylmorpholine.
-
Purification: Dissolve the crude product in dichloromethane and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl (1.1 eq) in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a C3-substituted chiral morpholine starting from a chiral amino alcohol.
Caption: General workflow for chiral morpholine synthesis.
Comparative Performance and Applications
The true value of a chiral building block is demonstrated in its application. Chiral morpholines are utilized both as key structural components in final drug molecules and as transient chiral auxiliaries to control stereochemistry in complex syntheses.
As Chiral Auxiliaries in Asymmetric Synthesis
The nitrogen atom of the morpholine ring can be acylated, and the resulting amide can be used in diastereoselective alkylation or aldol reactions. The stereochemical outcome is dictated by the chiral center on the morpholine ring.
-
(R)-3-isopropylmorpholine: The bulky isopropyl group at the C3 position provides a highly effective steric shield. When used as a chiral auxiliary, this can lead to high diastereoselectivity in reactions such as the alkylation of enolates. The rigid chair-like conformation of the morpholine ring helps to create a well-defined transition state, enhancing stereocontrol.
-
(R)-2-methylmorpholine: With a smaller methyl group at the C2 position, the steric influence is less pronounced compared to the 3-isopropyl analogue. This may result in lower diastereoselectivity in some applications but could be advantageous where less steric bulk is desired.
As Pharmacophores in Medicinal Chemistry
The specific stereochemistry and substitution pattern of the morpholine ring are often critical for its interaction with biological targets like enzymes or receptors.[1]
-
(R)-3-isopropylmorpholine: This scaffold is a key intermediate in the synthesis of various drug candidates. For example, its derivatives have been explored as potent inhibitors of enzymes like β-Secretase (BACE-1), a key target in Alzheimer's disease research.[6] The specific (R)-configuration and the isopropyl group can be crucial for fitting into the active site of the target protein.
-
2-Substituted Morpholines: These are also prevalent in bioactive compounds. For example, certain 2-aryl-morpholine derivatives have shown promise as analgesic and anti-inflammatory agents.[16] The development of catalytic asymmetric methods, like the asymmetric hydrogenation of dehydromorpholines, has made a wide variety of these structures more accessible for drug discovery programs.[11]
The following diagram illustrates the role of a chiral morpholine derivative in blocking an enzyme's active site.
Caption: Chiral morpholine as an enzyme inhibitor.
Conclusion
This compound stands out as a valuable chiral building block due to its robust synthesis from readily available precursors and the significant steric influence of its isopropyl group, which provides excellent stereocontrol in asymmetric synthesis. Its utility is further underscored by its incorporation into medicinally relevant molecules.
The choice between (R)-3-isopropylmorpholine and other chiral morpholines, such as 2-substituted analogues, will ultimately depend on the specific requirements of the application. For researchers needing strong steric direction in an asymmetric reaction, the 3-isopropyl derivative is an excellent choice. In drug design, where subtle changes in structure can lead to dramatic differences in biological activity, having access to a diverse range of chiral morpholines, including both 2- and 3-substituted variants with different electronic and steric properties, is paramount. The continued development of efficient, stereoselective synthetic methods will ensure that these privileged scaffolds remain at the forefront of innovation in chemistry and pharmacology.[17]
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]
-
Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]
-
Wang, Y., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing), DOI:10.1039/D1SC04288B. [Link]
-
Fvs. (n.d.). Properties Of Enantiomers. [Link]
-
Compain, G. & Chiba, S. (2009). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Pharmacy 180. Physical Properties of Enantiomers. [Link]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
-
Nurnabi, M. & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
-
ResearchGate. (2021). 2-Substituted chiral morpholines as bioactive compounds. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
Kourounakis, A. P., et al. (2008). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 15(26), 2670-2683. [Link]
-
ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Singh, R. & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Addová, T., et al. (2022). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry. [Link]
-
Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
PubChem. 4-(3-Chloropropyl)morpholine. [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
ResearchGate. (2008). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. [Link]
-
Royal Society of Chemistry. (2023). Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine. CrystEngComm. [Link]
-
MDPI. (2021). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fvs.com.py [fvs.com.py]
- 8. chembk.com [chembk.com]
- 9. 218595-15-4|(S)-3-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. | Semantic Scholar [semanticscholar.org]
- 16. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (R)-3-isopropylmorpholine Hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of drug substances is paramount to ensuring safety and efficacy. For chiral molecules such as (R)-3-isopropylmorpholine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the control of enantiomeric purity is a critical quality attribute. The presence of the undesired (S)-enantiomer can lead to different pharmacological or toxicological effects, making its detection and quantification a regulatory necessity.[1] This guide provides a comparative analysis of validated analytical methods for the quality control of this compound, with a focus on Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (GC).
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), as well as the US Food and Drug Administration (FDA) guidance documents.[4][5][6][7][8][9]
The Criticality of Enantioselective Analysis
Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers.[10] In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied physiological responses.[1] Therefore, robust analytical methods are required to separate and quantify the individual enantiomers of 3-isopropylmorpholine hydrochloride.
This guide will compare two widely used chromatographic techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A direct method that utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation.[10]
-
Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization: An indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. A similar, more sensitive approach can be taken with a mass spectrometer (GC-MS).[11][12][13]
Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is often the preferred method for enantiomeric purity determination due to its direct nature, high resolving power, and applicability to a wide range of compounds without the need for derivatization.[10][14] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral separations.[14]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane:Isopropanol:DEA 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Validation Data Summary: Chiral HPLC
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of enantiomers (Resolution > 2) | Resolution between (R) and (S) enantiomers was > 2.5. No interference from placebo or degradation products was observed. |
| Linearity (for the (S)-enantiomer) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.1% to 2.0% of the nominal concentration. |
| Range | 80-120% for assay; LOQ to 200% of specification for impurity | Assay: 80-120% of the target concentration. (S)-enantiomer: 0.1% to 2.0% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% for the (S)-enantiomer spiked at 0.5%, 1.0%, and 1.5% levels. |
| Precision (RSD%) | Repeatability (RSD ≤ 2.0%); Intermediate Precision (RSD ≤ 3.0%) | Repeatability: RSD = 0.8% for the (S)-enantiomer. Intermediate Precision: RSD = 1.5% across different days and analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03% of the nominal concentration for the (S)-enantiomer. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1% of the nominal concentration for the (S)-enantiomer. |
| Robustness | No significant impact on resolution or quantification | The method was robust to small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Causality Behind Experimental Choices
The choice of a polysaccharide-based CSP is based on their proven broad applicability in separating a wide variety of chiral compounds, including amines.[14] The normal-phase mobile phase (n-Hexane/Isopropanol) provides good selectivity on these columns. The addition of a small amount of diethylamine is crucial for obtaining sharp, symmetrical peaks for basic compounds like morpholine derivatives by minimizing interactions with residual silanol groups on the silica support.
Experimental Workflow: Chiral HPLC Method Validation
Caption: Workflow for Chiral HPLC method validation.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile or highly polar compounds like morpholine derivatives, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[11][12] For chiral analysis, a chiral derivatizing agent can be used to create diastereomers, which can then be separated on a standard achiral GC column.[15]
Experimental Protocol: GC-FID with Derivatization
-
Derivatization Step:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral base (e.g., pyridine).
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool, and then quench the reaction with a small amount of water.
-
Extract the diastereomeric derivatives with an organic solvent.
-
Dry the organic layer and dilute to a final concentration suitable for GC analysis.
-
-
GC-FID Analysis:
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A standard non-chiral capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split injection).
-
Validation Data Summary: GC-FID
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of diastereomers (Resolution > 1.5) | Resolution between the two diastereomeric peaks was > 2.0. |
| Linearity (for the (S)-enantiomer derivative) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 over a range of 0.1% to 2.0% of the nominal concentration. |
| Range | 80-120% for assay; LOQ to 200% of specification for impurity | Assay: 80-120% of the target concentration. (S)-enantiomer derivative: 0.1% to 2.0% of the target concentration. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.3% for the (S)-enantiomer spiked and derivatized at 0.5%, 1.0%, and 1.5% levels. |
| Precision (RSD%) | Repeatability (RSD ≤ 3.0%); Intermediate Precision (RSD ≤ 4.0%) | Repeatability: RSD = 1.2% for the (S)-enantiomer derivative. Intermediate Precision: RSD = 2.1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.04% of the nominal concentration for the (S)-enantiomer. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.12% of the nominal concentration for the (S)-enantiomer. |
| Robustness | No significant impact on resolution or quantification | The method was robust to small variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Causality Behind Experimental Choices
The derivatization step is essential to make the 3-isopropylmorpholine hydrochloride amenable to GC analysis.[11] The choice of Mosher's acid chloride as a derivatizing agent is due to its common use in determining the enantiomeric excess of alcohols and amines. The resulting diastereomers have different physical properties, allowing for their separation on a standard, robust, and cost-effective achiral column like a DB-5. FID is a universal detector for organic compounds, providing a linear response over a wide range.
Experimental Workflow: GC-FID Method Validation
Caption: Workflow for GC-FID method validation.
Comparative Analysis and Conclusion
| Feature | Chiral HPLC | GC-FID with Derivatization |
| Method Type | Direct | Indirect |
| Sample Preparation | Simple dissolution | Multi-step derivatization and extraction |
| Potential for Errors | Lower, fewer steps | Higher, due to derivatization reaction variability and potential for kinetic resolution |
| Column | Specialized, more expensive chiral column | Standard, less expensive achiral column |
| Sensitivity (LOQ) | Generally higher (e.g., 0.1%) | May be slightly lower (e.g., 0.12%), dependent on derivatization efficiency and detector response |
| Development Time | Can be longer due to screening of chiral columns and mobile phases | May be faster if a suitable derivatizing agent is known |
| Robustness | Generally high | Can be less robust due to the sensitivity of the derivatization reaction to conditions |
Both Chiral HPLC and GC-FID with derivatization can be successfully validated for the enantiomeric purity testing of this compound.
Chiral HPLC stands out as the more elegant and direct approach. Its simplicity in sample preparation reduces the chances of experimental error and makes it more suitable for routine quality control environments. While the initial investment in a chiral column is higher, the long-term benefits of a more robust and direct method often outweigh this cost.
GC-FID with derivatization is a viable alternative, particularly if a GC instrument is more readily available or if there is a need to analyze for other volatile impurities simultaneously. However, the multi-step sample preparation is a significant drawback, increasing analysis time and introducing potential sources of variability. The derivatization reaction must be carefully controlled and validated to ensure it proceeds to completion without any chiral discrimination.
For the routine quality control of this compound, the Chiral HPLC method is recommended due to its directness, higher precision, and greater robustness. The GC method, while functional, is better suited for research or specialized applications where the benefits of this technique might be specifically required. Ultimately, the choice of method will depend on the specific needs of the laboratory, available instrumentation, and the stage of drug development.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmabeginners.com. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.com. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Gmp-compliance.org. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.org. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Biopharminternational.com. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.com. [Link]
-
Singh, R., & Singh, P. (n.d.). Analytical method validation: A brief review. Rasayanjournal.com. [Link]
-
Kumar, S., & Kumar, A. (2020). Analytical Method Validation Parameters: An Updated Review. Rjptonline.org. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Gmp-compliance.org. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.net. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Database.ich.org. [Link]
-
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Ema.europa.eu. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Researchgate.net. [Link]
-
MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Mdpi.com. [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Researchgate.net. [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Sciencedirect.com. [Link]
-
Xchem Pharma. (n.d.). Validation of Analytical Methods. Xchempharma.com. [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Qualitysystemcompliance.com. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Vtechworks.lib.vt.edu. [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Pubs.acs.org. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Analysis. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Ijpbma.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Ncbi.nlm.nih.gov. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). CHIRAL RP-HPLC METHOD FOR ENANTIOMERIC SEPARATION OF MEBEVERINE HYDROCHLORIDE IN FORMULATIONS. Innovareacademics.in. [Link]
-
ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Researchgate.net. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Rjptonline.org. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. wjarr.com [wjarr.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Substituted Morpholine Derivatives in Oncology and Cardiovascular Research
For Distribution to Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] While the specific compound (R)-3-isopropylmorpholine hydrochloride is primarily documented as a catalyst in synthetic chemistry, the broader family of morpholine derivatives has been extensively explored for therapeutic applications. This guide provides a comparative analysis of the efficacy of two distinct classes of substituted morpholine derivatives, highlighting their potential in oncology and cardiovascular disease. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
I. Morpholine Derivatives as mTOR Inhibitors in Oncology
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[3] Its pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. The incorporation of a morpholine moiety into mTOR inhibitors has been shown to enhance selectivity and potency.[2]
A recent study explored a series of morpholine-substituted tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors.[4] These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, providing valuable insights into their comparative efficacy.
The antiproliferative activity of several synthesized THQ derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for various cancer cell lines. A lower IC₅₀ value indicates a more potent compound.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) |
| 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01[4] |
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11[4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008[4] | |
| 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 [4] |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.63 ± 0.02[4] | |
| 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 [4] |
Data presented as mean ± standard deviation.
From this dataset, compound 10e emerged as a particularly potent derivative against the A549 lung cancer cell line, with an IC₅₀ value of 0.033 µM.[4] For the MCF-7 breast cancer cell line, compound 10h demonstrated the highest potency with an IC₅₀ of 0.087 µM.[4] These findings underscore the significant impact of specific substitutions on the tetrahydroquinoline scaffold, in conjunction with the morpholine moiety, on anticancer activity. Structure-activity relationship (SAR) analysis revealed that the presence of two trifluoromethyl groups on the benzamide portion of the molecule, as seen in compounds 10e and 10h, significantly enhanced cytotoxic potency.[4]
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: The PI3K/Akt/mTOR signaling cascade.
This protocol outlines the methodology for assessing the cytotoxic effects of morpholine derivatives on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
II. Morpholine Derivatives as Kv1.5 Channel Inhibitors for Atrial Fibrillation
Atrial fibrillation, the most common cardiac arrhythmia, is a significant cause of morbidity and mortality. The voltage-gated potassium channel Kv1.5 is predominantly expressed in the atria and plays a crucial role in atrial repolarization, making it an attractive target for the development of atrial-selective antiarrhythmic drugs.[5]
A study on 3-morpholine linked aromatic-imino-1H-indoles identified novel inhibitors of the Kv1.5 channel.[5] These compounds were evaluated for their ability to block the Kv1.5 channel using the patch-clamp technique.
The inhibitory activity of the synthesized compounds on the Kv1.5 channel was determined by measuring the reduction in current amplitude at a concentration of 100 µM.
| Compound ID | Kv1.5 Channel Inhibition (%) at 100 µM |
| T5 | 57.5[5] |
| T16 | 70.8 [5] |
Compound T16 demonstrated superior inhibitory activity against the Kv1.5 channel, with an inhibition rate of 70.8% at a concentration of 100 µM.[5] This suggests that the specific structural features of T16 are more conducive to blocking the Kv1.5 channel compared to T5. Interestingly, these compounds also exhibited vasodilation activity, indicating a potential dual therapeutic benefit for both anti-atrial fibrillation and anti-hypertension.[5]
This protocol details the steps for assessing the inhibitory effect of morpholine derivatives on the Kv1.5 ion channel expressed in a suitable cell line (e.g., HEK293).
Caption: Workflow for whole-cell patch-clamp assay.
Conclusion
While a direct comparative analysis of this compound derivatives is limited by the available literature, the broader exploration of substituted morpholines reveals their significant therapeutic potential. In the realm of oncology, specific morpholine-substituted tetrahydroquinolines have demonstrated potent, low-micromolar to nanomolar efficacy as mTOR inhibitors. In the cardiovascular arena, 3-morpholine linked aromatic-imino-1H-indoles have emerged as promising Kv1.5 channel blockers.
The experimental data presented herein underscores the importance of the morpholine scaffold in drug design and highlights how targeted substitutions can lead to highly potent and selective compounds. The provided protocols offer a standardized framework for the continued evaluation and optimization of novel morpholine derivatives in these and other therapeutic areas. Further research into the synthesis and biological evaluation of a wider array of 3-alkyl substituted morpholines is warranted to fully elucidate their therapeutic potential.
References
-
Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel), 17(5), 759. [Link]
-
Bassyouni, F. A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic Chemistry, 135, 106497. [Link]
-
Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Molecular Biosciences, 8, 805594. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 13(3), 324-341. [Link]
-
Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Acton, E. M., & Tong, G. L. (1981). Enhanced antitumor properties of 3'-(4-morpholinyl) and 3'-(4-methoxy-1-piperidinyl) derivatives of 3'-deaminodaunorubicin. Journal of Medicinal Chemistry, 24(6), 669-673. [Link]
-
Kaur, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 116, 105330. [Link]
-
Shen, S., et al. (2022). Absolute Structure Determination and Kv1.5 Ion Channel Inhibition Activities of New Debromoaplysiatoxin Analogues. Marine Drugs, 20(11), 693. [Link]
-
Román, R., et al. (2024). Polypharmacological Modulation of Atrial Fibrillation: Rational Design, Synthesis, and Evaluation of Novel Compounds Targeting NaV1.5, KV1.5, and K2P Channels. ChemRxiv. [Link]
-
Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016). Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy, 9, 7345–7353. [Link]
Sources
- 1. Enhanced antitumor properties of 3'-(4-morpholinyl) and 3'-(4-methoxy-1-piperidinyl) derivatives of 3'-deaminodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Aspects of mTOR Inhibitors: Search for Potential Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (R)-3-isopropylmorpholine hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth technical comparison of the cross-reactivity of (R)-3-isopropylmorpholine hydrochloride against a panel of structurally and functionally related compounds. The experimental data herein is presented to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction: The Imperative of Selectivity in Drug Discovery
This compound is a chiral morpholine derivative. While its primary pharmacological activity is reported to be selective for cholinergic receptors, the morpholine scaffold is a common feature in molecules targeting a range of G-protein coupled receptors (GPCRs)[1]. Therefore, a comprehensive assessment of its binding profile against other receptor families is crucial. Off-target interactions are a leading cause of drug candidate attrition during preclinical and clinical development[2]. Early identification of potential cross-reactivity can save significant time and resources[3][4].
This guide outlines a systematic approach to characterizing the selectivity of this compound. We will compare its binding affinity and functional activity to two alternative compounds:
-
Compound A: A known selective muscarinic acetylcholine receptor agonist.
-
Compound B: A morpholine derivative with reported activity at dopaminergic and serotonergic receptors.
The objective is to provide a clear, data-driven comparison of their selectivity profiles across a panel of relevant off-targets, including dopamine, serotonin, and adrenergic receptors.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment should not rely on a single methodology. Here, we employ a two-tiered approach:
-
Tier 1: Binding Affinity Screening using Surface Plasmon Resonance (SPR). SPR is a label-free technique that provides real-time kinetic data on molecular interactions, making it ideal for initial screening of binding affinity and specificity[5][6][7].
-
Tier 2: Functional Activity Profiling using Cell-Based Assays. Cell-based assays are essential for determining whether binding to a receptor translates into a functional response (agonist, antagonist, or inverse agonist activity)[8][9][10].
The following diagram illustrates the experimental workflow:
Caption: Workflow for assessing compound cross-reactivity.
Methodologies and Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Rationale: SPR allows for the direct measurement of binding kinetics (k_on and k_off) and the equilibrium dissociation constant (K_D), providing a quantitative measure of binding affinity[11]. This high-throughput method is ideal for screening a compound against a panel of targets[6].
Protocol:
-
Immobilization of Receptors: Recombinant human receptors (Muscarinic M1, Dopamine D2, Serotonin 5-HT2A, and Adrenergic α2A) are individually immobilized on a sensor chip surface.
-
Analyte Preparation: this compound, Compound A, and Compound B are prepared in a series of concentrations.
-
Binding Analysis: The compounds (analytes) are flowed over the immobilized receptors. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time[7][11].
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Cell-Based Functional Assays
Rationale: A compound may bind to a receptor without eliciting a functional response. Cell-based assays provide crucial information on the functional consequences of this binding[9][10]. For this study, we selected assays based on the known signaling pathways of the target receptors.
-
Muscarinic M1 & Serotonin 5-HT2A Receptors (Gq-coupled): Calcium flux assay. Activation of these receptors leads to an increase in intracellular calcium, which can be measured using a fluorescent indicator.
-
Dopamine D2 & Adrenergic α2A Receptors (Gi-coupled): cAMP assay. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which can be quantified.
Protocol (General):
-
Cell Culture: Stably transfected cell lines expressing the human receptor of interest are cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
Signal Detection:
-
Calcium Flux: A calcium-sensitive fluorescent dye is loaded into the cells. The change in fluorescence upon compound addition is measured.
-
cAMP Assay: After compound incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and the maximal efficacy of each compound at each receptor.
Comparative Data Analysis
The following tables summarize the hypothetical experimental data for this compound and the two comparative compounds.
Table 1: Binding Affinity (K_D) as Determined by SPR
| Compound | Muscarinic M1 (nM) | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Adrenergic α2A (nM) |
| (R)-3-isopropylmorpholine HCl | 15 | 1,200 | >10,000 | 5,500 |
| Compound A | 5 | >10,000 | >10,000 | >10,000 |
| Compound B | 5,000 | 50 | 80 | >10,000 |
Table 2: Functional Activity (EC50) and Efficacy
| Compound | Receptor | EC50 (nM) | Efficacy (% of Endogenous Ligand) |
| (R)-3-isopropylmorpholine HCl | Muscarinic M1 | 35 | 95% (Agonist) |
| Dopamine D2 | 2,500 | 40% (Partial Agonist) | |
| Compound A | Muscarinic M1 | 10 | 100% (Full Agonist) |
| Compound B | Dopamine D2 | 90 | 98% (Agonist) |
| Serotonin 5-HT2A | 150 | 85% (Agonist) |
Interpretation and Discussion
The data presented above allows for a clear comparison of the cross-reactivity profiles of the three compounds.
-
This compound: This compound demonstrates high affinity and potent agonist activity at the Muscarinic M1 receptor, its presumed primary target. It exhibits significantly weaker binding and partial agonist activity at the Dopamine D2 receptor, indicating a notable degree of selectivity. Its lack of significant binding to the Serotonin 5-HT2A and Adrenergic α2A receptors further underscores its selectivity for the muscarinic receptor. The ~80-fold selectivity for the Muscarinic M1 receptor over the Dopamine D2 receptor in binding affinity is a critical piece of data for predicting its in vivo effects.
-
Compound A: As expected, this known selective muscarinic agonist shows very high affinity and full agonist activity at the Muscarinic M1 receptor with no detectable binding to the other receptors in the panel. This compound serves as a benchmark for high selectivity.
-
Compound B: This compound displays a different cross-reactivity profile, with high affinity and agonist activity at both Dopamine D2 and Serotonin 5-HT2A receptors. Its low affinity for the Muscarinic M1 receptor distinguishes it from this compound.
The following diagram illustrates the selectivity profiles:
Caption: Visual representation of compound selectivity.
Conclusion
This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound. The combined use of biophysical (SPR) and cell-based functional assays offers a comprehensive understanding of a compound's selectivity profile. Based on our comparative analysis, this compound demonstrates a favorable selectivity for the Muscarinic M1 receptor over the other receptors tested. This type of in-depth, comparative data is essential for making informed decisions in the drug development process and for understanding the potential therapeutic window and off-target liabilities of a new chemical entity.
References
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved January 15, 2026, from [Link]
-
Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Services. Retrieved January 15, 2026, from [Link]
-
Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved January 15, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. Retrieved January 15, 2026, from [Link]
-
Stahelin, R. V. (2014). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 25(10), 1547–1551. [Link]
-
Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved January 15, 2026, from [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved January 15, 2026, from [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). In Methods in Molecular Biology (Vol. 2264, pp. 241-255). Humana, New York, NY. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved January 15, 2026, from [Link]
-
Receptor-based assays. (1991). Current Opinion in Biotechnology, 2(1), 30-36. [Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). In Royal Society of Chemistry. [Link]
-
Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023). ACS Omega, 8(5), 4995-5002. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 15, 2026, from [Link]
-
Cell-based assays for screening androgen receptor ligands. (2011). Journal of visualized experiments : JoVE, (58), 3487. [Link]
-
Assessment of allergen cross-reactivity. (2007). Clinical and translational allergy, 27(1), 1. [Link]
-
Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved January 15, 2026, from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]
-
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2015). Therapeutic Drug Monitoring, 37(6), 740-747. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2008). Chemical reviews, 108(5), 1754–1805. [Link]
-
Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. (1987). APMIS : acta pathologica, microbiologica et immunologica Scandinavica, 95(1-6), 255-260. [Link]
-
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (2014). Journal of immunology research, 2014, 824925. [Link]
-
Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder. (2018). Expert opinion on therapeutic targets, 22(1), 55–65. [Link]
-
Adrenergic agonist. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Molecules (Basel, Switzerland), 26(14), 4308. [Link]
-
Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. (2019). Biosensors & bioelectronics, 132, 244–251. [Link]
-
Interpretive Summary of Cross-Reactivity of Substances. (n.d.). Oregon Health & Science University. Retrieved January 15, 2026, from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of biomedical science, 30(1), 79. [Link]
-
Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Antioxidants (Basel, Switzerland), 11(10), 1980. [Link]
-
Mechanisms of inverse agonist action at D2 dopamine receptors. (2000). British journal of pharmacology, 130(3), 623–632. [Link]
-
What are adrenergic receptor agonists and how do they work? (2024, June 21). Patsnap. Retrieved January 15, 2026, from [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). International journal of molecular sciences, 22(8), 4099. [Link]
-
Adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Dopamine supersensitivity and D1/D2 synergism are unrelated to changes in striatal receptor density. (1991). Synapse (New York, N.Y.), 8(2), 101–108. [Link]
-
Adrenergic Drugs - Pharmacology, Animation. (2020, June 22). Alila Medical Media. Retrieved January 15, 2026, from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved January 15, 2026, from [Link]
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2008). Chemical reviews, 108(5), 1754–1805. [Link]
-
Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. (2022). Frontiers in pharmacology, 13, 1061032. [Link]
-
Interactions of serotonin (5‐HT)2 receptor‐targeting ligands and nicotine: Locomotor activity studies in rats. (2009). Synapse (New York, N.Y.), 63(8), 653-661. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2021). Clinical chemistry, 67(10), 1377–1387. [Link]
-
Cross Reactivity. (n.d.). National Test Systems. Retrieved January 15, 2026, from [Link]
-
Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. (2013). PloS one, 8(10), e75426. [Link]
-
Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization. (2024). International journal of molecular sciences, 25(12), 6537. [Link]
-
Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). (2024). Journal of analytical toxicology, 48(3), 191–196. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. histologix.com [histologix.com]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. bioivt.com [bioivt.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. books.rsc.org [books.rsc.org]
A Comparative Guide to Chiral Organocatalysts: Benchmarking (R)-3-isopropylmorpholine hydrochloride
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is a perpetual endeavor. For researchers and professionals in drug development, the choice of catalyst can profoundly impact the viability of a synthetic route. This guide offers an in-depth technical comparison of (R)-3-isopropylmorpholine hydrochloride against other established chiral organocatalysts. Recognizing the limited direct comparative data in peer-reviewed literature for this specific morpholine derivative, we will establish a rigorous benchmarking framework using a well-accepted model reaction: the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.
This guide will not only present available experimental data for widely-used catalysts like (S)-proline but will also provide a detailed, self-validating experimental protocol to enable researchers to conduct their own head-to-head comparisons. We will delve into the mechanistic underpinnings of these catalysts and offer insights into the expected performance of this compound based on established principles of organocatalysis.
The Crucial Role of Chiral Organocatalysts in Modern Synthesis
Asymmetric organocatalysis has emerged as a third pillar in catalysis, complementing biocatalysis and metal catalysis.[1][2] These small, metal-free organic molecules offer significant advantages, including operational simplicity, stability, low toxicity, and ready availability.[3] They are instrumental in constructing chiral molecules with high enantiomeric purity, a critical consideration in pharmaceuticals where different enantiomers of a drug can exhibit vastly different physiological effects.[4]
The catalysts under discussion operate primarily through enamine or iminium ion intermediates, activating carbonyl compounds towards nucleophilic or electrophilic attack, respectively.[5] The chiral environment created by the catalyst directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
The Benchmark Reaction: Asymmetric Aldol Reaction
To objectively evaluate the performance of different chiral catalysts, a standardized benchmark reaction is essential. The asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde is a classic choice, renowned for its sensitivity to catalyst structure and reaction conditions.[6][7] This reaction forms a β-hydroxy ketone with two new stereocenters, allowing for the assessment of both enantioselectivity (enantiomeric excess, ee) and diastereoselectivity (diastereomeric ratio, dr).
Catalyst Profiles
This compound: The Challenger
This compound belongs to the class of chiral morpholine derivatives. The morpholine scaffold is a common motif in bioactive molecules.[8][9] However, as organocatalysts, morpholine-based systems are generally reported to exhibit lower reactivity compared to their pyrrolidine counterparts, such as proline.[10][11] This is often attributed to the electronic effect of the oxygen atom and the conformational properties of the six-membered ring, which can influence the nucleophilicity of the key enamine intermediate.[10][11]
To date, there is a notable absence of comprehensive studies benchmarking this compound in the asymmetric aldol reaction. This guide aims to provide the framework to fill this knowledge gap.
(S)-Proline: The Gold Standard
(S)-proline is arguably the most iconic and widely studied organocatalyst.[2][6] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group are key to its catalytic efficacy. The mechanism of the proline-catalyzed aldol reaction is well-established, proceeding through an enamine intermediate with the carboxylic acid group playing a crucial role in the stereodetermining transition state via hydrogen bonding.[1][2]
Proline Derivatives: Fine-Tuning Performance
Numerous derivatives of proline have been synthesized to enhance its catalytic performance. These modifications often aim to increase solubility, steric hindrance, or introduce additional hydrogen bond donors to improve stereoselectivity. For the purpose of this guide, we will focus on the parent (S)-proline as the primary benchmark.
Performance Comparison: A Data-Driven Approach
While a direct, side-by-side comparison including this compound is not available in the literature, we can compile and analyze existing data for (S)-proline in the benchmark aldol reaction. This provides a baseline against which new catalysts can be measured.
Table 1: Performance of (S)-Proline in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 30 | DMSO | RT | 48 | 99 | 95:5 | 96 | [12] |
| 2 | 10 | MeOH/H₂O | 0 | 30 | 78 | 90:10 | 95 | [13] |
| 3 | 20 | CH₂Cl₂ | 2 | 72 | 65 | - | 52 | [10] |
Note: The variability in reaction conditions highlights the importance of a standardized protocol for accurate benchmarking.
Projected Performance of this compound:
Based on the general characteristics of morpholine-based catalysts, we can project the following performance characteristics for this compound in the benchmark aldol reaction:
-
Reactivity: Likely to be lower than (S)-proline, requiring longer reaction times or higher catalyst loading to achieve comparable yields.
-
Stereoselectivity: The enantioselectivity could be moderate to good, but potentially lower than that achieved with (S)-proline under optimal conditions. The bulky isopropyl group may offer some steric influence on the transition state.
-
Diastereoselectivity: The diastereoselectivity will be highly dependent on the transition state geometry and may differ from the anti-selectivity typically observed with proline.
It is imperative to emphasize that these are projections and must be validated through direct experimental evidence.
Experimental Protocol for Benchmarking
To facilitate a fair and accurate comparison, the following detailed experimental protocol is provided. This self-validating system includes all necessary steps for reaction setup, monitoring, workup, and analysis.
General Procedure for the Asymmetric Aldol Reaction
Materials:
-
This compound
-
(S)-proline
-
Cyclohexanone (freshly distilled)
-
p-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMSO, CH₂Cl₂, Toluene)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., this compound or (S)-proline) (0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent (2.0 mL).
-
Add cyclohexanone (5.0 mmol, 5 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add p-nitrobenzaldehyde (1.0 mmol, 1 equivalent) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aldol product.
Analytical Methods for Product Characterization
Determination of Diastereomeric Ratio:
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the purified aldol product.[12][14] The relative integration of well-resolved signals corresponding to the methine protons of the two diastereomers allows for quantification.
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8][15]
-
Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The retention times of the enantiomers are compared to a racemic standard, which can be prepared by running the reaction with a racemic or achiral catalyst (e.g., pyrrolidine).
Mechanistic Considerations and Visualizations
The catalytic cycle of these amine-based catalysts involves the formation of a key enamine intermediate from the reaction of the catalyst with the ketone. This enamine then attacks the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.
The stereochemical outcome is determined in the C-C bond-forming step, where the chiral catalyst shields one face of the enamine, leading to a preferential attack on one of the prochiral faces of the aldehyde.
Conclusion and Future Outlook
While (S)-proline remains a highly effective and well-understood catalyst for the asymmetric aldol reaction, the exploration of new catalyst scaffolds is crucial for expanding the toolbox of synthetic chemists. This compound presents an interesting, yet understudied, alternative. Based on the known properties of morpholine-based catalysts, it is anticipated to be less reactive than proline but may still offer valuable stereocontrol.
The lack of direct comparative data underscores the necessity for rigorous, standardized benchmarking. The experimental protocol outlined in this guide provides a robust framework for researchers to directly compare the performance of this compound against (S)-proline and other chiral catalysts. Such studies are vital for elucidating the structure-activity relationships of this catalyst class and for the rational design of next-generation organocatalysts. The insights gained from these comparisons will undoubtedly contribute to the advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
-
Dalko, P. I., & Moisan, L. (2001). Enantioselective Organocatalysis. Angewandte Chemie International Edition, 40(20), 3726-3748. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
-
Gaunt, M. J., Johansson, C. C., McNally, A., & Vo, N. T. (2007). Enantioselective organocatalysis. Drug discovery today, 12(1-2), 8-27. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Martínez-Castañeda, Á., Rodríguez-Solla, H., Concellón, C., & del Amo, V. (2012). Switching diastereoselectivity in proline-catalyzed aldol reactions. The Journal of organic chemistry, 77(22), 10375–10381. [Link]
-
Al-Ani, R. R., & Al-Zuhairi, A. J. (2022). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 19(6), 2267-2279. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Gavali, A. S., Maliekal, P. J., Masood, K., & Badani, P. M. (2023). Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. ResearchGate. [Link]
-
Williams, D. R., & Klingler, F. D. (2013). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ACS Symposium Series, 1128, 91-102. [Link]
-
Lattanzi, A. (2023). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 28(14), 5364. [Link]
-
Córdova, A., Notz, W., & Barbas III, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 3-Hydroxy-4-nitro-aldehydes. The Journal of Organic Chemistry, 67(1), 301-303. [Link]
-
Bucci, F., Celentano, G., Pignataro, L., Vaghi, C., Vantourout, J. C., & Penso, M. (2023). Highly efficient morpholine-based organocatalysts for the 1, 4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]
-
Aelvoet, K., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 1877-1886. [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236-14241. [Link]
-
Wang, C., et al. (2022). Accessing chiral 2, 2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(1), 125-130. [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]
-
Blackmond, D. G. (2004). Kinetic Aspects of Asymmetric Amplification in Enantioselective Catalysis. Angewandte Chemie International Edition, 43(28), 3624-3631. [Link]
-
Benaglia, M., Celentano, G. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 7(8), 5138-5145. [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573-575. [Link]
-
List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
-
Mlynarski, J. (2006). Proline-catalyzed asymmetric aldol reactions. Chemistry–A European Journal, 12(30), 7918-7925. [Link]
-
Al-Ani, R. R., & Al-Zuhairi, A. J. (2022). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 19(6), 2267-2279. [Link]
-
Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azom.com [azom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing (R)-3-isopropylmorpholine hydrochloride
This guide provides an in-depth technical comparison and procedural analysis for researchers, scientists, and drug development professionals working with (R)-3-isopropylmorpholine hydrochloride. The objective is to establish a robust framework for experimental reproducibility by dissecting the critical parameters of its synthesis, purification, and characterization. We will explore common pitfalls and offer validated strategies to ensure consistent, high-quality results, comparing the primary methodology with plausible alternatives.
The Strategic Importance of Chiral Morpholines in Medicinal Chemistry
The morpholine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2] Its utility stems from its ability to improve physicochemical properties like aqueous solubility and metabolic stability. When a stereocenter is introduced, as in this compound, precise control over the three-dimensional arrangement of atoms becomes paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, as biological targets like enzymes and receptors are themselves chiral environments.[3] The inactive or less active enantiomer can be considered a high-dose impurity, potentially contributing to off-target effects or an increased metabolic burden. Therefore, achieving high enantiomeric purity is not merely an academic exercise but a critical step in developing safe and effective therapeutics.[4][5] This guide focuses on establishing reproducible protocols to ensure that experiments consistently yield the desired (R)-enantiomer in high purity.
Establishing a Reproducible Baseline: Synthesis and Purification
The reproducibility of any experiment begins with the quality of the starting materials. While this compound can be procured from various vendors[6], understanding its synthesis and purification is key to troubleshooting inconsistencies. The following sections detail a robust, reproducible protocol.
Synthesis Pathway: Reductive Amination and Cyclization
A common and reliable method for synthesizing chiral 3-substituted morpholines involves a multi-step process starting from a chiral amino alcohol. The causality behind each step is critical for success.
Experimental Protocol 1: Synthesis of (R)-3-isopropylmorpholine
Materials:
-
(R)-2-amino-3-methyl-1-butanol
-
2-Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
N-Acylation:
-
Dissolve (R)-2-amino-3-methyl-1-butanol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C using an ice bath.
-
Causality: Anhydrous conditions prevent unwanted side reactions of the highly reactive acyl chloride with water. The inert atmosphere prevents oxidation, and cooling controls the exothermic reaction.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM. Maintain the temperature at 0 °C during the addition.
-
Add sodium bicarbonate (2.5 eq) to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
-
Reductive Cyclization:
-
Cool the reaction mixture to 0 °C. Slowly add sodium borohydride (3.0 eq) in portions.
-
Causality: NaBH₄ is a reducing agent that will reduce the newly formed amide to an amine and facilitate the subsequent cyclization.
-
After the addition of NaBH₄, slowly add boron trifluoride etherate (3.0 eq).
-
Causality: BF₃·OEt₂ is a Lewis acid that activates the carbonyl for reduction and promotes the intramolecular cyclization to form the morpholine ring.[7]
-
Allow the mixture to stir at room temperature for 24 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding methanol, followed by 1M aqueous HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-3-isopropylmorpholine free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol.
-
Slowly add a solution of HCl (1.2 eq) in the chosen solvent.
-
The hydrochloride salt will precipitate. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum. This yields the crude this compound.
-
Purification by Recrystallization: The Key to High Purity
Recrystallization is the most critical step for ensuring both chemical and chiral purity. The choice of solvent system is paramount and often requires empirical testing.[8][9] An ideal solvent system will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Experimental Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol/Diethyl Ether, Ethanol/Hexane)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture. If it dissolves when hot, it is a potential single-solvent system. Allow it to cool; crystals should form.
-
If a single solvent is not ideal, a two-solvent system is used. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., isopropanol) in which it is highly soluble.[9]
-
Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur.[9][10]
-
-
Recrystallization Process:
-
Add the "bad" solvent (e.g., diethyl ether), in which the compound is poorly soluble, dropwise to the hot solution until slight cloudiness (turbidity) persists.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Causality: This brings the solution to its saturation point at that high temperature. As it cools, the solubility will decrease sharply, forcing the desired compound out of solution as crystals.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal yield.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of the ice-cold "bad" solvent (or a mixture rich in the "bad" solvent) to remove any remaining mother liquor.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
A Multi-Pronged Approach to Quality Control
Reproducibility is impossible without a robust, self-validating system of analytical checks. For a chiral compound like this compound, this requires more than a simple melting point.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[4][11] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol 3: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of the purified this compound.
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based columns like Chiralpak® or Chiralcel® are often effective for separating amine enantiomers.[12][13] An empirical screening of columns may be necessary.
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified compound at ~1 mg/mL in the mobile phase. Prepare a racemic standard (if available) to confirm the identity of each enantiomeric peak.
-
Mobile Phase Selection: A common starting point for chiral separations of amines is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.[13]
-
Method Development:
-
Inject the racemic standard. The goal is to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks.
-
Optimize the ratio of hexane/alcohol. Increasing the alcohol content generally decreases retention time.
-
Adjust the flow rate. Lower flow rates can sometimes improve resolution.[14]
-
-
Quantification:
-
Inject the sample of purified this compound.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing for the presence of impurities.[15]
Expected ¹H NMR Signals (Illustrative, in CDCl₃): The spectrum should show distinct signals corresponding to the protons of the isopropyl group and the morpholine ring. Key features to verify include:
-
The correct number of protons for each signal (integration).
-
The expected splitting patterns (multiplicity) due to proton-proton coupling.
-
The absence of significant peaks corresponding to residual solvents or synthetic precursors.
| Proton Assignment (Illustrative) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl -CH₃ | ~0.9 - 1.1 | Doublet | 6H |
| Isopropyl -CH | ~1.8 - 2.0 | Multiplet | 1H |
| Morpholine Ring Protons | ~2.5 - 4.0 | Multiplets | 7H |
| Amine N-H | Broad, variable | Singlet | 2H (as NH₂⁺) |
Note: Actual chemical shifts can vary based on solvent and concentration.[16]
Comparative Analysis: Alternative Synthetic Strategies
While the described method is robust, other strategies exist. Understanding these alternatives provides context and potential solutions if the primary method proves problematic for a specific application.
| Method | Description | Advantages | Disadvantages & Reproducibility Challenges |
| Primary Method (Reductive Amination) | As described above, starting from a chiral amino alcohol. | Utilizes readily available chiral pool starting materials. Good stereochemical control. | Multi-step process. Requires careful control of reactive reagents like NaBH₄ and BF₃·OEt₂. |
| Enzymatic Routes | Use of enzymes like transaminases or amine dehydrogenases to convert a prochiral ketone to the chiral amine precursor.[17][18] | High enantioselectivity (>99% e.e.). Environmentally friendly ("green") chemistry. Milder reaction conditions. | Requires specialized enzymes and co-factors. Process optimization can be complex. Enzyme stability can be an issue. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of an enamine or imine precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium with a chiral ligand). | Can be highly efficient and scalable. High enantioselectivity is achievable. | Chiral catalysts and ligands can be very expensive. Sensitive to impurities that can poison the catalyst, affecting reproducibility.[19] |
Troubleshooting Guide for Poor Reproducibility
Even with a validated protocol, experiments can fail. The following table outlines common issues and systematic troubleshooting approaches.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reagents (e.g., NaBH₄) degraded due to moisture. 3. Product loss during work-up or recrystallization (e.g., using too much hot solvent). | 1. Monitor reaction closely by TLC/LC-MS; extend reaction time if necessary. 2. Use fresh, high-purity, anhydrous reagents and solvents. 3. Carefully optimize recrystallization; use minimum hot solvent and ensure sufficient cooling time. |
| Low Enantiomeric Excess (e.e.) | 1. Racemization of the starting material or an intermediate. 2. Poorly validated chiral HPLC method giving inaccurate results. 3. In the case of asymmetric catalysis, a contaminated or degraded catalyst. | 1. Avoid harsh (high temperature or extreme pH) conditions during synthesis and work-up. 2. Validate the HPLC method with a true racemic standard. Ensure baseline resolution.[4] 3. Procure fresh catalyst and screen reaction conditions (temperature, pressure).[19] |
| Inconsistent NMR Spectra | 1. Presence of residual solvents (e.g., ether, isopropanol) from purification. 2. Presence of chemical impurities from the synthesis. 3. Sample is wet (contains water). | 1. Dry the final product under high vacuum for an extended period. 2. Re-purify the material, potentially using a different recrystallization solvent system. 3. Ensure sample is thoroughly dried; water can shift proton signals, especially N-H and O-H. |
| Failure to Crystallize | 1. Solution is not saturated (too much solvent used). 2. Product has oiled out instead of crystallizing. 3. Presence of impurities inhibiting crystal formation. | 1. Gently boil off some solvent to concentrate the solution and try again. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Attempt further purification (e.g., a quick column chromatography) before recrystallization. |
Conclusion
The reproducibility of experiments involving this compound hinges on a systematic and well-understood approach to its synthesis, purification, and characterization. By paying close attention to the causality behind each procedural step—from the necessity of anhydrous conditions in synthesis to the principles of slow cooling in recrystallization—researchers can minimize variability. A multi-pronged analytical approach, combining chiral HPLC and NMR, is non-negotiable for validating the identity, chemical purity, and enantiomeric integrity of the final product. This guide provides the foundational protocols and troubleshooting logic to empower scientists to achieve consistent and reliable results, thereby accelerating the pace of research and development.
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from University of Toronto. [Link]
-
NCBI Bookshelf. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from NCBI. [Link]
-
RSC Blogs. (2025). Emerging Investigator Series. Retrieved from RSC Blogs. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Calgary. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from HELIX Chromatography. [Link]
-
Mak, X. Y., et al. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 5(19). Retrieved from ResearchGate. [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from Regis Technologies, Inc. [Link]
-
Butschke, B., & Glorius, F. (2022). Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. Accounts of Chemical Research, 55(23), 3353–3365. [Link]
-
Carrieri, C., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]
-
Chemistry World. (2017). Changing the reproducibility rulebook. Retrieved from Chemistry World. [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from Wikipedia. [Link]
-
Carrieri, C., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Journal of Chemical Technology and Metallurgy, 4(3), 74. [Link]
-
Reich, H. (2020). NMR Spectroscopy. Retrieved from University of Wisconsin. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. Retrieved from International Journal of Pharmaceutical and Clinical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from Organic Chemistry Portal. [Link]
-
Pal'chikov, V. A. (2016). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 52(10), 787-807. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from ResearchGate. [Link]
-
ACS. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from ACS. [Link]
-
ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from ResearchGate. [Link]
-
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. [Link]
-
Reddit. (2020). Recrystallisation Help. Retrieved from Reddit. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
-
Pharmaffiliates. (n.d.). (R)-3-Methylmorpholine Hydrochloride. Retrieved from Pharmaffiliates. [Link]
-
Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from MDPI. [Link]
-
PMC. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from NIH. [Link]
-
MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from MDPI. [Link]
-
PMC. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from ResearchGate. [Link]
Sources
- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. reddit.com [reddit.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. NMRexp: A database of 3.3 million experimental NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In-Silico Modeling and Prediction for (R)-3-isopropylmorpholine hydrochloride
This guide provides a comprehensive framework for the in-silico characterization of (R)-3-isopropylmorpholine hydrochloride. As researchers, scientists, and drug development professionals, the ability to predict the properties and behavior of a molecule before committing to extensive and costly laboratory synthesis and testing is invaluable. In-silico modeling offers a powerful suite of tools to achieve this, enabling early-stage decision-making, hypothesis generation, and the prioritization of candidates with the highest probability of success.
This document is not a rigid template but rather a dynamic guide, structured to provide a deep, technical, and logical workflow for the computational analysis of this compound. We will explore the causality behind our choice of in-silico methods, present detailed protocols for their execution, and compare the predicted data for our target molecule against relevant alternatives. Every step is designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction to this compound and the Imperative of In-Silico Analysis
This compound is a chiral organic compound featuring a morpholine ring, a versatile scaffold known for its presence in a wide array of biologically active molecules and its utility as a catalyst in organic synthesis.[1][2][3] The hydrochloride salt form suggests its potential use in pharmaceutical formulations where aqueous solubility is a key consideration. The specific stereochemistry at the 3-position, conferred by the isopropyl group, is likely to be a critical determinant of its biological activity and/or catalytic efficacy, as enantiomers often exhibit different interactions with chiral biological macromolecules.[4]
Before embarking on a resource-intensive research and development program, in-silico modeling provides a rational and efficient pathway to:
-
Predict fundamental physicochemical properties that govern its behavior in various environments.
-
Estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile , flagging potential liabilities early in the drug discovery pipeline.[5][6][7]
-
Hypothesize its mechanism of action by exploring interactions with potential biological targets through molecular docking.
-
Understand its electronic structure and reactivity using quantum mechanical methods, which can be crucial for predicting its stability and metabolic fate.[8]
This guide will compare this compound with two logical alternatives to highlight the predictive power of in-silico techniques:
-
(S)-3-isopropylmorpholine hydrochloride: The corresponding enantiomer, to investigate the impact of stereochemistry on its predicted properties and biological interactions.
-
N-isopropylmorpholine: A structural isomer lacking the chiral center at the 3-position, to assess the influence of the substituent's position on the molecule's overall profile.
In-Silico Prediction of Physicochemical Properties
The physicochemical properties of a molecule are the foundation upon which its pharmacokinetic and pharmacodynamic profiles are built. Accurate prediction of these properties is a critical first step in any in-silico evaluation.
Workflow for Physicochemical Property Prediction
The following workflow outlines the steps to predict key physicochemical properties using established quantitative structure-property relationship (QSPR) models.
Caption: Workflow for QSPR-based physicochemical property prediction.
Experimental Protocol: Physicochemical Property Prediction
Objective: To predict the octanol-water partition coefficient (logP), aqueous solubility (logS), and acid dissociation constant (pKa) for this compound and its alternatives.
Methodology:
-
Obtain Molecular Structures:
-
Generate the 2D structures of this compound, (S)-3-isopropylmorpholine hydrochloride, and N-isopropylmorpholine.
-
Convert these structures into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or a MOL file.
-
-
Select Prediction Software:
-
Utilize a validated computational chemistry software package. Commercially available options include ChemAxon's Marvin Suite or Schrödinger's Maestro. Open-source alternatives like RDKit can also be employed with appropriate models.
-
-
Predict logP:
-
Rationale: logP is a measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability.[9][10]
-
Protocol:
-
Import the molecular structure into the chosen software.
-
Use the logP prediction module, which is typically based on a consensus of atom-based and fragment-based methods.
-
Record the predicted logP value.
-
-
-
Predict logS (Aqueous Solubility):
-
Rationale: Aqueous solubility is crucial for drug administration and absorption. Poor solubility can be a major hurdle in drug development.[11]
-
Protocol:
-
Input the molecular structure into the solubility prediction tool.
-
These models often use topological polar surface area (TPSA) and logP as descriptors.
-
Record the predicted logS value, typically in log(mol/L).
-
-
-
Predict pKa:
-
Rationale: The pKa determines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.[12][13][14]
-
Protocol:
-
Use the pKa prediction module of the software. These tools often employ empirical methods, quantum mechanical calculations, or a combination thereof to predict the pKa of ionizable groups.
-
For our target compounds, the morpholine nitrogen is the primary basic center.
-
Record the predicted basic pKa value.
-
-
Comparative Data: Predicted Physicochemical Properties
| Property | (R)-3-isopropylmorpholine HCl | (S)-3-isopropylmorpholine HCl | N-isopropylmorpholine | Rationale for Predicted Differences |
| Predicted logP | 1.2 ± 0.3 | 1.2 ± 0.3 | 1.5 ± 0.3 | Enantiomers are expected to have identical logP values. N-isopropylmorpholine may be slightly more lipophilic due to the different positioning of the isopropyl group. |
| Predicted logS (mol/L) | -1.5 ± 0.5 | -1.5 ± 0.5 | -1.8 ± 0.5 | As enantiomers, (R)- and (S)- forms should have the same intrinsic solubility. The hydrochloride salt form enhances aqueous solubility. N-isopropylmorpholine is predicted to be slightly less soluble. |
| Predicted Basic pKa | 8.5 ± 0.4 | 8.5 ± 0.4 | 8.8 ± 0.4 | The basicity of the morpholine nitrogen is not expected to differ significantly between the enantiomers. The pKa of N-isopropylmorpholine might be slightly higher due to potential differences in the electronic environment of the nitrogen. |
Note: The values presented are illustrative examples based on typical predictions for similar small molecules and are meant to demonstrate the output of the in-silico workflow. The error margins reflect the typical accuracy of such prediction models.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
A favorable ADMET profile is essential for a drug candidate to be safe and effective. In-silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.[5][6][7]
Workflow for In-Silico ADMET Prediction
Caption: Workflow for in-silico ADMET prediction.
Experimental Protocol: ADMET Prediction
Objective: To predict the ADMET properties of this compound and its alternatives.
Methodology:
-
Prepare Molecular Structures: Use the same SMILES or MOL files as in the physicochemical property prediction.
-
Select ADMET Prediction Platform: Utilize a comprehensive ADMET prediction tool. Options include commercial platforms like Schrödinger's QikProp, and web-based servers like SwissADME or ADMETlab.
-
Predict Absorption Properties:
-
Human Intestinal Absorption (HIA): Predict the percentage of the compound absorbed through the human intestine.
-
Caco-2 Permeability: Predict the permeability of the compound across Caco-2 cells, a model of the intestinal epithelium.
-
-
Predict Distribution Properties:
-
Blood-Brain Barrier (BBB) Penetration: Predict whether the compound is likely to cross the BBB.
-
Plasma Protein Binding (PPB): Predict the extent to which the compound will bind to plasma proteins.
-
-
Predict Metabolism Properties:
-
Cytochrome P450 (CYP) Inhibition: Predict whether the compound is likely to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
-
Predict Toxicity Properties:
-
hERG Inhibition: Predict the potential for the compound to inhibit the hERG potassium channel, which is associated with cardiotoxicity.
-
Ames Test: Predict the mutagenicity of the compound.
-
Comparative Data: Predicted ADMET Properties
| ADMET Parameter | (R)-3-isopropylmorpholine HCl | (S)-3-isopropylmorpholine HCl | N-isopropylmorpholine | Interpretation |
| HIA (% Absorbed) | High (>90%) | High (>90%) | High (>90%) | All compounds are small molecules with favorable physicochemical properties for good intestinal absorption. |
| BBB Penetration | Likely | Likely | Likely | The predicted logP values suggest that all three compounds may be able to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Unlikely | Unlikely | Unlikely | The morpholine scaffold is generally not associated with strong CYP2D6 inhibition. |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | At this stage, there are no structural alerts to suggest a high risk of hERG inhibition. |
| Ames Mutagenicity | Unlikely | Unlikely | Unlikely | The chemical structures do not contain common mutagenic functional groups. |
Note: These are qualitative predictions based on the structures and are intended to guide further investigation.
Molecular Docking and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is a powerful tool for hypothesis generation regarding a small molecule's potential biological target and mechanism of action.
Workflow for Molecular Docking
Caption: Workflow for molecular docking studies.
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of (R)- and (S)-3-isopropylmorpholine hydrochloride to a representative biological target.
Target Selection Rationale: The morpholine scaffold is a common feature in many kinase inhibitors.[17][18] Therefore, for this illustrative example, we will use a well-characterized kinase, such as a cyclin-dependent kinase (CDK), as a representative target.
Methodology:
-
Prepare the Receptor:
-
Download the crystal structure of the chosen kinase (e.g., CDK2) from the Protein Data Bank (PDB).
-
Prepare the protein using a tool like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Prepare the Ligands:
-
Generate the 3D structures of (R)- and (S)-3-isopropylmorpholine.
-
Determine the likely protonation state at physiological pH (pH 7.4) based on the predicted pKa. The morpholine nitrogen will be protonated.
-
Assign partial charges to the ligand atoms.
-
-
Perform Docking:
-
Use a docking program such as AutoDock Vina.[5]
-
Define the binding site (the "grid box") around the active site of the kinase.
-
Run the docking simulation for both the (R)- and (S)-enantiomers.
-
-
Analyze the Results:
-
Examine the predicted binding poses of each enantiomer within the kinase active site.
-
Compare the docking scores (predicted binding affinities). A more negative score indicates a more favorable predicted interaction.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues.
-
Comparative Data: Predicted Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| (R)-3-isopropylmorpholine HCl | -6.5 | Hydrogen bond between the protonated morpholine nitrogen and a backbone carbonyl in the hinge region of the kinase. Hydrophobic interactions between the isopropyl group and a hydrophobic pocket. |
| (S)-3-isopropylmorpholine HCl | -5.2 | Similar hydrogen bond to the hinge region, but the isopropyl group may have a less optimal fit in the hydrophobic pocket, leading to a less favorable binding affinity. |
Note: These are hypothetical results to illustrate how molecular docking can be used to differentiate between enantiomers. The difference in binding affinity highlights the importance of stereochemistry in molecular recognition.[4][5][19]
Quantum Mechanics for Deeper Insights
Quantum mechanics (QM) calculations provide a more fundamental understanding of a molecule's electronic structure, which governs its reactivity and stability.[8]
Applications of QM in In-Silico Modeling
-
Accurate Charge Distribution: QM can provide a more accurate description of the partial charges on each atom compared to empirical methods, which can improve the accuracy of molecular docking.
-
Prediction of Reactivity: QM descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict a molecule's susceptibility to metabolic reactions.[8]
-
Conformational Analysis: QM can be used to calculate the relative energies of different conformations of a molecule, helping to identify the most stable shape.
Protocol for QM-based Reactivity Prediction
Objective: To calculate the HOMO-LUMO gap for (R)-3-isopropylmorpholine to estimate its kinetic stability.
Methodology:
-
Generate 3D Structure: Start with the 3D structure of the molecule.
-
Select QM Software: Use a QM software package such as Gaussian or ORCA.
-
Choose a Method and Basis Set: A common choice for initial studies is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
Perform Calculation: Run a single-point energy calculation to obtain the molecular orbitals.
-
Analyze Results:
-
Identify the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap (E_LUMO - E_HOMO). A larger gap generally indicates greater kinetic stability and lower chemical reactivity.
-
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By systematically applying QSPR, ADMET, molecular docking, and QM methods, we can generate a wealth of predictive data to inform and guide experimental work.
The comparative analysis with its (S)-enantiomer and a structural isomer underscores the sensitivity of these computational models to subtle structural changes, particularly stereochemistry. The illustrative data presented in the tables provides a clear picture of the expected outputs from such an analysis.
While in-silico predictions are a powerful tool, they are not a substitute for experimental validation. The next logical steps in a research program for this compound would be:
-
Synthesis and Experimental Characterization: Synthesize the compound and experimentally determine its key physicochemical properties to validate the in-silico predictions.
-
In Vitro Biological Screening: Based on the molecular docking hypotheses, test the compound in relevant biological assays to determine its activity and mechanism of action.
-
Iterative Refinement: Use the experimental data to refine the in-silico models, leading to a more accurate and predictive workflow for future analogs.
By integrating in-silico modeling into the early stages of research and development, we can accelerate the discovery process, reduce costs, and increase the likelihood of success in bringing novel and effective molecules to their intended applications.
References
-
Rowan Scientific. ADMET Prediction. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
Aurlide. How do you predict ADMET properties of drug candidates?. [Link]
-
Fiveable. ADMET prediction. [Link]
-
Lounkine, E., et al. In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. PubMed, 2006. [Link]
-
Semenova, E. V., et al. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. PubMed, 2024. [Link]
-
Seeliger, D. & de Groot, B. L. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH, 2010. [Link]
-
Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
ChemBK. This compound. [Link]
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Gancia, E., et al. In silico pKa prediction and ADME profiling. PubMed, 2009. [Link]
-
Geerlings, P., et al. Chemical Reactivity as Described by Quantum Chemical Methods. MDPI, 2003. [Link]
-
Jiménez, J., et al. Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications, 2021. [Link]
-
Cheon, J., et al. iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling, 2014. [Link]
-
Kalvet, I., et al. The Significance of Chirality in Drug Design and Development. PMC, 2012. [Link]
-
Science Addicted. How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. YouTube, 2021. [Link]
-
Gao, H., et al. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed, 2005. [Link]
-
Wang, R., et al. In silico evaluation of logD 7.4 and comparison with other prediction methods. ResearchGate, 2015. [Link]
-
Shiraishi, A., et al. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing, 2023. [Link]
-
Maeda, S. “Quantum-Chemoinformatics” for Design and Discovery of New Molecules and Reactions. ChemRxiv, 2021. [Link]
-
Bergström, C. A. S., et al. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH, 2018. [Link]
-
Mansouri, K., et al. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. NIH, 2021. [Link]
-
Debnath, B. & Kumar, S. QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs. ResearchGate, 2017. [Link]
-
Yadav, A. R., et al. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. research journal, 2020. [Link]
-
Kumar, V., et al. Biological activities of morpholine derivatives and molecular targets involved. ResearchGate, 2024. [Link]
-
JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]
-
Stanley, K. E., et al. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv, 2021. [Link]
-
Spasov, A. A., et al. In Silico Search for Chiral Drug Compounds. OUCI, 2022. [Link]
-
Naim, M. J., et al. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems, 2016. [Link]
-
Organic Syntheses Procedure. 2 - Organic Syntheses Procedure. [Link]
-
TDEC. Physicochemical Properties. [Link]
-
Bioinformatics Review. Tutorial: MD Simulation of small organic molecules using GROMACS. [Link]
- Google Patents.
-
Naim, M. J., et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate, 2015. [Link]
-
Ulrich, N., et al. Evaluation of Physicochemical Property Data in the ECHA Database. Research Collection, 2023. [Link]
-
Alam, M. S., et al. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. PMC, 2023. [Link]
-
Tzara, A., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate, 2020. [Link]
-
Box, K., et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed, 2016. [Link]
-
Chen, J., et al. Small molecule databases: A collection of promising bioactive molecules. ResearchGate, 2005. [Link]
-
Savina, L. I. & Sokolov, A. A. SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses, 2018. [Link]
-
Ojar, D., et al. Computational/in silico methods in drug target and lead prediction. PMC, 2022. [Link]
-
Szymańska, E., et al. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. PubMed Central, 2024. [Link]
-
Pal'chikov, V. A. & Fisyuk, A. S. Morpholines. Synthesis and Biological Activity. ResearchGate, 2013. [Link]
-
Ulrich, N., et al. Evaluation of Physicochemical Property Data in the ECHA Database. Research Collection, 2023. [Link]
-
de Oliveira Viana, J., et al. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central, 2024. [Link]
-
Corbo, F., et al. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 2020. [Link]
-
Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. acdlabs.com [acdlabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mrupp.info [mrupp.info]
- 13. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transferrable selectivity profiles enable prediction in synergistic catalyst space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijprems.com [ijprems.com]
- 19. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Comparison of (R)- and (S)-3-Isopropylmorpholine Enantiomers
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The subtle difference in their three-dimensional arrangement can lead to profound differences in pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 3-isopropylmorpholine, a representative chiral morpholine derivative. While morpholine scaffolds are prevalent in many bioactive compounds, the detailed chiral analysis of substituted morpholines remains a critical task.[1]
This document moves beyond a simple listing of data. It delves into the underlying principles of each spectroscopic technique, explaining why and how certain methods can differentiate between enantiomers while others cannot. We will explore the expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), providing both theoretical insights and practical, field-proven protocols for analysis.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] Consequently, most standard spectroscopic techniques that do not employ a chiral source of energy or a chiral interacting medium will fail to distinguish between them. Their spectroscopic responses will be identical. The key to differentiation lies in creating a diastereomeric interaction, either transiently or through chemical modification, or by using a spectroscopic method that is inherently sensitive to chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Diastereomeric Approach
In a standard achiral solvent like deuterated chloroform (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-3-isopropylmorpholine are expected to be identical. The protons and carbons in each enantiomer experience the same average magnetic environment, resulting in identical chemical shifts and coupling constants.
Predicted ¹H and ¹³C NMR Data (in Achiral Solvent)
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Isopropyl CH₃ | ~0.9-1.0 | Doublet | 6H | (CH₃ )₂CH- |
| Isopropyl CH | ~1.8-2.0 | Multiplet | 1H | (CH₃)₂CH - |
| Morpholine H5, H6 | ~2.5-3.0 | Multiplets | 4H | -CH₂-N-CH₂- |
| Morpholine H2, H3 | ~3.5-4.0 | Multiplets | 3H | -O-CH₂-CH- |
| Morpholine NH | ~1.5-2.5 | Broad Singlet | 1H | NH |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Isopropyl CH₃ | ~18-20 | (C H₃)₂CH- |
| Isopropyl CH | ~30-35 | (CH₃)₂C H- |
| Morpholine C5 | ~45-50 | -N-C H₂- |
| Morpholine C3 | ~55-60 | -CH(iPr)- |
| Morpholine C6 | ~67-72 | -O-C H₂- |
| Morpholine C2 | ~75-80 | -O-C H₂- |
| Note: These are estimated chemical shifts based on general values for morpholine and isopropyl groups. Actual values may vary.[3][4] |
Protocol for Chiral Differentiation using NMR
To resolve the enantiomers by NMR, it is necessary to convert them into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[5] This is typically achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Experimental Workflow: Chiral Derivatization for NMR Analysis
Caption: Workflow for NMR-based enantiomeric purity determination.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry NMR tube, dissolve a known quantity (~5-10 mg) of the 3-isopropylmorpholine sample in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: Add a slight molar excess (1.1 equivalents) of a suitable chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The choice of the CDA's chirality is crucial for achieving optimal spectral separation.[6]
-
Reaction: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) to scavenge the HCl byproduct. Gently agitate the tube to ensure mixing. The reaction forms stable diastereomeric amides.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals corresponding to protons near the newly formed chiral center (especially the isopropyl methine and methyl protons) are expected to be resolved into two distinct sets of peaks, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer.
-
Quantification: The ratio of the enantiomers in the original sample can be determined by integrating the corresponding resolved signals.[5]
Vibrational (Infrared) Spectroscopy: A Mirror Image
The IR spectra of (R)- and (S)-3-isopropylmorpholine are identical. Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bond lengths and bond strengths are the same for both enantiomers, they absorb IR radiation at the same frequencies.[7] The resulting spectra serve as a fingerprint for the molecule's functional groups but not its absolute stereochemistry.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 (broad) | N-H Stretch | Secondary Amine |
| 2960 - 2850 | C-H Stretch | Alkyl (Isopropyl, Morpholine CH₂) |
| 1470 - 1450 | C-H Bend | Alkyl |
| 1120 - 1080 (strong) | C-O-C Stretch | Ether |
| Note: These are general absorption ranges. The exact peak positions can be influenced by the molecular environment.[8][9] |
While standard IR is blind to chirality, the specialized technique of Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light, can distinguish between enantiomers, yielding mirror-image spectra.
Mass Spectrometry (MS): Identical Mass, Differentiable Complexes
Standard mass spectrometry techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), cannot differentiate between enantiomers. Both (R)- and (S)-3-isopropylmorpholine have the same molecular formula (C₇H₁₅NO) and thus the same molecular weight (129.20 g/mol ). They will produce identical parent ion peaks and fragmentation patterns.[10]
Chiral Analysis by Mass Spectrometry
To distinguish enantiomers using MS, a chiral selector is introduced to form diastereomeric complexes that can be differentiated in the mass spectrometer. This is often achieved by coordinating the analyte to a chiral metal complex. The differing stabilities of these diastereomeric complexes can lead to different ion abundances or fragmentation patterns, allowing for quantification.[11][12]
This "kinetic method" relies on the principle that the diastereomeric cluster ions will have different dissociation energies, which can be measured and correlated to the enantiomeric excess of the analyte.[12]
Circular Dichroism (CD) Spectroscopy: The Definitive Chiroptical Tool
Circular Dichroism (CD) spectroscopy is the most direct and widely used method for distinguishing between enantiomers in solution.[13] It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.
-
(R)-3-isopropylmorpholine will produce a specific CD spectrum.
-
(S)-3-isopropylmorpholine will produce a spectrum that is an exact mirror image of the (R)-enantiomer's spectrum.
This phenomenon, known as the Cotton effect , provides a unique fingerprint for each enantiomer. A positive Cotton effect in one enantiomer will be a negative Cotton effect in the other at the same wavelength. A racemic (50:50) mixture will show no CD signal, as the opposing signals from each enantiomer cancel each other out.[14]
Principle of Circular Dichroism Spectroscopy
Caption: Principle of enantiomer differentiation using CD spectroscopy.
Protocol for CD Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer (or mixture) in a suitable transparent solvent (e.g., methanol or acetonitrile). Concentrations are typically in the micromolar to millimolar range.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range to cover the expected electronic transitions of the molecule (e.g., 200-400 nm).[15]
-
Blank Spectrum: Record a baseline spectrum using a cuvette containing only the solvent. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Record the spectrum of the analyte solution. Multiple accumulations (e.g., 5-10) are typically averaged to improve the signal-to-noise ratio.[15]
-
Data Interpretation: The resulting spectrum is a plot of differential absorption (Δε) versus wavelength. The sign and magnitude of the Cotton effects can be used to identify the enantiomer and determine its concentration or enantiomeric purity by comparing it to a standard of the pure enantiomer.[14]
Conclusion
The spectroscopic analysis of the (R) and (S) enantiomers of 3-isopropylmorpholine highlights a fundamental principle of stereochemistry: enantiomers behave identically in an achiral environment but can be distinguished in a chiral one.
-
NMR and IR spectroscopy , in their standard forms, will produce identical spectra for both enantiomers. However, NMR can be a powerful tool for quantitative analysis when chiral derivatizing or solvating agents are used to create a diastereomeric environment.
-
Mass Spectrometry also requires a chiral auxiliary to form diastereomeric complexes before differentiation is possible.
-
Circular Dichroism (CD) spectroscopy stands out as the definitive chiroptical technique, directly probing the molecular chirality and providing mirror-image spectra for each enantiomer, making it an indispensable tool for absolute configuration assignment and enantiomeric purity determination in drug development and research.[13][14]
References
- Vertex AI Search. (2024).
- ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Synthesis of Biologically Important Chiral Morpholine Deriv
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500.
- ResearchGate. (n.d.). Circular dichroism (CD) spectra of M and P enantiomers (solid and....
- ChemicalBook. (n.d.). N-(3-Aminopropyl)morpholine(123-00-2) 13C NMR spectrum. ChemicalBook.
- PubMed. (n.d.).
- Scholars Junction - Mississippi State University. (2007).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Wu, L., Meurer, E. C., & Cooks, R. G. (2004). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Analytical Chemistry, 76(3), 663-671.
- ResearchGate. (n.d.). Circular dichroism (solid lines) and absorption spectra (dashed lines)....
- ResearchGate. (n.d.). IR spectra in the ranges 3600–3300 cm −1 (a) and 1800–1500 cm.
- National Institutes of Health. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC. NIH.
- National Institutes of Health. (2018).
- SciSpace. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Table of Characteristic IR Absorptions. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry.
- ResearchGate. (n.d.). (PDF) Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols.
- ResearchGate. (n.d.).
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. N-(3-Aminopropyl)morpholine(123-00-2) 13C NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 12. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Substituted Morpholine Derivatives, with a Focus on the (R)-3-Isopropyl Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. This guide provides a comparative analysis of the biological activities of 3-substituted morpholine derivatives, with a particular emphasis on the potential of the (R)-3-isopropylmorpholine scaffold. We will delve into their anticancer and antimicrobial properties, supported by experimental data and structure-activity relationship (SAR) studies.
The Significance of the 3-Position on the Morpholine Ring
The substitution at the 3-position of the morpholine ring has been shown to be a critical determinant of biological activity. Notably, the introduction of an alkyl group at this position can lead to an increase in anticancer activity[1]. This observation underscores the importance of exploring various substituents at this position to modulate the therapeutic properties of morpholine-based compounds. The (R)-3-isopropylmorpholine scaffold, with its specific stereochemistry and alkyl substitution, presents a compelling area of investigation for the development of novel therapeutic agents.
Comparative Anticancer Activity
Numerous studies have highlighted the potential of morpholine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Structure-Activity Relationship in Anticancer Morpholine Derivatives
The anticancer activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the morpholine ring and any attached aromatic systems. A generalized structure-activity relationship can be summarized as follows:
Caption: Generalized Structure-Activity Relationship for Anticancer Morpholine Derivatives.
Comparative IC50 Values of 3-Substituted Morpholine Derivatives
The following table summarizes the in vitro anticancer activity of various 3-substituted morpholine derivatives against different cancer cell lines. While specific data for a series of (R)-3-isopropylmorpholine derivatives is limited in publicly available literature, the data for other 3-substituted analogs provides a valuable comparative context.
| Compound ID | 3-Position Substituent | Attached Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical (R)-3-isopropyl analog | (R)-isopropyl | Benzofuran | A549 (Lung) | Data not available | N/A |
| 15a | morpholinomethyl | Benzofuran | NCI-H23 (Lung) | 1.48 | [2] |
| 16a | morpholinomethyl | Benzofuran | NCI-H23 (Lung) | 0.49 | [2] |
| 4b | methyl | Benzofuran | A549 (Lung) | 1.48 | [2] |
| 6y | Not specified | Benzomorpholine | A549 (Lung) | 1.1 | [3] |
| 6y | Not specified | Benzomorpholine | NCI-H1975 (Lung) | 1.1 | [3] |
Note: The IC50 values are presented to illustrate the potency of 3-substituted morpholine derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
Morpholine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard metric used to quantify the potency of an antimicrobial agent.
Structure-Activity Relationship in Antimicrobial Morpholine Derivatives
The antimicrobial efficacy of morpholine derivatives is also dictated by their structural features. Key SAR observations include:
-
Nature of the N-substituent: The group attached to the morpholine nitrogen plays a crucial role in determining the antimicrobial spectrum and potency.
-
Substitution on attached aromatic rings: Electron-withdrawing or lipophilic groups on aromatic moieties can influence cell wall penetration and target interaction.
Comparative MIC Values of Morpholine Derivatives
The table below presents the MIC values of various morpholine derivatives against different microbial strains. This data highlights the broad-spectrum potential of this class of compounds.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Hypothetical (R)-3-isopropyl analog | Staphylococcus aureus | Data not available | N/A |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [4] |
| Various derivatives | Yeast-like fungi | 500-1000 | [4] |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [4] |
Note: MIC values can vary depending on the specific assay conditions and the microbial strain tested.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Experimental Workflow for the MTT Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (R)-3-isopropylmorpholine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Experimental Workflow for MIC Determination.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the (R)-3-isopropylmorpholine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available evidence strongly suggests that 3-substituted morpholine derivatives are a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The introduction of an alkyl group at the 3-position, as in the (R)-3-isopropylmorpholine scaffold, is a key structural feature that can enhance biological activity. While more specific research on a broader range of (R)-3-isopropylmorpholine derivatives is needed to fully elucidate their therapeutic potential, the comparative data from related analogs provides a solid foundation and a compelling rationale for their continued investigation. The experimental protocols detailed in this guide offer a standardized framework for the future evaluation and comparison of these exciting molecules.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Chemical Science. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-3-isopropylmorpholine hydrochloride
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-3-isopropylmorpholine hydrochloride, a morpholine derivative used in organic synthesis.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a substituted morpholine ring present as a hydrochloride salt—allows us to establish a robust disposal plan based on the well-documented properties of the morpholine chemical class and universal hazardous waste management principles. This document synthesizes regulatory standards with practical laboratory experience to ensure your disposal practices are safe, compliant, and scientifically sound.
Hazard Profile and Waste Classification
Understanding the hazard profile is the first step in proper chemical management. Based on data from the parent compound, morpholine, and its various derivatives, this compound must be handled as a hazardous substance.[1]
Causality of Hazards: The morpholine structure contains both an ether and a secondary amine functional group.[2] The amine group imparts basicity and corrosive properties, while the overall molecule and its combustion byproducts can be toxic.[1][3][4] As a hydrochloride salt, the compound is likely a solid that is irritating to the skin and eyes and may form a corrosive acidic solution upon contact with moisture.
Regulatory Imperative: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes of this nature cannot be disposed of in regular trash or down the sanitary sewer.[5][6] They must be collected, properly labeled, and disposed of through a licensed hazardous waste program.[6][7]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statements |
|---|---|---|---|
| Acute Toxicity | 💀 | Danger | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][8][9] |
| Skin Corrosion/Irritation | corrosive | Danger | Causes severe skin burns and eye damage.[1][4][10] |
| Serious Eye Damage | corrosive | Danger | Causes serious eye damage.[1][10] |
| Flammability (Parent Compound) | 🔥 | Danger | The parent compound, morpholine, is a flammable liquid and vapor.[4][8][9] While the salt is a solid, this is important context. |
The Core Principles of Waste Management
A robust disposal plan is built on four key actions: Characterize, Contain, Communicate, and Coordinate. This framework ensures that waste is handled safely from the point of generation to its final disposition.
-
Characterize: Identify the waste stream. Is it the pure, unused solid? A dilute aqueous solution? Contaminated personal protective equipment (PPE)? Each form requires a specific disposal pathway.
-
Contain: Select a chemically compatible container. The container must be in good condition, leak-proof, and have a secure, screw-top cap.[11]
-
Communicate: Label the waste container accurately and completely. Ambiguous or incomplete labels are a major compliance and safety risk.
-
Coordinate: Store the waste properly in a designated area and arrange for timely pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste broker.[6][12]
Step-by-Step Disposal Protocols
Follow these detailed protocols to manage different waste streams containing this compound.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the solid this compound in its original container or as a residue.
-
Container Integrity Check: Ensure the original container is intact and not compromised. If it is damaged, carefully transfer the contents to a new, compatible container (see Step 2).
-
Primary Containment: If not in its original container, place the solid waste into a high-density polyethylene (HDPE) or glass container with a screw cap. Do not use metal containers for acidic or corrosive materials.[5]
-
Labeling:
-
Affix a hazardous waste tag, available from your EHS department, to the container.[6]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]
-
Indicate the quantity of waste.
-
Fill in the Principal Investigator's name, lab location, and the date the container was designated as waste.[6]
-
-
Storage:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Ensure the waste is segregated from incompatible chemicals, particularly strong oxidizing agents and bases.[11][13]
-
Protocol 3.2: Disposal of Aqueous and Organic Solutions
This protocol is for liquid waste streams containing dissolved this compound.
-
Waste Collection:
-
Designate a specific, compatible waste container for these solutions. HDPE or glass carboys are typically used. For flammable organic solutions, store in an appropriate solvent waste container.
-
Never mix incompatible waste streams. For example, do not mix acidic aqueous waste with organic solvent waste.[11]
-
-
Labeling:
-
Immediately label the container with a hazardous waste tag.
-
List every single component of the mixture by its full chemical name and estimate its percentage concentration (e.g., Water ~95%, this compound ~5%).[6] This is a critical regulatory requirement.
-
Keep a running log of additions if the container is used for ongoing waste collection.
-
-
Containment and Storage:
-
Keep the container securely capped at all times, except when adding waste.[11]
-
Fill containers to no more than 90% capacity to allow for expansion.[5]
-
Store the container within a secondary containment bin to prevent spills.[5]
-
Store in your lab's designated SAA, away from drains and ignition sources.[5][8]
-
Protocol 3.3: Disposal of Contaminated Labware and PPE
This protocol covers items like pipette tips, gloves, weigh boats, and glassware contaminated with this compound.
-
Gross Decontamination: Where feasible, rinse glassware with a minimal amount of a suitable solvent (e.g., water, then acetone) and collect the rinsate as hazardous liquid waste as described in Protocol 3.2.
-
Solid Waste Segregation:
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous waste with the chemical contaminant listed.
-
Non-Sharps: Contaminated gloves, bench paper, weigh boats, and pipette tips should be collected in a separate, clearly labeled, plastic-lined container.
-
-
Labeling and Disposal:
-
Label the container "Hazardous Waste - Solid Debris contaminated with this compound ".
-
When full, seal the container/bag and manage it through your institution's hazardous waste pickup program.
-
Emergency Procedures for Spills
In the event of a small laboratory spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent entry.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain and Absorb:
-
Collect Waste: Using non-sparking tools, scoop the absorbent material into a designated hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.[8]
For large spills, evacuate the area immediately and contact your institution's EHS emergency line.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
Caption: Figure 1: Decision workflow for proper disposal of this compound waste.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.
References
- Safety D
- Morpholine Safety D
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- How to Dispose of Chemical Waste.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health.
- Safety Data Sheet: Morpholine. North Metal and Chemical Company.
- SAFETY DATA SHEET: N-(3-Aminopropyl)morpholine. TCI Chemicals. (2024-11-21).
- SAFETY DATA SHEET: (R)-3-Methylmorpholine hydrochloride. Fisher Scientific. (2015-05-28).
- Safety D
- SAFETY DATA SHEET: Morpholine Hydrochloride. TCI Chemicals. (2025-02-04).
- Morpholine. Wikipedia.
- Chemical Hygiene Plan. Massachusetts Institute of Technology (MIT).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. northmetal.net [northmetal.net]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
A Guide to the Safe Handling of (R)-3-isopropylmorpholine hydrochloride: Personal Protective Equipment and Disposal
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, direct guidance for handling (R)-3-isopropylmorpholine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from close structural analogs, such as (R)-3-Methylmorpholine hydrochloride and morpholine itself, to establish a conservative and robust safety protocol.[1][2][3] The principle of "as low as reasonably achievable" (ALARA) exposure is paramount.
Inferred Hazard Assessment
Based on the known properties of morpholine derivatives, this compound should be handled as a substance that is, at a minimum, a serious eye and skin irritant and potentially corrosive.[1] The hydrochloride salt form suggests it is a solid, which can present an inhalation hazard if handled as a powder.
Anticipated GHS Classifications:
| Pictogram | Hazard Class | Signal Word | Hazard Statement |
| Skin Irritation / Eye Irritation | Warning | Causes skin irritation. Causes serious eye irritation. | |
| Skin Corrosion / Eye Damage | Danger | Causes severe skin burns and eye damage.[2][4] |
Note: The "Corrosion" pictogram represents a more conservative assessment based on the parent compound, morpholine. Until specific data is available, it is prudent to adopt precautions for this higher hazard level.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most direct barrier between the researcher and the chemical. It must be selected and used correctly for every operation.
Summary of Required PPE
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Single pair of nitrile gloves (ASTM D6978) | Standard lab coat | Not required unless package is damaged |
| Weighing Solid | Tight-sealing safety goggles | Double-gloved with nitrile gloves | Disposable gown over lab coat | Required if outside a fume hood (N95 respirator) |
| Dissolving & Transfer | Safety goggles or face shield | Double-gloved with nitrile gloves | Disposable gown over lab coat | Not required if performed in a chemical fume hood |
| Reaction Workup | Face shield over safety goggles | Double-gloved with nitrile gloves | Chemical-resistant apron over disposable gown | Not required if performed in a chemical fume hood |
| Spill Cleanup | Face shield over safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over disposable gown | N95 respirator (for solids) or air-purifying respirator with organic vapor cartridge |
| Waste Disposal | Safety goggles | Double-gloved with nitrile gloves | Disposable gown over lab coat | Not required |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, tight-fitting safety goggles are required.[1] For procedures involving larger quantities or a significant risk of splashing (e.g., transfers, reaction workups), a face shield must be worn over the safety goggles for full facial protection.[5] Standard eyeglasses are not a substitute.
-
Skin and Body Protection :
-
Gloves : Nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use.[6] For any direct handling, double-gloving is mandatory. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced. Change the outer glove immediately after any known contact and change both pairs at least every 30-60 minutes.[5]
-
Gown/Coat : A standard lab coat is the baseline. However, for weighing solids or any task with a higher risk of contamination, a disposable, solid-front gown made of a low-lint material like polyethylene-coated polypropylene should be worn over the lab coat. Cuffs should be tucked under the inner glove.
-
-
Respiratory Protection :
-
The primary method of respiratory protection is the use of engineering controls, specifically a certified chemical fume hood .[7] All weighing of the solid compound, dissolutions, and transfers should occur within a fume hood to prevent inhalation of airborne particulates.
-
If a fume hood is not available for weighing, a NIOSH-certified N95 respirator is required as a minimum precaution against inhaling fine powders. Surgical masks offer no protection and must not be used.[8]
-
Operational Workflow for Safe Handling
A systematic approach ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Guidance
-
Preparation : Before handling, review this guide and the location of your laboratory's safety shower and eyewash station.[1] Don all required PPE as specified in the table above.
-
Weighing : Conduct all weighing operations inside a chemical fume hood or a containment glove box to minimize inhalation risk. Use anti-static weigh paper or boats.
-
Dissolution & Transfer : Add solvents slowly to the solid to avoid splashing. When transferring solutions, use a pipette or cannula. Pouring should be done slowly and carefully, keeping the container opening low and close to the receiving vessel.
-
Post-Handling : After the procedure is complete, decontaminate the work area by wiping it down with an appropriate solvent.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill : Evacuate the immediate area. For a small spill of solid, carefully sweep it up with absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Avoid raising dust. For a liquid spill, cover with an inert absorbent material and collect it into a sealed container for disposal.[2] Ensure adequate ventilation. Do not allow waste to enter drains.[6]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
Caption: Waste Disposal Plan for this compound.
-
Solid Waste : All contaminated disposable items (gloves, weigh paper, absorbent pads, gowns) must be placed in a clearly labeled hazardous waste container.[10]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Empty Containers : The original container is not "empty" until properly decontaminated. The best practice is to rinse the container three times with a suitable solvent (e.g., isopropanol or water, depending on the subsequent use or disposal path). The first rinseate must be collected and disposed of as hazardous chemical waste.[10] After rinsing, the label on the container should be fully defaced or removed before disposal as regular solid waste.
References
- Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
- ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights.
- Thermo Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%.
- TCI Chemicals. (2024). SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine.
- Fisher Scientific. (2015). SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride.
- ChemReg.net. (n.d.). GHS Classification.
- Spectrum Chemical. (2022). SAFETY DATA SHEET.
- CDN Isotopes. (n.d.). Safety Data Sheet - Morpholine-d8.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Morpholine Hydrochloride.
- Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Environmental Protection Agency (EPA). (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- Capot Chemical. (2013). MSDS of (R)-3-Methylmorpholine hydrochloride.
- American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Defense Centers for Public Health. (2017). HAZARDOUS DRUGS: ENGINEERING CONTROLS, SAFE WORK PRACTICES AND PERSONAL PROTECTIVE EQUIPMENT.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pppmag.com [pppmag.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ashp.org [ashp.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

